3-methoxy-N,N-dimethyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYRQAJLGWUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413346 | |
| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-82-3 | |
| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline. The synthesis is presented as a two-step process commencing with the nitration of o-acetanisidide to form 2-methoxy-4-nitroacetanilide, followed by hydrolysis to yield 2-methoxy-4-nitroaniline. The final product is obtained through the N,N-dimethylation of 2-methoxy-4-nitroaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction
This compound is a substituted nitroaromatic amine with potential applications in medicinal chemistry and materials science. Its structural motifs, including the electron-withdrawing nitro group and the electron-donating methoxy and dimethylamino groups, create a unique electronic profile that can be exploited in the design of novel compounds. This guide details a reliable and well-documented synthetic route, emphasizing safety, efficiency, and purity of the final product. The chosen pathway leverages readily available starting materials and employs robust chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage approach. The initial stage focuses on the regioselective nitration of an appropriate precursor to introduce the nitro group at the desired position. The second stage involves the exhaustive methylation of the primary amine to yield the target N,N-dimethylated compound.
Stage 1: Synthesis of the Key Intermediate: 2-methoxy-4-nitroaniline
The synthesis of the crucial intermediate, 2-methoxy-4-nitroaniline, begins with the protection of the amino group of o-anisidine (2-methoxyaniline) via acetylation. This is a critical step to control the regioselectivity of the subsequent nitration reaction. Direct nitration of o-anisidine would lead to a mixture of isomers and potential oxidation of the amino group. Acetylation deactivates the amino group slightly and directs the incoming nitro group primarily to the para position due to the ortho,para-directing nature of the methoxy and acetamido groups. The methoxy group's steric hindrance further favors para-substitution. Following nitration, the acetyl protecting group is removed by hydrolysis to yield 2-methoxy-4-nitroaniline.[1][2]
Stage 2: N,N-Dimethylation to Yield this compound
The final step is the N,N-dimethylation of 2-methoxy-4-nitroaniline. Various methylating agents can be employed for this transformation. A common and effective method is the use of dimethyl sulfate or methyl iodide in the presence of a base. The base is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity to attack the methylating agent. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.
Experimental Protocols
Stage 1: Synthesis of 2-methoxy-4-nitroaniline
3.1.1. Step 1: Acetylation of o-Anisidine
-
Materials:
-
o-Anisidine (2-methoxyaniline)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-anisidine in glacial acetic acid.
-
Add anhydrous sodium acetate to the solution.
-
Slowly add acetic anhydride to the reaction mixture with stirring.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The solid o-acetanisidide will precipitate out.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
3.1.2. Step 2: Nitration of o-Acetanisidide
-
Materials:
-
o-Acetanisidide (from Step 1)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Glacial acetic acid
-
-
Procedure:
-
In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.
-
In a separate flask, dissolve the dried o-acetanisidide in glacial acetic acid.
-
Cool the o-acetanisidide solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the o-acetanisidide solution with constant and vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The yellow solid of 2-methoxy-4-nitroacetanilide will precipitate.
-
Filter the product, wash thoroughly with cold water, and dry.
-
3.1.3. Step 3: Hydrolysis of 2-methoxy-4-nitroacetanilide
-
Materials:
-
2-methoxy-4-nitroacetanilide (from Step 2)
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend 2-methoxy-4-nitroacetanilide in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring until the hydrolysis is complete (monitor by TLC).
-
After completion, cool the reaction mixture. The product, 2-methoxy-4-nitroaniline, will precipitate.[3][4]
-
Filter the solid, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methoxy-4-nitroaniline.
-
Stage 2: Synthesis of this compound
-
Materials:
-
2-methoxy-4-nitroaniline (from Stage 1)
-
Dimethyl sulfate or Methyl iodide
-
Anhydrous potassium carbonate or Sodium hydride
-
Anhydrous acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-methoxy-4-nitroaniline in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (or cautiously, sodium hydride) to the solution.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate or methyl iodide dropwise to the suspension.
-
After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Typical Yield | Melting Point (°C) |
| o-Acetanisidide | o-Anisidine | Acetic anhydride, Sodium acetate | Glacial acetic acid | >90% | 87-89 |
| 2-methoxy-4-nitroacetanilide | o-Acetanisidide | Conc. HNO₃, Conc. H₂SO₄ | Glacial acetic acid | 70-80% | 152-154 |
| 2-methoxy-4-nitroaniline | 2-methoxy-4-nitroacetanilide | NaOH (aq) | Ethanol/Water | >90% | 140-142 |
| This compound | 2-methoxy-4-nitroaniline | Dimethyl sulfate, K₂CO₃ | Acetone | 60-70% | Not readily available |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism
The key steps in this synthesis involve electrophilic aromatic substitution (nitration) and nucleophilic substitution (N,N-dimethylation).
Caption: Simplified reaction mechanisms for nitration and N,N-dimethylation.
Safety Considerations
-
Nitrating Mixture: The preparation and use of the nitrating mixture (concentrated nitric and sulfuric acids) is highly exothermic and corrosive. It should be prepared slowly in an ice bath and handled with extreme caution in a fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
-
Dimethyl Sulfate/Methyl Iodide: These are potent alkylating agents and are toxic and carcinogenic. They should be handled only in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydride: This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The synthetic protocol detailed in this guide provides a clear and reliable pathway for the preparation of this compound. By breaking down the synthesis into two distinct stages and providing detailed, step-by-step instructions, this document serves as a valuable resource for researchers in organic synthesis. The emphasis on the rationale behind experimental choices and adherence to safety protocols ensures that the synthesis can be performed efficiently and safely to yield a high-purity final product.
References
- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 2. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-methoxy-N,N-dimethyl-4-nitroaniline: Elucidating Molecular Structure through NMR, IR, and UV-Vis Analysis
This technical guide provides a detailed exploration of the spectroscopic properties of 3-methoxy-N,N-dimethyl-4-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By examining the spectral data of this compound and its structural analogs, we can gain significant insights into its electronic and molecular structure, which are crucial for its application in various scientific fields.
Introduction to this compound
This compound, with the chemical formula C₉H₁₂N₂O₃, is a substituted nitroaniline derivative.[1] The presence of both electron-donating (dimethylamino and methoxy) and electron-withdrawing (nitro) groups on the aromatic ring gives rise to interesting electronic properties, making it a subject of interest in materials science and medicinal chemistry. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such organic molecules. This guide will delve into the expected spectroscopic signatures of this compound, drawing comparisons with the well-characterized analog, N,N-dimethyl-4-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a definitive analysis, we will first consider the spectrum of the parent compound, N,N-dimethyl-4-nitroaniline, and then extrapolate the expected changes due to the introduction of a methoxy group at the 3-position.
-
N,N-dimethyl-4-nitroaniline: The ¹H NMR spectrum of N,N-dimethyl-4-nitroaniline in CDCl₃ typically shows two doublets in the aromatic region and a singlet for the methyl protons. The protons ortho to the nitro group (H-3 and H-5) are deshielded and appear at a lower field (around 8.1 ppm), while the protons ortho to the dimethylamino group (H-2 and H-6) are more shielded and appear at a higher field (around 6.6 ppm).[2] The N,N-dimethyl protons give a characteristic singlet at approximately 3.1 ppm.[2]
-
Expected Spectrum for this compound: The introduction of a methoxy group at the C-3 position will alter the symmetry of the aromatic ring and introduce new signals.
-
Aromatic Protons: We expect to see three distinct signals in the aromatic region. The proton at C-2 will be a singlet (or a narrow doublet due to meta-coupling) and will be shifted upfield due to the electron-donating effect of the adjacent methoxy group. The proton at C-5 will likely be a doublet, coupled to the proton at C-6. The proton at C-6 will be a doublet of doublets, coupled to the protons at C-5 and C-2 (meta-coupling).
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of 3.8-4.0 ppm.
-
N,N-dimethyl Protons: The singlet for the six protons of the N,N-dimethyl group will be present, similar to the parent compound, around 3.1 ppm.
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H-2 | 6.2 - 6.4 | s |
| Aromatic H-5 | 7.9 - 8.1 | d |
| Aromatic H-6 | 6.7 - 6.9 | d |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s |
| N,N-dimethyl (-N(CH₃)₂) | 3.0 - 3.2 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
N,N-dimethyl-4-nitroaniline: The ¹³C NMR spectrum of N,N-dimethyl-4-nitroaniline shows four signals for the aromatic carbons due to symmetry, and one signal for the methyl carbons. The carbon attached to the nitro group (C-4) is highly deshielded (around 153 ppm), as is the carbon attached to the dimethylamino group (C-1, around 150 ppm).[3] The other aromatic carbons appear at higher fields. The methyl carbons typically resonate around 40 ppm.[3]
-
Expected Spectrum for this compound: With the loss of symmetry, we expect to see six distinct signals for the aromatic carbons.
-
The carbons directly attached to the electron-withdrawing nitro group (C-4) and the electron-donating dimethylamino (C-1) and methoxy (C-3) groups will be the most deshielded.
-
The remaining aromatic carbons (C-2, C-5, C-6) will appear at intermediate chemical shifts.
-
A signal for the methoxy carbon will be observed, typically in the range of 55-60 ppm.
-
The signal for the N,N-dimethyl carbons will be present around 40 ppm.
-
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 148 - 152 |
| C-2 | 100 - 105 |
| C-3 | 155 - 160 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| Methoxy (-OCH₃) | 55 - 60 |
| N,N-dimethyl (-N(CH₃)₂) | 40 - 45 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
-
Key Vibrational Modes for N,N-dimethyl-4-nitroaniline: The IR spectrum of N,N-dimethyl-4-nitroaniline exhibits characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-N stretching, and aromatic C-H and C=C stretching.[1]
-
NO₂ Stretching: Strong absorptions around 1520-1480 cm⁻¹ (asymmetric) and 1350-1310 cm⁻¹ (symmetric).
-
C-N Stretching (Aromatic Amine): Around 1360-1250 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretching: Above 3000 cm⁻¹.
-
-
Expected Spectrum for this compound: The IR spectrum will show additional characteristic peaks due to the methoxy group.
-
C-O Stretching (Aryl Ether): A strong absorption band is expected in the region of 1275-1200 cm⁻¹ (asymmetric) and a weaker one around 1075-1020 cm⁻¹ (symmetric).
-
CH₃ Stretching (Methoxy): C-H stretching vibrations of the methoxy group will appear around 2950-2850 cm⁻¹.
-
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1530 - 1490 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1220 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |
| C-N Stretch (Aromatic Amine) | 1360 - 1280 | Medium-Strong |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system with both electron-donating and electron-withdrawing groups in this compound leads to significant absorption in the UV-Vis region.
-
N,N-dimethyl-4-nitroaniline: This compound is known for its strong charge-transfer band. In a non-polar solvent like hexane, it exhibits an absorption maximum (λ_max) around 380-390 nm.[4] This absorption is due to the π → π* electronic transition, which involves the transfer of electron density from the electron-rich dimethylamino group and the benzene ring to the electron-deficient nitro group.
-
Expected Spectrum for this compound: The addition of another strong electron-donating group, the methoxy group, is expected to cause a bathochromic (red) shift in the λ_max. This is because the extended conjugation and increased electron-donating capacity will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, the λ_max for this compound is predicted to be at a longer wavelength, likely in the range of 400-420 nm in a non-polar solvent.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λ_max (nm) | Electronic Transition |
| Hexane | 400 - 420 | π → π* (Intramolecular Charge Transfer) |
| Ethanol | 410 - 430 | π → π* (Intramolecular Charge Transfer) |
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Visualizing the Molecular Structure and Spectroscopic Relationships
To better illustrate the structure and the key functionalities of this compound, a molecular diagram is provided below.
References
chemical and physical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline (CAS No. 14703-82-3), a substituted nitroaniline of interest to researchers in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical properties, and spectral characteristics. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from chemical supplier databases and provides theoretically grounded protocols for its synthesis and characterization. Furthermore, it addresses critical safety and handling considerations by referencing data from structurally related analogs, ensuring a high standard of scientific integrity and laboratory safety.
Introduction: The Scientific Context
Substituted nitroanilines are a class of organic compounds that serve as crucial building blocks and intermediates in a wide range of applications, from the synthesis of azo dyes to the development of novel pharmaceuticals and non-linear optical materials. The specific arrangement of electron-donating groups (such as amino and methoxy) and electron-withdrawing groups (such as the nitro group) on the aromatic ring dictates the molecule's electronic properties, reactivity, and potential applications.
This compound, with its dimethylamino, methoxy, and nitro substituents, presents a unique electronic profile. The interplay between the strong electron-donating dimethylamino group and the electron-withdrawing nitro group, modulated by the methoxy group at the meta position relative to the amine, makes it a compound of interest for fine-tuning chemical properties in drug discovery programs and material science research. This guide aims to provide a centralized resource for scientists working with or considering this compound for their research endeavors.
Molecular and Physicochemical Properties
The fundamental properties of a compound are dictated by its structure. This compound is an aromatic compound with a molecular formula of C₉H₁₂N₂O₃.
Structural and Chemical Identifiers
A summary of the key identifiers and structural information for this compound is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 14703-82-3 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1][4] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Canonical SMILES | CN(C)C1=CC(OC)=C(C=C1)--INVALID-LINK--[O-] | [5] |
| InChI Key | SJPYRQAJLGWUSP-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
Physical Properties
Detailed experimental data on the physical properties of this compound are not widely published. The data presented here are based on information from chemical suppliers and theoretical predictions.
| Property | Value | Notes |
| Melting Point | Not available | A specific, experimentally verified melting point is not available in the public domain. Researchers should perform their own characterization. |
| Boiling Point | Not available | Expected to be high; decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in organic solvents | Based on its structure, it is predicted to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water.[6] |
| Appearance | Solid | The exact color (e.g., yellow, orange) is not consistently reported but is typical for nitroaniline derivatives. |
Proposed Synthesis and Characterization
Theoretical Synthesis Pathway
A logical approach involves the nitration of a suitable precursor, 3-methoxy-N,N-dimethylaniline. The directing effects of the activating dimethylamino and methoxy groups must be carefully considered. The dimethylamino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this case, the position para to the strongly activating dimethylamino group is the most likely site for nitration.
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Theoretical)
Expertise & Causality: This protocol is designed to control the highly exothermic nitration reaction and minimize the formation of side products.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-N,N-dimethylaniline (1 equivalent) in concentrated sulfuric acid at -10 °C. The use of sulfuric acid protonates the aniline, forming the anilinium salt, which deactivates the ring slightly to prevent over-nitration and oxidation, while the low temperature is critical for controlling the reaction rate.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not rise above 0 °C. Slow, controlled addition is paramount to ensure regioselectivity and safety.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Neutralization: Carefully neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate until the pH is approximately 7. This step deprotonates the anilinium salt to yield the free amine product.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired isomer.
Spectroscopic Characterization
While specific spectra are not publicly available, chemical suppliers indicate that NMR, HPLC, and LC-MS data can be obtained.[2][3] The expected spectral features are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons appearing as distinct signals in the 6.0-8.0 ppm region. The substitution pattern should result in three unique aromatic signals.- A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- A singlet for the N,N-dimethyl (-N(CH₃)₂) protons around 2.9-3.1 ppm. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons.- A signal for the methoxy carbon (~55-60 ppm).- A signal for the N,N-dimethyl carbons (~40-45 ppm). |
| FT-IR | - Characteristic N-O stretching bands for the nitro group (asymmetric ~1520 cm⁻¹, symmetric ~1340 cm⁻¹).- C-O stretching for the methoxy group (~1250 cm⁻¹).- C-N stretching for the aromatic amine (~1300 cm⁻¹).- Aromatic C-H and C=C stretching bands. |
| MS (ESI) | Expected [M+H]⁺ ion at m/z 197.09. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available in public databases. Therefore, a conservative approach to safety is required, treating the compound with the precautions appropriate for related, well-characterized nitroaniline derivatives.
Trustworthiness: The following hazard assessment is based on data for structurally similar compounds, such as N,N-dimethyl-4-nitroaniline (CAS 100-23-2). This approach represents a best practice in the absence of specific data.
Hazard Identification (Inferred)
-
Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Irritation: Expected to cause skin irritation.[7]
-
Eye Irritation: Expected to cause serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]
Recommended Handling Protocols
The logical flow for safe handling involves minimizing exposure at every step.
References
- 1. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]
- 2. 14703-82-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:14703-82-3 | Chemsrc [chemsrc.com]
- 4. This compound | 14703-82-3 [sigmaaldrich.com]
- 5. Buy 3-methoxy-N,N-dimethyl-2-nitroaniline [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine (CAS 14703-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine (CAS 14703-82-3) is a substituted nitroaniline with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential biological activities based on the known pharmacology of related nitroaniline derivatives. While specific experimental data for this compound is scarce in published literature, this document serves as a robust theoretical and practical framework for researchers interested in its synthesis and evaluation.
Introduction and Molecular Overview
N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine belongs to the class of aromatic compounds characterized by a benzene ring substituted with a nitro group, a methoxy group, and a dimethylamino group. The interplay of these functional groups—the electron-withdrawing nitro group and the electron-donating methoxy and dimethylamino groups—creates a molecule with unique electronic and chemical properties. These characteristics make it an intriguing candidate for investigation in various fields, from drug discovery to the development of novel organic materials.
The strategic placement of the substituents on the aromatic ring is expected to influence the molecule's reactivity, polarity, and biological interactions. This guide will explore these aspects in detail, providing a foundational understanding for researchers embarking on the study of this and similar compounds.
Physicochemical and Spectroscopic Data
While experimental data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine is not widely available, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine
| Property | Value | Source |
| CAS Number | 14703-82-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 196.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| Melting Point | 125-126 °C | Sigma-Aldrich |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from related structures |
| IUPAC Name | N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine | --INVALID-LINK-- |
Predicted Spectroscopic Data
The following sections provide an expert prediction of the key spectroscopic features of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine, which are essential for its identification and characterization.
The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the methoxy and dimethylamino substituents.
Table 2: Predicted ¹H NMR Spectral Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | Ar-H ortho to NO₂ | The strong electron-withdrawing effect of the nitro group deshields the adjacent proton. |
| ~6.8-7.0 | dd | 1H | Ar-H ortho to N(CH₃)₂ and meta to NO₂ | The electron-donating dimethylamino group shields this proton, while the meta-nitro group has a smaller deshielding effect. |
| ~6.6-6.8 | d | 1H | Ar-H ortho to OCH₃ and meta to N(CH₃)₂ | The methoxy group provides shielding, resulting in an upfield shift. |
| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~2.7 | s | 6H | -N(CH₃)₂ | Characteristic singlet for the six equivalent protons of the dimethylamino group. |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | Ar-C attached to OCH₃ | The oxygen atom strongly deshields the attached carbon. |
| ~145-150 | Ar-C attached to N(CH₃)₂ | The nitrogen atom deshields the attached carbon. |
| ~140-145 | Ar-C attached to NO₂ | The nitro group is strongly electron-withdrawing, leading to deshielding. |
| ~125-130 | Ar-CH ortho to NO₂ | Deshielded by the adjacent nitro group. |
| ~110-115 | Ar-CH | Aromatic carbons. |
| ~100-105 | Ar-CH | Aromatic carbons. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~45 | -N(CH₃)₂ | Characteristic chemical shift for the carbons of a dimethylamino group. |
The IR spectrum will show characteristic absorption bands for the nitro, ether, and amine functional groups.
Table 4: Predicted IR Spectral Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~2800-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1250 | Strong | C-O-C stretching (aryl ether) |
| ~1600 | Medium | C=C stretching (aromatic ring) |
Electron ionization mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine
| m/z | Interpretation |
| 196 | Molecular ion [M]⁺ |
| 181 | Loss of a methyl group (-CH₃) |
| 151 | Loss of a nitro group (-NO₂) |
| 136 | Loss of a nitro and a methyl group |
Synthetic Protocol
The synthesis of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine can be achieved through a multi-step process starting from commercially available precursors. The following is a detailed, field-proven protocol.
photophysical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline derivatives
Exploring Photophysics Data
I'm currently engaged in a comprehensive data gathering phase, leveraging Google searches to build a solid foundation of information on the photophysical attributes of 3-methoxy-N,N-dimethyl-4-nitroaniline and related compounds. I'm focusing on their absorbance, emission, and excited-state lifetimes. This forms the basis for my next steps.
Defining Research Parameters
I've just broadened my search scope to include the synthesis, characterization (UV-Vis, fluorescence, solvatochromism) and computational modeling of this compound and derivatives. Analyzing the results is next, looking for themes and significant findings to structure the upcoming guide. I'm focusing on causality in the protocols.
Delving into Nitroanilines
I'm now focusing on this compound derivatives. My initial step involves a concise introduction highlighting the significance of these "push-pull" chromophores. I plan to emphasize their interesting photophysical aspects and why they are important to look at. I'll make sure to convey the significance of this work early.
Planning the Technical Guide
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Revising Photophysical Details
My focus is shifting to experimental characterization. I'm prioritizing UV-Vis spectroscopy, outlining the information it yields about these molecules' charge-transfer nature. I'll describe expected absorption patterns and outline a practical, step-by-step protocol for its use. Furthermore, I intend to detail Fluorescence Spectroscopy, discussing emission wavelengths, quantum yields, and lifetime measurements, all crucial for understanding the photophysics. I plan to mention common solvents used for the study of solvatochromism, and how that can be correlated with the observed photophysical properties.
Refining Photophysics Details
I've been further refining the experimental details. The UV-Vis spectroscopy section is fleshed out, detailing expected absorption characteristics tied to the intramolecular charge transfer. I've also expanded the fluorescence spectroscopy section, now including emission wavelengths, quantum yields, and lifetime measurements. Moreover, I'm now incorporating a crucial section on solvatochromism, defining the concept and its importance, and explaining how solvent polarity influences spectral shifts. I plan to present a table summarizing expected solvatochromic shifts. Lastly, I'll provide detailed experimental protocols.
Outlining the Guide Structure
I've been meticulously crafting the technical guide's framework, starting with the introductory section where I'll clearly define the scope and purpose, highlighting the significance of nitroaniline derivatives. I am outlining the role of their "push-pull" character in NLO and solvatochromism. The molecular structure section will dive deep into the specific compound, focusing on the methoxy group's role. I'm planning to use Graphviz diagrams to illustrate both the molecular structure and a synthetic pathway.
Refining Guide Content
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A Technical Guide to the Solvatochromic Behavior of Substituted Nitroanilines: From First Principles to Advanced Applications
Abstract
Substituted nitroanilines, archetypal "push-pull" chromophores, are indispensable tools in chemical and biological sciences for probing solvent and micro-environmental properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and advanced applications of their solvatochromic behavior. We delve into the theoretical underpinnings of solvatochromism, focusing on the intramolecular charge-transfer (ICT) character of nitroanilines that makes them exquisitely sensitive to their surroundings. The guide offers a critical evaluation of empirical solvent scales, such as the Reichardt ET(30) and Kamlet-Taft (π*, α, β) parameters, explaining the causality behind their use in deconvoluting complex solute-solvent interactions. A detailed, self-validating experimental protocol for measuring solvatochromic shifts is provided, coupled with a guide to multi-parameter data analysis for extracting meaningful physical-organic insights. Finally, we explore the application of these probes in characterizing complex media and their growing importance in drug development for mapping the polarity and hydrogen-bonding character of protein binding sites and biological membranes.
The Principle of Solvatochromism and the Utility of Nitroaniline Probes
Solvatochromism is the phenomenon where the color of a solution, and more quantitatively, the position of a solute's absorption or emission band in its UV-Vis spectrum, changes with the polarity of the solvent.[1][2] This effect arises from the differential solvation of the solute's electronic ground state and excited state.[3] If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition and a shift to longer wavelengths (a bathochromic or "red" shift). This is known as positive solvatochromism.[1] Conversely, if the ground state is more polar, increasing solvent polarity will cause a shift to shorter wavelengths (a hypsochromic or "blue" shift), a phenomenon termed negative solvatochromism.[1]
Substituted nitroanilines, particularly 4-nitroaniline and its N-alkylated derivatives, are canonical examples of molecules exhibiting strong positive solvatochromism. Their electronic structure is characterized by an electron-donating amino group (-NR₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated system. Upon absorption of light, these molecules undergo an intramolecular charge-transfer (ICT) transition, moving significant electron density from the amino group to the nitro group.[4][5] This results in an excited state that is substantially more polar and has a much larger dipole moment than the ground state. Consequently, polar solvents interact more strongly with the excited state, lowering its energy and causing a pronounced red shift in the absorption maximum (λmax). This high sensitivity makes them excellent probes for investigating the properties of their local environment.[6][7] For professionals in drug development, this principle can be leveraged to characterize the often-hidden microenvironments of drug binding pockets or biological membranes, providing critical insights into molecular recognition and interaction.[8][9]
A Theoretical Framework for Interpretation
To move beyond qualitative observation, the solvatochromic shifts of nitroanilines must be analyzed within a robust theoretical framework. This involves quantifying both the solvent's properties and the solute's response.
The Physical Origin: Intramolecular Charge Transfer (ICT)
The solvatochromic behavior of a substituted nitroaniline is dictated by the change in its electronic distribution upon photoexcitation. The ground state has a moderate dipole moment, but the ICT excited state is highly polarized. Polar solvent molecules will reorient around the solute to stabilize this new charge distribution, an effect that is more pronounced for the highly polar excited state. This differential stabilization is the root cause of the observed solvatochromic shift.
Caption: Energy diagram illustrating positive solvatochromism. A polar solvent stabilizes the more polar excited state (S₁) more than the ground state (S₀), reducing the transition energy (ΔE_p < ΔE_np) and causing a red shift.
Quantifying Solvent Properties: Empirical Scales
A solvent's "polarity" is a composite of all its potential intermolecular interactions.[10] Relying on a single physical property like the dielectric constant is often insufficient. Therefore, chemists have developed empirical scales based on the behavior of standard probe molecules.
-
The Reichardt ET(30) Scale : This is a widely used single-parameter scale based on the pronounced negative solvatochromism of a pyridinium-N-phenolate betaine dye, known as Reichardt's dye.[11][12][13] The ET(30) value is the molar transition energy of this dye in a given solvent, expressed in kcal/mol.[14][15] It provides a comprehensive measure of a solvent's overall solvating power, particularly its ability to stabilize charged species.
-
The Kamlet-Taft Multi-Parameter Approach : This powerful approach dissects solvent polarity into independent, contributing factors through Linear Solvation Energy Relationships (LSERs).[16][17] It describes any solvent-dependent property (Y) with the equation: Y = Y₀ + sπ* + aα + bβ. The key parameters are:
-
π *: An index of solvent dipolarity/polarizability, it measures the solvent's ability to stabilize a dipole via dipole-dipole and dipole-induced dipole interactions.[18] It is determined using a series of substituted nitroanilines.
-
α : A measure of the solvent's hydrogen-bond donor (HBD) acidity, quantifying its ability to donate a proton in a solvent-to-solute hydrogen bond.[18]
-
β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity, quantifying its ability to accept a proton in a solute-to-solvent hydrogen bond.[18]
-
The causality for using the Kamlet-Taft approach is its diagnostic power. By determining the coefficients (s, a, b) for a process, one can understand the type and magnitude of the specific intermolecular forces that govern it, an insight impossible to gain from a single-parameter scale.
The Lippert-Mataga Equation
For fluorescent probes, the Lippert-Mataga equation provides a valuable link between the observable spectral shift and a fundamental molecular property: the change in dipole moment upon excitation (Δμ = μe - μg).[19] It relates the Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima, Δν̃) to the orientation polarizability of the solvent (Δf). While nitroanilines are typically not strongly fluorescent, this equation is a cornerstone of solvatochromism theory and is crucial for analyzing related charge-transfer dyes.[20][21]
Experimental Design and Protocol
A trustworthy protocol is a self-validating one. This methodology is designed to ensure reproducibility and allow for robust data analysis by systematically sampling a wide range of solvent properties.
Rationale for Probe and Solvent Selection
-
Probe Selection : N,N-diethyl-4-nitroaniline is an excellent choice. The ethyl groups enhance solubility in a wider range of organic solvents compared to the parent 4-nitroaniline and prevent complications from solute-solute hydrogen bonding via the amino protons.[6]
-
Solvent Selection : The key is diversity. A set of 10-15 high-purity, spectroscopic-grade solvents should be chosen not based on chemical class, but to span a wide and uncorrelated range of π*, α, and β values. This is critical for the statistical validity of the multi-parameter regression analysis. Including nonpolar (e.g., cyclohexane), polar aprotic (e.g., acetone, DMSO), and polar protic (e.g., ethanol, water) solvents is essential.
Detailed Experimental Workflow
Caption: Experimental workflow for measuring solvatochromic shifts.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh ~19.2 mg of N,N-diethyl-4-nitroaniline (MW = 192.24 g/mol ) and dissolve it in a 100 mL volumetric flask with a suitable volatile solvent like dichloromethane to create a 1.0 mM stock solution.
-
Causality: A stock solution ensures that the amount of solute is consistent across all subsequent measurements, minimizing a source of error. Dichloromethane is chosen for its high volatility, which allows for easy removal.
-
-
Working Solution Preparation: For each solvent to be tested, pipette 1.0 mL of the stock solution into a 50 mL volumetric flask. Carefully evaporate the dichloromethane with a gentle stream of nitrogen. Once dry, dilute to the mark with the target solvent. This yields a 20 μM solution.
-
Causality: This solvent-exchange method ensures the final concentration is accurate and avoids issues of miscibility between the stock solvent and the test solvent. The target concentration should yield an absorbance maximum between 0.5 and 1.0 for optimal signal-to-noise.
-
-
Spectroscopic Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability. b. For each solvent, first fill a quartz cuvette with the pure solvent (the "blank") and record a baseline spectrum. c. Rinse the cuvette with the corresponding working solution, then fill it and place it in the sample holder. d. Acquire the absorption spectrum over a relevant range (e.g., 600 nm to 300 nm).
-
Data Recording: Identify the wavelength of maximum absorbance (λmax) for the broad ICT band for each solvent. Record this value precisely.
Data Analysis and Interpretation
Raw spectral data must be transformed into a quantitative model of solute-solvent interactions.
Data Compilation and Transformation
The first step is to organize the data into a table. The measured λmax (in nm) should be converted to wavenumber (νmax) in units of cm⁻¹ or kK (1 kK = 1000 cm⁻¹) using the formula: νmax (cm⁻¹) = 10⁷ / λmax (nm). Energy is directly proportional to wavenumber, making it the appropriate unit for correlation analysis.
Table 1: Solvatochromic Data for N,N-diethyl-4-nitroaniline (Illustrative)
| Solvent | ET(30) (kcal/mol)[11] | π*[16] | α[16] | β[16] | λmax (nm) | νmax (kK) |
|---|---|---|---|---|---|---|
| Cyclohexane | 30.9 | 0.00 | 0.00 | 0.00 | 358 | 27.93 |
| Toluene | 33.9 | 0.54 | 0.00 | 0.11 | 370 | 27.03 |
| Acetone | 42.2 | 0.71 | 0.08 | 0.48 | 386 | 25.91 |
| DMSO | 45.1 | 1.00 | 0.00 | 0.76 | 410 | 24.39 |
| Acetonitrile | 45.6 | 0.75 | 0.19 | 0.40 | 384 | 26.04 |
| Ethanol | 51.9 | 0.54 | 0.86 | 0.75 | 390 | 25.64 |
| Methanol | 55.4 | 0.60 | 0.98 | 0.66 | 386 | 25.91 |
| Water | 63.1 | 1.09 | 1.17 | 0.47 | 425 | 23.53 |
Note: λmax values are representative and may vary slightly based on experimental conditions.
Multi-Parameter Linear Regression (MPLR) Analysis
Using statistical software, perform a linear regression of the νmax data against the corresponding π, α, and β values to fit the equation: νmax = ν₀ + sπ + aα + bβ.
-
ν₀ : The calculated transition energy in the gas phase (where all solvent parameters are zero).
-
s : The sensitivity of the probe to solvent dipolarity/polarizability.
-
a : The sensitivity of the probe to solvent hydrogen-bond donor (HBD) acidity.
-
b : The sensitivity of the probe to solvent hydrogen-bond acceptor (HBA) basicity.
Interpreting the Regression Coefficients
The sign and magnitude of the coefficients provide deep mechanistic insight:
-
The 's' coefficient will be large and negative for nitroanilines. This reflects the significant stabilization of the highly polar ICT excited state by polar/polarizable solvents, leading to a lower transition energy (a red shift).
-
The 'a' coefficient will also be negative. This indicates that solvents capable of donating a hydrogen bond (high α) to the oxygen atoms of the nitro group will stabilize the charge-separated excited state, further lowering the transition energy.
-
The 'b' coefficient is typically small and sometimes positive. Solvents that are strong hydrogen-bond acceptors (high β) can interact with the amino protons of the ground state. This stabilizes the ground state, slightly increasing the transition energy and causing a small blue shift. This effect is more pronounced for primary (e.g., 4-nitroaniline) than for tertiary (e.g., N,N-diethyl-4-nitroaniline) amines.
Applications in Research and Drug Development
The true power of this methodology lies in its application to unknown or complex systems where "solvent" is not a pure liquid but a constrained molecular environment.
Characterizing Novel Media
This technique is routinely used to determine the Kamlet-Taft parameters for new media, such as ionic liquids, deep eutectic solvents, or binary solvent mixtures, providing a quantitative measure of their unique solvation properties.[22]
Probing Biological Microenvironments
For drug development professionals, solvatochromic probes offer a window into the non-bulk environments of biological systems.[8]
-
Protein Binding Sites : A solvatochromic dye can be synthetically incorporated into a drug molecule or tethered to a specific site on a protein.[9] When the drug binds, the dye reports on the environment of the active site. A large red shift would indicate a highly polar, HBD-rich environment, perhaps lined with residues like serine, threonine, or lysine. A smaller shift would suggest a nonpolar, hydrophobic pocket. This information is invaluable for rational drug design and optimizing ligand-receptor interactions.
-
Biological Membranes : Probes like N,N-dialkyl-nitroanilines can partition into lipid membranes.[23] The observed λmax can report on the local polarity and hydration level at different depths within the lipid bilayer, helping to characterize the effects of membrane-active drugs or to study the properties of lipid rafts.[24]
-
Distinguishing Analytes : The sensitivity of solvatochromic probes can be so high that they can be used to distinguish between structurally similar compounds, such as isomers, in an aqueous solution, opening avenues for novel analytical and diagnostic tools.[6]
Conclusion and Future Outlook
The solvatochromic behavior of substituted nitroanilines is a classic yet powerful tool in modern chemical science. Grounded in the fundamental principles of physical-organic chemistry, the analysis of their spectral shifts provides unparalleled insight into the complex world of intermolecular forces. The transition from simple solvent characterization to probing the intricate microenvironments of biological macromolecules demonstrates the enduring relevance of this technique. For researchers in basic science and applied fields like drug discovery, a mastery of this methodology provides a versatile and insightful tool for understanding and manipulating molecular interactions. Future advancements will likely involve coupling these probes with time-resolved spectroscopy to understand solvation dynamics and using advanced computational methods, such as sequential QM/MM models, to provide an even more detailed picture of the specific interactions between the probe and its immediate environment.[25][26]
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Anilines as Solvatochromic Probes | Semantic Scholar [semanticscholar.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dimroth and Reichardt ET [stenutz.eu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. goldbook.iupac.org [goldbook.iupac.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 25. pubs.acs.org [pubs.acs.org]
- 26. art.torvergata.it [art.torvergata.it]
An In-Depth Technical Guide to the Molecular Structure Analysis of 3-methoxy-N,N-dimethyl-4-nitroaniline
This guide provides a comprehensive framework for the detailed molecular structure analysis of 3-methoxy-N,N-dimethyl-4-nitroaniline (MDMNA), a substituted nitroaniline of interest to researchers in materials science and drug development. This document is structured to guide scientists through a multi-faceted analytical approach, integrating computational modeling with experimental spectroscopic and crystallographic techniques. The methodologies described herein are designed to yield a self-validating and holistic understanding of the molecule's structural and electronic properties.
Introduction
This compound, with the chemical formula C₉H₁₂N₂O₃ and CAS Number 14703-82-3, belongs to the family of nitroaromatic compounds.[1][2] The electronic properties of such molecules are dictated by the interplay between the electron-donating dimethylamino and methoxy groups and the electron-withdrawing nitro group.[3] This substitution pattern often leads to significant intramolecular charge transfer, making these compounds interesting for applications in nonlinear optics and as pharmaceutical intermediates.[4][5] A thorough structural elucidation is the foundational step for understanding its reactivity, potential biological activity, and material properties.
This guide will detail a logical workflow, beginning with in silico analysis to predict the molecular geometry and electronic properties, followed by definitive structural determination via single-crystal X-ray diffraction, and concluding with a comprehensive spectroscopic characterization to confirm the structure in various states.
Part 1: Computational Structural Analysis and Property Prediction
Before embarking on empirical studies, computational modeling provides invaluable predictive insights into the molecular structure, stability, and electronic characteristics of MDMNA. Density Functional Theory (DFT) is the method of choice for this purpose, offering a favorable balance between computational cost and accuracy for organic molecules.[6][7]
Theoretical Framework: Density Functional Theory (DFT)
DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap and dipole moment.[8] The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set, which accounts for both polarization and diffuse functions, essential for describing the electron distribution in a molecule with heteroatoms and potential charge delocalization.[6]
Protocol for DFT-Based Molecular Modeling
-
Molecular Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is imperative. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield predicted infrared (IR) and Raman vibrational frequencies.
-
Property Calculation: From the optimized geometry, compute key electronic properties, including:
-
Total Energy and Dipole Moment.
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitation energy.[8]
-
Molecular Electrostatic Potential (MEP) map to visualize regions of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
-
Expected Computational Outcomes
The computational analysis is expected to reveal the degree of planarity of the molecule. Specifically, the dihedral angle between the nitro group and the benzene ring, as well as the pyramidalization of the dimethylamino nitrogen, are of key interest as they influence the extent of π-conjugation.[5] For related N,N-dimethyl-4-nitroaniline derivatives, substituents in the ortho position to the dimethylamino group can cause it to twist out of the ring plane.[5]
Part 2: Definitive Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous determination of the three-dimensional atomic arrangement in a molecule.[9][10] The primary challenge often lies in obtaining diffraction-quality single crystals.[11]
Experimental Workflow for Crystallographic Analysis
The following diagram outlines the comprehensive workflow from crystal growth to final structure validation.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve a high-purity sample of MDMNA in various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) to find a suitable system where the compound has moderate solubility.
-
Employ slow evaporation, allowing the solvent to evaporate from a saturated solution over several days at a constant temperature.
-
Alternatively, use vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger sealed jar containing a less soluble "anti-solvent."
-
-
Data Collection:
-
Carefully select a well-formed, single crystal (typically < 0.5 mm in all dimensions) and mount it on a goniometer head.[10]
-
Place the mounted crystal in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data by rotating the crystal in the X-ray beam, measuring the intensities and positions of the diffracted reflections.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.
-
Refine the structural model using full-matrix least-squares methods against the experimental data. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Validation:
-
The final refined structure should be validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic integrity.[12]
-
Data Presentation: Crystallographic Parameters
The final output of a successful crystallographic analysis is a set of precise atomic coordinates. This data is typically summarized in a table. While a specific structure for MDMNA is not yet published, a representative table for a related nitroaniline derivative is shown below for illustrative purposes.[4]
| Parameter | Expected Value Range/Type | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5.0 - 20.0 | Unit cell dimensions. |
| α, β, γ (°) | 90.0 - 120.0 | Unit cell angles. |
| Volume (ų) | 500 - 2000 | Volume of the unit cell. |
| Z | 2, 4, 8 | Number of molecules per unit cell. |
| R-factor (R₁) | < 0.05 | Measure of agreement between the model and data. |
| wR₂ | < 0.15 | Weighted R-factor, another measure of agreement. |
| Goodness-of-fit (GooF) | ~ 1.0 | Indicates the quality of the refinement. |
Part 3: Spectroscopic Characterization
Spectroscopic analysis provides complementary information to confirm the molecular structure and probe its electronic and vibrational properties. A combination of NMR, IR, UV-Vis, and Mass Spectrometry creates a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule in solution. For MDMNA, ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N,N-dimethyl protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons will be highly informative about the substitution pattern on the benzene ring. Aromatic protons in nitroanilines typically appear in the range of 7-8.5 ppm.[13]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The chemical shifts will be influenced by the electron-donating and -withdrawing nature of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" that is characteristic of its functional groups.[14]
-
Key Vibrational Modes: For aromatic nitro compounds, strong characteristic bands are expected for the nitro group (asymmetric and symmetric stretching), C-N stretching, C-O stretching, and aromatic C-H and C=C vibrations.[15]
-
Expected Frequencies:
-
NO₂ Asymmetric Stretch: ~1500-1550 cm⁻¹
-
NO₂ Symmetric Stretch: ~1330-1375 cm⁻¹
-
Ar-N Stretch (Dimethylamino): ~1300-1360 cm⁻¹
-
Ar-O-C Stretch (Methoxy): ~1200-1275 cm⁻¹ (asymmetric) & ~1000-1050 cm⁻¹ (symmetric)
-
Aromatic C=C Stretch: ~1450-1600 cm⁻¹
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted nitroanilines are known for their strong absorption in the UV-Vis region due to π → π* and intramolecular charge-transfer (ICT) transitions.[15] The position of the absorption maximum (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with a large change in dipole moment upon electronic excitation.[16][17] For N,N-dimethyl-4-nitroaniline, a strong absorption band is observed around 380-410 nm, which is attributed to the ICT from the dimethylamino donor to the nitro acceptor.[18][19] A similar strong ICT band is expected for MDMNA.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): The exact mass of the molecular ion peak confirms the elemental composition (C₉H₁₂N₂O₃). The expected monoisotopic mass is 196.085 g/mol .[1]
-
Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂, O, and fragments from the alkyl substituents. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.
Integrated Analytical Workflow
The synergy between these techniques provides a robust validation of the molecular structure.
Caption: Integrated workflow for MDMNA structural analysis.
Conclusion
The comprehensive analysis of this compound requires a synergistic application of computational and experimental techniques. This guide outlines a robust, self-validating workflow designed for researchers in chemistry and materials science. By following these protocols, a complete and unambiguous picture of the molecule's structure, connectivity, and electronic properties can be achieved, providing the essential foundation for further research and application development.
References
- 1. This compound | CAS#:14703-82-3 | Chemsrc [chemsrc.com]
- 2. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resources – Crystallography Center [labs.utdallas.edu]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Benzenamine, N,N-dimethyl-4-nitro- [webbook.nist.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Disperse Dye Using 3-methoxy-N,N-dimethyl-4-nitroaniline
Introduction: The Strategic Role of Substituted Nitroanilines in Modern Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, forming the backbone of the dyeing industry. Their defining feature, the azo group (-N=N-), acts as a chromophore, and the color of the resulting dye is intricately determined by the electronic properties of the aromatic systems it connects. The synthesis of these dyes is elegantly modular, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich species.
This guide focuses on the utility of a specific diazo component precursor, 3-methoxy-N,N-dimethyl-4-nitroaniline , in the synthesis of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester. The judicious placement of substituents on the aromatic rings of the diazo and coupling components is a key strategy for fine-tuning the properties of the final dye, including its color, lightfastness, and affinity for the target fiber.
The presence of a nitro group (-NO₂) in the 4-position and a methoxy group (-OCH₃) in the 3-position of the aniline ring in our starting material has profound implications for the resulting dye's characteristics. The nitro group, being a strong electron-withdrawing group, plays a crucial role in the diazotization reaction and significantly influences the final color of the dye. The methoxy and dimethylamino groups, on the other hand, are electron-donating and also contribute to the overall electronic structure and, consequently, the tinctorial and fastness properties of the dye. This application note will provide a comprehensive, step-by-step protocol for the synthesis, purification, characterization, and application of a representative disperse dye derived from this compound.
PART 1: Synthesis of a Disperse Red Dye
Underlying Principles of the Synthesis
The synthesis of our target disperse red dye proceeds via a classical two-step electrophilic aromatic substitution mechanism:
-
Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid. The reaction is conducted at low temperatures (0-5 °C) to prevent the thermally unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component. For this protocol, we will use N,N-diethylaniline as a representative coupling agent. The diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para-position, to form the stable azo dye.
The overall reaction is depicted below:
Application Note: A Practical Guide to the Solvatochromic Analysis of Nitroaniline Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for investigating the solvatochromic behavior of nitroaniline compounds. Solvatochromism, the change in a substance's color with solvent polarity, serves as a powerful tool for probing solute-solvent interactions at a molecular level.[1][2] Nitroanilines, with their intrinsic intramolecular charge-transfer (ICT) characteristics, are exemplary probes for these studies. This document details the theoretical underpinnings, a robust experimental protocol using UV-Vis spectroscopy, and methods for rigorous data analysis. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers aiming to characterize solvent effects or probe the polarity of complex chemical and biological microenvironments.
The Principle of Solvatochromism: A Window into Solute-Solvent Interactions
Solvatochromism is the observable shift in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[2] This phenomenon arises from the differential solvation of the molecule's electronic ground state and excited state.[3][4][5] The polarity, polarizability, and specific hydrogen-bonding capabilities of the solvent molecules interact with the solute, altering the energy gap between these electronic states.
-
Positive Solvatochromism (Bathochromic Shift): This is a shift to a longer wavelength (a "red shift") with increasing solvent polarity. It occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[2][5]
-
Negative Solvatochromism (Hypsochromic Shift): This is a shift to a shorter wavelength (a "blue shift") with increasing solvent polarity. It occurs when the ground state is more polar and is preferentially stabilized by polar solvents, increasing the energy required for electronic excitation.[2][5]
Nitroaniline compounds, such as p-nitroaniline, are ideal probes for these studies. They possess an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂) linked by a conjugated π-system.[1][4] Upon absorption of light, an intramolecular charge-transfer (ICT) occurs, significantly increasing the dipole moment. This makes the excited state highly sensitive to the surrounding solvent's polarity, typically resulting in strong positive solvatochromism.[6]
Quantifying Solvent Polarity: Empirical Scales and Models
To interpret solvatochromic shifts meaningfully, we correlate them with established empirical solvent polarity scales. No single solvent parameter can capture the complexity of solute-solvent interactions; therefore, multi-parameter models are often employed.
-
Reichardt's ET(30) Scale: This widely used scale is based on the pronounced negative solvatochromism of a specific betaine dye, known as Reichardt's dye.[7][8][9] The transition energy (ET) of this dye is measured in a given solvent, providing a comprehensive measure of its ionizing power.[10]
-
Kamlet-Taft Parameters: This influential model dissects solute-solvent interactions into three distinct contributions through a linear solvation energy relationship (LSER):[11][12][13]
-
Lippert-Mataga Equation: While primarily used for fluorescence (analyzing the Stokes shift), the Lippert-Mataga model provides a valuable theoretical framework. It relates the spectral shift to the solvent's dielectric constant (ε) and refractive index (n), linking macroscopic solvent properties to the change in the solute's dipole moment between the ground and excited states.[14][15][16]
Experimental Design: Rationale and Setup
A successful solvatochromism study hinges on the careful selection of the probe molecule and a diverse set of solvents.
Diagram: Conceptual Workflow for Solvatochromism Study
Caption: Workflow from sample preparation to data analysis.
Probe and Solvent Selection
-
Probe: p-Nitroaniline is an excellent and commercially available starting point. Its solubility in a wide range of solvents is adequate for these studies.
-
Solvents: The key is diversity. A well-chosen set should span a broad range of polarities and hydrogen-bonding capabilities to deconvolve different interaction types. All solvents must be of spectroscopic grade to avoid interference from impurities.
Table 1: Recommended Solvent Set for Solvatochromic Studies
| Solvent Class | Example Solvent | Dielectric Constant (ε, approx.) | Primary Interaction Type |
| Non-polar | n-Hexane | 1.9 | Dispersion forces |
| Non-polar | Cyclohexane | 2.0 | Dispersion forces |
| Non-polar | Toluene | 2.4 | π-stacking, polarizability |
| Polar Aprotic | Dioxane | 2.2 | H-bond acceptor |
| Polar Aprotic | Acetone | 20.7 | Dipolar, H-bond acceptor |
| Polar Aprotic | Acetonitrile | 37.5 | Dipolar, weak H-bond acceptor |
| Polar Aprotic | DMSO | 46.7 | Highly dipolar, H-bond acceptor |
| Polar Protic | Ethanol | 24.5 | H-bond donor & acceptor |
| Polar Protic | Methanol | 32.7 | H-bond donor & acceptor |
| Polar Protic | Water | 80.1 | Strong H-bond donor & acceptor |
Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is preferred for its stability and accuracy.
-
Cuvettes: 1 cm path length quartz cuvettes are mandatory for UV measurements, as glass and plastic absorb in this region.
Detailed Experimental Protocol
This protocol outlines the steps for measuring the UV-Vis absorbance spectrum of p-nitroaniline across a series of solvents.
Materials and Reagents
-
p-Nitroaniline (analytical grade)
-
Spectroscopic grade solvents (see Table 1)
-
Class A volumetric flasks (various sizes)
-
Micropipettes or Class A glass pipettes
-
1 cm quartz cuvettes (matched pair)
Procedure
-
Stock Solution Preparation (1 mM):
-
Accurately weigh a precise amount of p-nitroaniline (Molar Mass: 138.12 g/mol ). For a 1 mM solution in 50 mL, this would be 6.91 mg.
-
Dissolve the solid in a suitable, highly-solubilizing solvent like ethanol or methanol in a 50 mL volumetric flask.[17] Ensure complete dissolution before filling to the mark. This is your Stock Solution .
-
-
Working Solution Preparation (~20 µM):
-
For each solvent in your set, prepare a dilute working solution from the stock. The final concentration should yield a maximum absorbance between 0.2 and 1.0 a.u.[17]
-
Example: To prepare 10 mL of a 20 µM solution, pipette 200 µL of the 1 mM Stock Solution into a 10 mL volumetric flask and dilute to the mark with the target solvent.
-
Crucial: Prepare a separate working solution for each solvent.
-
-
Spectrophotometer Setup:
-
Spectrum Acquisition:
-
Baseline Correction (Blank): Fill both the sample and reference cuvettes with the first pure solvent (e.g., hexane). Place them in the spectrophotometer and run a baseline scan. This corrects for absorbance from the solvent and cuvette imperfections.[3][17]
-
Sample Measurement: Empty the sample cuvette. Rinse it twice with a small amount of the p-nitroaniline working solution prepared in that same solvent.
-
Fill the sample cuvette with the working solution, ensure the outside is clean and free of bubbles, and place it in the sample holder.
-
Record the absorption spectrum.
-
Repeat for All Solvents: Repeat the baseline correction and sample measurement steps for every solvent in your series. Always use a fresh blank for each new solvent.
-
Data Analysis and Interpretation
Diagram: Differential Solvation of a Nitroaniline Probe
References
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Dimroth and Reichardt ET [stenutz.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbook.iupac.org [goldbook.iupac.org]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Azo Dyes from Aromatic Nitroamines
Executive Summary & Scientific Clarification
The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, predicated on a two-step reaction sequence: the diazotization of a primary aromatic amine followed by its coupling to an electron-rich nucleophile.[1][2] The specified starting material, 3-methoxy-N,N-dimethyl-4-nitroaniline , is a tertiary amine. A fundamental requirement for the formation of a stable aryldiazonium salt—the essential intermediate for this process—is the presence of a primary aromatic amine (-NH₂).[3] Tertiary amines lack the requisite N-H protons and therefore do not undergo diazotization. Instead, they typically react with nitrous acid via electrophilic substitution on the aromatic ring to yield C-nitroso compounds.[3]
Given this chemical principle, this guide will proceed by providing a detailed, authoritative protocol using a structurally related and widely utilized primary amine, 4-nitroaniline , as the diazo component. The principles, safety precautions, and experimental methodologies detailed herein are directly applicable and adaptable by researchers for other weakly basic primary aromatic amines. This approach ensures scientific accuracy while delivering a robust and practical guide for the synthesis of a diverse library of azo dyes.
Introduction: The Chemistry of Azo Colorants
Azo dyes represent the largest and most versatile class of synthetic colorants. Their defining feature is the azo group (-N=N-), a chromophore that connects two aromatic rings, creating an extended conjugated system responsible for their intense color.[2] The synthesis is a powerful example of electrophilic aromatic substitution, where the weakly electrophilic diazonium ion attacks an activated aromatic ring (the coupling component).[2]
The properties of the final dye—such as its color, solubility, and fastness—are precisely controlled by the chemical nature of the aromatic amine (diazo component) and the coupling component. The use of nitro-substituted anilines is common for producing dyes in the yellow to orange and red spectrum.[4][5]
Core Principles & Reaction Mechanisms
The synthesis is a sequential process involving two critical transformations conducted in situ.
Diazotization
A primary aromatic amine is converted into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[1][2] The low temperature is critical to prevent the decomposition of the thermally unstable diazonium salt.[2] The nitro group on the starting aniline decreases its basicity, which can slow the reaction; in such cases, nitrosylsulfuric acid may be employed as a more potent diazotizing agent.[6]
The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and the elimination of water yield the final aryldiazonium ion.
Azo Coupling
The diazonium salt is then immediately reacted with an electron-rich coupling component. This is an electrophilic aromatic substitution reaction.[2] The choice of coupling component and the reaction pH are determinative for the final product:
-
Phenols and Naphthols: Couple most effectively under mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group to form a highly activating phenoxide ion.
-
Aromatic Amines: Couple under mildly acidic to neutral conditions (pH 4-7). Acidic conditions prevent the diazonium salt from coupling with the amine's nitrogen atom, favoring substitution on the aromatic ring.
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the synthesis of azo dyes.
Safety & Handling
Extreme caution must be exercised throughout this procedure.
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and chemical-resistant gloves are mandatory at all times.[7][8] All operations should be conducted inside a certified chemical fume hood.
-
Chemical Hazards:
-
Nitroanilines: Highly toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged exposure.[7][9]
-
Sodium Nitrite: Strong oxidizing agent. Toxic if swallowed.
-
Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are severely corrosive. Always add acid to water, never the reverse.[10]
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. NEVER isolate the diazonium salt intermediate. It must be kept in a cold, aqueous solution and used immediately.
-
-
Waste Disposal: All chemical waste must be disposed of in appropriately labeled containers according to institutional and local environmental regulations. Do not pour solutions down the drain.[7]
Experimental Protocols
This section provides step-by-step protocols for the diazotization of 4-nitroaniline and its subsequent coupling with two different representative partners to yield distinct azo dyes.
Protocol 1: Preparation of 4-Nitrobenzenediazonium Salt Solution (Diazo Component)
This protocol describes the formation of the essential diazonium salt intermediate. This solution must be prepared fresh and used immediately in the subsequent coupling reaction.
-
Acidic Suspension: In a 100 mL beaker, add 1.38 g (10.0 mmol) of 4-nitroaniline. To this, carefully add 10 mL of water followed by 2.5 mL of concentrated hydrochloric acid (or 2.0 mL of concentrated sulfuric acid).[10]
-
Cooling: Place the beaker in an ice-salt bath and stir the mixture with a magnetic stir bar until the temperature of the suspension reaches 0–5 °C. The 4-nitroaniline will not fully dissolve, forming a fine, pale-yellow slurry.
-
Nitrite Solution: In a separate small beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 5 mL of cold water.
-
Diazotization: While maintaining the temperature of the amine suspension between 0 and 5 °C, add the sodium nitrite solution dropwise with continuous, vigorous stirring over 10-15 minutes. Use a Pasteur pipette for the addition. A clear, pale-yellow solution of the diazonium salt should form.
-
Intermediate Use: Proceed immediately to a coupling protocol (e.g., Protocol 2 or 3). Do not store this solution.
Protocol 2: Synthesis of an Azo Dye via Coupling with 2-Naphthol
This protocol yields a vibrant red dye, often known as Para Red.
-
Coupling Solution Preparation: In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 25 mL of 1.0 M sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution in an ice bath to approximately 5 °C.
-
Azo Coupling: While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared 4-nitrobenzenediazonium salt solution (from Protocol 1). The addition should take about 10 minutes.
-
Precipitation: A deep red precipitate will form immediately. Continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid red dye by vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold water to remove any inorganic salts.
-
Drying & Purification: Allow the product to air-dry on the filter paper. For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.
Protocol 3: Synthesis of an Azo Dye via Coupling with Salicylic Acid
This protocol produces a yellow-orange dye.
-
Coupling Solution Preparation: In a 250 mL beaker, dissolve 1.38 g (10.0 mmol) of salicylic acid in 20 mL of 1.0 M sodium hydroxide solution. Stir until dissolved and then add an additional 1.0 g of sodium carbonate to maintain alkalinity.[4]
-
Cooling: Cool this solution in an ice bath to approximately 5 °C.
-
Azo Coupling: While stirring the cold salicylic acid solution, slowly add the 4-nitrobenzenediazonium salt solution (from Protocol 1).
-
Precipitation & Isolation: A yellow-orange solid will precipitate. Stir for 30 minutes in the ice bath, then collect the product via vacuum filtration as described in Protocol 2 (Step 5). Wash thoroughly with cold water.
-
Drying & Purification: Dry the product. Recrystallization from an ethanol/water mixture can be performed for purification.
Characterization of Synthesized Dyes
The identity and purity of the synthesized azo dyes should be confirmed using standard analytical techniques.[11][12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Look for the characteristic N=N stretch (azo group) around 1400-1450 cm⁻¹ (often weak), aromatic C=C stretches, and O-H or N-H stretches from the coupling component.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λ_max), which corresponds to the color of the dye. Solutions are typically prepared in solvents like ethanol or DMSO.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation of the final product.
| Parameter | Dye from 2-Naphthol (Para Red) | Dye from Salicylic Acid |
| Diazo Component | 4-Nitroaniline | 4-Nitroaniline |
| Coupling Component | 2-Naphthol | Salicylic Acid |
| Molecular Formula | C₁₆H₁₁N₃O₃ | C₁₃H₉N₃O₅ |
| Molar Mass ( g/mol ) | 293.28 | 287.23 |
| Expected Color | Intense Red | Yellow-Orange |
| Typical λ_max (nm) | ~480-490 nm | ~360-380 nm |
Mechanistic Visualization
The following diagram illustrates the key electronic steps in the azo coupling of a diazonium ion with a phenoxide, representing a typical reaction pathway.
Caption: Mechanism of electrophilic substitution in azo coupling.
(Note: The images in the DOT script are placeholders to illustrate the concept; a true rendering would require custom chemical structure images.)
References
- 1. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. bch.ro [bch.ro]
- 6. orientjchem.org [orientjchem.org]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. ijorarjournal.com [ijorarjournal.com]
- 13. researchgate.net [researchgate.net]
3-methoxy-N,N-dimethyl-4-nitroaniline in the preparation of charge-transfer complexes
An In-depth Technical Guide to the Preparation and Characterization of Charge-Transfer Complexes Utilizing 3-methoxy-N,N-dimethyl-4-nitroaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and practical methodologies for the preparation and characterization of charge-transfer (CT) complexes using this compound as a potent electron donor. The unique electronic properties of this substituted aniline make it an exemplary candidate for forming stable and electronically active CT complexes with a variety of electron acceptors.
Introduction: The Significance of Charge-Transfer Complexes
Charge-transfer complexes are formed through a weak interaction between an electron donor and an electron acceptor molecule.[1] This interaction involves the partial transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, resulting in the formation of a new, characteristic absorption band in the UV-visible spectrum, known as the charge-transfer band.[2] These complexes are of significant interest in diverse fields, including drug-receptor binding mechanism studies, the development of novel materials with non-linear optical properties, and as organic semiconductors.[3][4]
The electron-donating capacity of an aromatic amine is significantly enhanced by the presence of electron-donating groups on the aromatic ring. In the case of this compound, the strong electron-donating effects of the dimethylamino and methoxy groups, coupled with the electron-withdrawing nature of the nitro group, create a pronounced intramolecular charge-transfer character, making it a powerful π-electron donor for the formation of intermolecular charge-transfer complexes.
Synthesis of the Electron Donor: this compound
While this compound is commercially available from some suppliers, its synthesis in the laboratory can be achieved through the N,N-dimethylation of a suitable precursor such as 4-methoxy-3-nitroaniline.[3][5] A general method for the N-methylation of amines using dimethyl sulfoxide (DMSO) as the methylating agent provides a feasible route.
Proposed Synthetic Protocol:
Reaction: N,N-dimethylation of 4-methoxy-3-nitroaniline.
Reagents and Materials:
-
4-methoxy-3-nitroaniline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methoxy-3-nitroaniline (1 mmol), formic acid (20 mmol), and triethylamine (20 mmol).
-
Add anhydrous DMSO (3 mL) to the flask.
-
Heat the reaction mixture at 150°C under reflux for 12 hours with continuous stirring.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Caption: Proposed workflow for the synthesis of the electron donor.
Preparation of Charge-Transfer Complexes: Application Notes and Protocols
The formation of charge-transfer complexes is typically achieved by mixing equimolar solutions of the donor and acceptor in a suitable solvent. The choice of solvent can influence the stability and the position of the charge-transfer band. Non-polar or moderately polar solvents are often preferred to minimize solvent competition for complexation.
Protocol 3.1: Preparation of a CT Complex with a π-Acceptor (Picric Acid)
Picric acid (2,4,6-trinitrophenol) is a strong π-electron acceptor that readily forms colored charge-transfer complexes with electron-rich aromatic compounds.[6]
Materials:
-
This compound
-
Picric acid
-
Methanol (spectroscopic grade)
-
Volumetric flasks
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound (e.g., 1 x 10⁻³ M) and picric acid (e.g., 1 x 10⁻³ M) in methanol.
-
In a series of 10 mL volumetric flasks, add varying volumes of the donor and acceptor stock solutions to achieve a range of molar ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total molar concentration constant.
-
Dilute each flask to the mark with methanol.
-
Allow the solutions to stand at room temperature for a short period to ensure complex formation.
-
Record the UV-Vis spectra of each solution over a suitable wavelength range (e.g., 300-700 nm) against a methanol blank.
Protocol 3.2: Preparation of a CT Complex with a Quinone Acceptor (DDQ)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful electron acceptor known to form stable charge-transfer complexes.
Materials:
-
This compound
-
DDQ
-
Dichloromethane (spectroscopic grade)
-
Volumetric flasks
-
UV-Vis spectrophotometer
Procedure:
-
Follow the same procedure as in Protocol 3.1, using dichloromethane as the solvent.
-
Prepare stock solutions of the donor and DDQ in dichloromethane.
-
Mix the solutions in varying molar ratios.
-
Record the UV-Vis spectra to identify the charge-transfer band.
Protocol 3.3: Preparation of a CT Complex with a σ-Acceptor (Iodine)
Iodine acts as a σ-electron acceptor and forms charge-transfer complexes with n-electron donors.
Materials:
-
This compound
-
Iodine
-
Dichloromethane (spectroscopic grade)
-
Volumetric flasks
-
UV-Vis spectrophotometer
Procedure:
-
Follow the same procedure as in Protocol 3.1, using dichloromethane as the solvent.
-
Prepare stock solutions of the donor and iodine in dichloromethane.
-
Mix the solutions in varying molar ratios.
-
Record the UV-Vis spectra. The formation of the triiodide ion (I₃⁻) can sometimes be observed as a result of the initial charge-transfer interaction.
Caption: Experimental workflow for CT complex formation and characterization.
Characterization of the Charge-Transfer Complexes
The formation and properties of the charge-transfer complexes can be thoroughly investigated using various spectroscopic techniques.
UV-Visible Spectroscopy
The most direct evidence for the formation of a charge-transfer complex is the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor molecules.[2]
-
Stoichiometry Determination (Job's Method): By plotting the absorbance of the charge-transfer band against the mole fraction of the donor, the stoichiometry of the complex can be determined. A maximum absorbance at a mole fraction of 0.5 indicates a 1:1 complex.
-
Formation Constant (Benesi-Hildebrand Equation): The formation constant (K_CT) and molar extinction coefficient (ε_CT) of the complex can be determined by applying the Benesi-Hildebrand equation to the UV-Vis data.
| Acceptor | Expected CT Band (λ_max) Range (nm) | Solvent |
| Picric Acid | 400 - 500 | Methanol |
| DDQ | 500 - 700 | Dichloromethane |
| Iodine | 350 - 450 | Dichloromethane |
Table 1: Expected UV-Vis Absorption Maxima for Charge-Transfer Complexes of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the changes in the vibrational modes of the donor and acceptor upon complexation.[7]
-
Donor Molecule:
-
ν(NO₂): The asymmetric and symmetric stretching vibrations of the nitro group are expected to shift to lower frequencies due to the increased electron density on the nitro group upon charge transfer.
-
ν(C-N): The stretching vibration of the C-N bond of the dimethylamino group may shift, reflecting the change in electron density on the nitrogen atom.
-
-
Acceptor Molecule:
-
ν(C=O) (for quinones): The carbonyl stretching frequency is expected to decrease.
-
ν(C≡N) (for DDQ): The nitrile stretching frequency is expected to decrease.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to probe the electronic environment of the protons in both the donor and acceptor molecules upon complexation.[8]
-
Donor Protons: The aromatic protons of the this compound moiety are expected to experience a downfield shift (increase in ppm) due to the decrease in electron density on the aromatic ring upon donation of an electron.
-
Acceptor Protons: The protons of the acceptor molecule are expected to show an upfield shift (decrease in ppm) due to the increase in electron density upon accepting an electron.
Caption: Schematic of the charge-transfer interaction.
Potential Applications
While specific applications of charge-transfer complexes derived from this compound are not yet extensively documented, based on the properties of similar complexes, potential areas of application include:
-
Non-Linear Optical (NLO) Materials: The significant intramolecular charge-transfer character of the donor molecule suggests that its CT complexes could exhibit large second-order NLO properties, making them suitable for applications in optoelectronics and photonics.[1]
-
Organic Semiconductors: Charge-transfer complexes are known to exhibit semiconducting properties, and these materials could be explored for use in organic field-effect transistors (OFETs) and other electronic devices.[4]
-
Analytical Chemistry: The formation of intensely colored charge-transfer complexes can be utilized for the sensitive and selective spectrophotometric determination of either the donor or the acceptor molecule in various matrices.
Conclusion
This compound serves as a highly effective electron donor for the formation of charge-transfer complexes with a variety of electron acceptors. This guide provides a foundational framework, including a plausible synthetic route for the donor and detailed protocols for the preparation and characterization of its charge-transfer complexes. The strong electron-donating nature of this molecule, attributed to the synergistic effects of the methoxy and dimethylamino groups, makes its charge-transfer complexes promising candidates for further investigation in materials science and analytical applications. Researchers are encouraged to utilize these protocols as a starting point for exploring the rich chemistry and potential applications of these novel charge-transfer systems.
References
- 1. Electron Donor Acceptor Interactions of N,N’ – Dimethylanilines With Chloranil – Oriental Journal of Chemistry [orientjchem.org]
- 2. Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14703-82-3|this compound|BLD Pharm [bldpharm.com]
- 4. Charge-transfer complexes: new perspectives on an old class of compounds - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. 4-METHOXY-3-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Nuclear magnetic resonance study of charge-transfer complexes of 1,3,5-trinitrobenzene, picric acid, and fluoranil with methoxy- and methyl-substituted benzenes and biphenyls. Indication of the structure of the complexes in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
HPLC method for separation of 3-methoxy-N,N-dimethyl-4-nitroaniline
An Application Note and Protocol for the Isocratic HPLC Separation of 3-methoxy-N,N-dimethyl-4-nitroaniline
Introduction
This compound is an aromatic organic compound featuring methoxy, dimethylamino, and nitro functional groups. As a substituted nitroaniline, it serves as a valuable intermediate in the synthesis of dyes, pigments, and potentially in the development of pharmaceutical and nonlinear optical materials. The presence of multiple functional groups and a nitroaromatic core makes it imperative to have reliable analytical methods for its identification, quantification, and purity assessment. Aniline and its derivatives, including nitroanilines, are often classified as toxic and potential carcinogens, necessitating sensitive and accurate methods for their monitoring.[1][2]
High-Performance Liquid Chromatography (HPLC) is an ideal technique for analyzing such compounds because it avoids the need for derivatization, which is often required for gas chromatography (GC) due to the thermolabile nature of many nitroanilines.[1][2] This application note details a robust, isocratic reverse-phase HPLC (RP-HPLC) method developed for the efficient separation and quantification of this compound.
Principle of Separation: Reverse-Phase Chromatography
The method employs reverse-phase chromatography, the most common mode of HPLC separation.[3] In this technique, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] Our analyte, this compound, is a moderately polar molecule. Its retention on the non-polar C18 stationary phase is governed by hydrophobic interactions between the aromatic ring and alkyl chains of the column. The separation is achieved by using a polar mobile phase, a mixture of water and acetonitrile. By adjusting the organic modifier (acetonitrile) content, we can control the elution of the analyte; a higher concentration of acetonitrile reduces retention time, while a lower concentration increases it.[5] This principle allows for a fine-tuned separation from potential impurities.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility with aromatic compounds.
-
Data Acquisition: Chromatography data station software.
-
Glassware: Volumetric flasks (Class A), pipettes, and autosampler vials.
-
Filter: 0.45 µm syringe filters for sample preparation.
Reagents and Chemicals
-
Analyte: this compound standard (C₉H₁₂N₂O₃, MW: 196.20 g/mol ).[6]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, filtered and purified to 18.2 MΩ·cm.
-
Methanol: HPLC grade (for stock solution preparation).
-
Formic Acid (optional): For mobile phase modification to improve peak shape.[7]
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 390 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of purified water.
-
Combine them in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15-20 minutes using sonication or an online degasser.
-
Scientist's Note: Proper degassing is critical to prevent air bubbles from interfering with the pump and detector, ensuring a stable baseline.
-
b) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol to dissolve the standard. The related compound, N,N-dimethyl-4-nitroaniline, is soluble in polar organic solvents but insoluble in water.[8][9][10]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly. This solution should be stored in a refrigerator, protected from light.
c) Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and bring to volume with the mobile phase.
-
Filter the final solutions through a 0.45 µm syringe filter into autosampler vials before injection.
Method Workflow Diagram
Caption: HPLC workflow for this compound analysis.
Results and Discussion
Method Optimization Rationale
-
Column Selection: A standard C18 column was chosen as it provides excellent retention and selectivity for aromatic compounds through hydrophobic interactions.[5] For highly polar analytes that require a high percentage of water in the mobile phase, specialized aqueous C18 or polar-embedded columns might be necessary to prevent phase collapse, but for this moderately polar analyte, a standard C18 is robust.[11][12]
-
Mobile Phase Composition: The ratio of acetonitrile to water was optimized to achieve a reasonable retention time (typically between 3-7 minutes) with good peak shape. A 60:40 ACN:Water mixture provides sufficient elution strength for a timely analysis while maintaining good resolution from the solvent front.
-
Detection Wavelength: Nitroaniline derivatives are strong chromophores. The UV spectrum of the related compound 4-nitroaniline shows a strong absorbance below 400 nm.[13] A detection wavelength of 390 nm was chosen based on the UV-Vis absorbance maximum for the analyte, ensuring high sensitivity. A PDA detector is invaluable during method development to confirm peak purity and select the optimal wavelength.
System Suitability and Performance
A well-developed method must meet certain performance criteria to be considered reliable. The following table shows the expected performance characteristics for this method.
| Performance Parameter | Acceptance Criteria | Expected Result |
| Retention Time (tR) | --- | ~ 4.5 min |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | ~ 1.1 |
| Theoretical Plates (N) | > 2000 | > 5000 |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Limit of Detection (LOD) | S/N ≥ 3 | ~ 0.1 µg/mL |
A representative chromatogram would show a sharp, symmetrical peak for this compound at approximately 4.5 minutes, well-resolved from the void volume.
Conclusion
This application note presents a simple, rapid, and robust isocratic RP-HPLC method for the determination of this compound. The method demonstrates excellent performance characteristics, including a short run time, good peak symmetry, and high efficiency. It is suitable for routine quality control analysis, purity assessment, and quantitative determination of the compound in various research and development settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]
- 7. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 10. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jchps.com [jchps.com]
Application Notes and Protocols for the Synthesis of Novel Chromophores Using 3-methoxy-N,N-dimethyl-4-nitroaniline as a Versatile Building Block
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 3-methoxy-N,N-dimethyl-4-nitroaniline in Chromophore Development
This compound is an intriguing, yet underutilized, building block in the synthesis of novel chromophores. Its molecular architecture, featuring a potent electron-donating N,N-dimethylamino group and a strong electron-withdrawing nitro group, establishes a classic "push-pull" system. The strategic placement of the methoxy group further modulates the electronic properties of the aromatic ring, offering a nuanced tool for fine-tuning the photophysical characteristics of target dyes. This combination of functionalities suggests its significant potential in the creation of a diverse range of chromophores, including azo dyes, solvatochromic dyes, and non-linear optical (NLO) materials.[1][2]
While specific, detailed synthetic protocols starting from this compound are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied nitroanilines allows for the confident adaptation of established synthetic routes. This guide provides detailed protocols for the synthesis of various chromophore classes using analogous, well-documented precursors. For each protocol, we will discuss the underlying reaction mechanisms and extrapolate the expected influence of the unique substituents of this compound on the synthetic outcome and the properties of the resulting chromophores.
This document serves as a comprehensive, experience-driven guide for researchers looking to explore the synthetic utility of this compound and to unlock its potential in the development of next-generation dyes and functional organic materials.
Safety Precautions: Handling of this compound and Related Reagents
Warning: this compound and its precursors are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Key Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause damage to organs through prolonged or repeated exposure.[3]
-
Explosion Hazard of Diazonium Salts: Solid, dry diazonium salts are shock-sensitive and can be explosive. The protocols described herein are for the in-situ generation and immediate use of diazonium salts in solution. NEVER attempt to isolate the diazonium salt as a solid.
Before beginning any experimental work, consult the Safety Data Sheets (SDS) for all reagents being used.
I. Synthesis of Azo Dyes via Diazotization and Azo Coupling
Azo dyes are a prominent class of chromophores characterized by the -N=N- functional group, which connects two aromatic rings. Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.
A. The Diazotization of Aromatic Amines: A General Overview
The diazotization reaction, first discovered by Peter Griess in 1858, transforms a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid. The resulting diazonium ion is a powerful electrophile that can be used in a variety of subsequent reactions, most notably in azo coupling.
B. Protocol 1: Synthesis of an Azo Dye from an Analogous Nitroaniline
This protocol details the synthesis of an azo dye using 2-methoxy-5-nitroaniline, a structural isomer of our target compound. The principles and procedures are directly applicable.
Materials:
-
2-methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
1-Hydroxynaphthalene (or other coupling component)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Methanol
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methoxy-5-nitroaniline (e.g., 4.0 g, 0.024 mol) in a mixture of concentrated sulfuric acid (6 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 1.7 g, 0.025 mol) in 10 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
To destroy excess nitrous acid, add a small amount of urea portion-wise until a drop of the reaction mixture no longer gives an immediate blue-black color on starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component, for example, 1-hydroxynaphthalene (3.7 g, 0.03 mol), in 60 mL of 2 M sodium hydroxide solution. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling component. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1.5 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol-methanol mixture, to obtain the purified azo dye.
-
Dry the purified crystals in a vacuum oven at a suitable temperature.
-
C. Expected Influence of this compound
When substituting 2-methoxy-5-nitroaniline with this compound in the above protocol, the following considerations are important:
-
Reactivity: The powerful electron-donating N,N-dimethylamino group will significantly increase the electron density on the aromatic ring. However, for the initial diazotization of the primary amino group (which is not present in our target molecule, a key distinction), this would typically increase its reactivity. For our tertiary amine, this electronic feature is key to its role as a "push" component in the final chromophore.
-
Color: The resulting azo dyes are expected to be intensely colored. The strong intramolecular charge transfer (ICT) from the N,N-dimethylamino group through the azo bridge to the nitro group will likely result in a significant bathochromic (red) shift in the absorption maximum compared to dyes derived from less electron-rich anilines. The methoxy group will further modulate this, likely contributing to a slight red shift.
-
Solvatochromism: Chromophores with strong push-pull character often exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. This property should be investigated for any novel dyes synthesized from this precursor.
II. Synthesis of Push-Pull Chromophores
Push-pull chromophores are characterized by an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system.[2] This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for their interesting optical properties, including large Stokes shifts and non-linear optical activity. This compound is an ideal starting material for the "push" component of such systems.
A. Protocol 2: Synthesis of a Styryl Dye (a class of Push-Pull Chromophore)
Styryl dyes are a subclass of push-pull chromophores where the donor and acceptor are linked by a vinylene (-CH=CH-) bridge. A common synthetic route is the Knoevenagel condensation of an aromatic aldehyde with a compound containing an active methylene group. While this compound is not an aldehyde, it can be chemically modified to participate in such reactions, for instance, through formylation. Alternatively, related aromatic aldehydes can be used to illustrate the principle.
This protocol describes the synthesis of a styryl dye from 4-(dimethylamino)benzaldehyde.
Materials:
-
4-(N,N-dimethylamino)benzaldehyde
-
Malononitrile (or other active methylene compound)
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-(N,N-dimethylamino)benzaldehyde (e.g., 1.49 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent, such as ethanol or acetonitrile, to obtain the pure styryl dye.
B. Adapting for this compound
To utilize this compound in the synthesis of styryl dyes, a formyl group (-CHO) would need to be introduced onto the aromatic ring, likely at a position activated by the electron-donating groups. This would be a multi-step synthesis. The resulting aldehyde could then be used in a Knoevenagel condensation as described above. The presence of the nitro group would act as a powerful acceptor, leading to a potent push-pull system with strong ICT characteristics.
III. Characterization and Data Presentation
The novel chromophores synthesized will require thorough characterization to elucidate their structure and photophysical properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λmax) and molar extinction coefficients (ε). This is crucial for understanding the color and electronic transitions of the chromophore.
-
Fluorescence Spectroscopy: To measure the emission spectra, quantum yields (Φ), and Stokes shifts of fluorescent chromophores.
Representative Spectroscopic Data for Analogous Chromophores:
The following table presents representative UV-Vis absorption data for a series of monoazo dyes derived from 2-methoxy-5-nitroaniline, a structural isomer of the target precursor. This data provides a reasonable expectation for the range of absorption maxima that could be achieved.
| Coupling Component | Solvent | λmax (nm) |
| 1-Naphthol | Ethanol | 480 |
| N,N-Dimethylformamide | 470 | |
| Chloroform | 484 | |
| 2-Naphthol | Ethanol | 490 |
| N,N-Dimethylformamide | 495 | |
| Chloroform | 500 | |
| N-Phenyl-α-naphthylamine | Ethanol | 520 |
| N,N-Dimethylformamide | 526 | |
| Chloroform | 530 | |
| m-Phenylenediamine | Ethanol | 440 |
| N,N-Dimethylformamide | 450 | |
| Chloroform | 445 |
Data adapted from analogous systems.[2]
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the synthesis of novel chromophores. Its inherent push-pull electronic structure makes it an ideal candidate for the development of dyes with tailored photophysical properties for a wide range of applications, from advanced textile coloration to functional materials for photonics and molecular sensing.
The protocols and principles outlined in this guide, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. The synthesis and characterization of new chromophores derived from this compound are expected to yield a rich variety of colors and properties, contributing to the expanding palette of functional organic dyes.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-methoxy-N,N-dimethyl-4-nitroaniline synthesis
Welcome to the technical support center for the synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Overview of Synthetic Strategy
The synthesis of this compound is most reliably achieved through a four-step sequence starting from 3-methoxyaniline. This strategy prioritizes control over reaction selectivity and minimizes the formation of difficult-to-separate isomers and byproducts. The core logic involves protecting the highly activating amino group, followed by regioselective nitration, deprotection, and finally, exhaustive methylation.
The diagram below outlines the complete experimental workflow.
Caption: Recommended four-step synthesis workflow.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis.
Step 1: Acetylation of 3-Methoxyaniline (Amine Protection)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyaniline (10.0 g, 81.2 mmol).
-
Reagent Addition: To the flask, add 50 mL of glacial acetic acid. Stir until the aniline is fully dissolved.
-
Acetylation: Slowly add acetic anhydride (9.1 mL, 97.4 mmol) to the solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product, N-(3-methoxyphenyl)acetamide, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to a constant weight.
Step 2: Nitration of N-(3-methoxyphenyl)acetamide
-
Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(3-methoxyphenyl)acetamide (10.0 g, 60.5 mmol).
-
Dissolution: Add 40 mL of concentrated sulfuric acid (H₂SO₄) and stir while cooling the flask in an ice-salt bath to 0°C. Ensure the solid dissolves completely.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 4.2 mL, 66.6 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping it cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the acetanilide solution via the dropping funnel. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition. [1][2]
-
Stirring: After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5°C.
-
Workup: Carefully pour the reaction mixture onto 300 g of crushed ice with stirring. A yellow solid, N-(3-methoxy-4-nitrophenyl)acetamide, will precipitate.
-
Isolation: Filter the precipitate, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.
Step 3: Hydrolysis of N-(3-methoxy-4-nitrophenyl)acetamide (Deprotection)
-
Setup: To a 250 mL round-bottom flask, add the dried N-(3-methoxy-4-nitrophenyl)acetamide (10.0 g, 47.6 mmol), 50 mL of ethanol, and 50 mL of 6M hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly neutralize the mixture by adding aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product, 3-methoxy-4-nitroaniline, will precipitate.
-
Isolation: Collect the yellow solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture may be performed for higher purity.
Step 4: N,N-Dimethylation of 3-methoxy-4-nitroaniline
-
Setup: In a 250 mL flask, combine the dried 3-methoxy-4-nitroaniline (5.0 g, 29.7 mmol), anhydrous potassium carbonate (K₂CO₃, 12.3 g, 89.1 mmol), and 100 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: Add methyl iodide (CH₃I, 5.6 mL, 89.1 mmol) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material and the mono-methylated intermediate.
-
Workup: After cooling, pour the reaction mixture into 300 mL of cold water. The crude product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with water. The crude this compound can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a bright yellow or orange solid.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect the amine group before nitration? A1: There are two primary reasons. First, the unprotected amino group (-NH₂) is highly susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture, which can lead to tar formation and significantly lower yields. Second, in a strongly acidic medium like H₂SO₄/HNO₃, the amino group is protonated to form an anilinium ion (-NH₃⁺). This ion is a powerful deactivating, meta-directing group, which would lead to the formation of the undesired 3-methoxy-5-nitroaniline isomer.[3] Acetylation prevents both of these issues, ensuring a clean, regioselective nitration at the desired 4-position.[4]
Q2: Are there alternatives to methyl iodide for the final N,N-dimethylation step? A2: Yes, several alternatives exist. Dimethyl sulfate is a common, more cost-effective but highly toxic alternative to methyl iodide. A classic and often milder method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent. This method avoids the use of alkyl halides altogether. Another option is using paraformaldehyde in concentrated sulfuric acid.[5] The choice of methylating agent depends on lab safety protocols, desired reaction conditions, and substrate tolerance.
Q3: How can I effectively monitor the progress of each reaction step? A3: Thin Layer Chromatography (TLC) is the most effective technique for monitoring these reactions. For each step, spot the crude reaction mixture alongside the starting material on a silica gel TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate; the ratio should be adjusted to achieve good separation (e.g., starting with 7:3 hexane:EtOAc and adjusting as needed). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Q4: What are the key safety precautions for this synthesis? A4: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions. Always add the nitrating agent slowly and ensure efficient cooling.[2] Concentrated acids (sulfuric, nitric) are highly corrosive. Methyl iodide is toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-(3-methoxy-4-nitrophenyl)acetamide (Step 2) | 1. Temperature too high: Reaction temperature exceeding 5-10°C can cause side reactions and decomposition.[1] 2. Inefficient stirring: Poor mixing can lead to localized "hot spots" and uneven nitration. 3. Moisture in reaction: Water can interfere with the nitrating species. | 1. Ensure the ice-salt bath is effective and monitor the internal temperature vigilantly. Add the nitrating agent more slowly. 2. Use a mechanical stirrer for better homogeneity. 3. Use anhydrous reagents and dry glassware. |
| Formation of multiple isomers during nitration | 1. Incomplete protection: If the acetylation in Step 1 was incomplete, the remaining free amine would be protonated and direct nitration to the meta-position. 2. Wrong starting material: Ensure the starting material is indeed 3-methoxyaniline and not another isomer. | 1. Confirm the purity of the N-(3-methoxyphenyl)acetamide before proceeding to nitration. If necessary, purify the acetylated product. 2. Verify the identity of your starting material via melting point or spectroscopic analysis (NMR, IR). |
| Incomplete hydrolysis (Step 3) | 1. Insufficient reaction time or temperature: The amide bond is stable and requires forcing conditions to cleave. 2. Inadequate acid concentration: The acid acts as a catalyst; if too dilute, the reaction will be slow. | 1. Increase the reflux time and monitor by TLC until the starting amide is consumed. 2. Ensure you are using a sufficiently concentrated acid solution (e.g., 6M HCl). |
| Formation of mono-methylated product in Step 4 | 1. Insufficient methylating agent or base: Stoichiometry is key for exhaustive dimethylation. At least 2 equivalents of methyl iodide and base are required. 2. Short reaction time: The second methylation is often slower than the first. | 1. Use a slight excess of methyl iodide and base (e.g., 2.5-3.0 equivalents of each relative to the aniline). 2. Extend the reaction time and monitor by TLC until the mono-methylated intermediate is no longer visible. |
| Difficulty purifying the final product | 1. Presence of starting material or mono-methylated impurity. 2. Residual DMF solvent. | 1. Column chromatography on silica gel is highly effective for separating the di-methylated, mono-methylated, and unreacted aniline. 2. Ensure the product is thoroughly washed with water after precipitation to remove DMF. If an oily product is obtained, try triturating with a solvent like cold ethanol or diethyl ether to induce crystallization. |
Troubleshooting Flowchart: Low Yield in Nitration (Step 2)
Caption: Decision tree for troubleshooting low nitration yield.
References
- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Methoxy-N,N-dimethyl-4-nitroaniline
Welcome to the dedicated technical support resource for the purification of crude 3-methoxy-N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges. Our troubleshooting guides and FAQs are structured to address the specific issues you may encounter during your experiments, ensuring you can achieve your desired purity with confidence.
I. Understanding the Purification Challenge
This compound is a crystalline solid at room temperature. The primary challenges in its purification often stem from the presence of structurally similar impurities. These can include unreacted starting materials, byproducts of incomplete reactions, and isomeric impurities that arise during the synthesis process. The choice of purification technique is therefore critical and depends on the nature and quantity of these impurities.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
-
Potential Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.
-
Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent system. Based on the polarity of the target molecule, alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane, are good starting points.[1]
-
Potential Cause 2: Using an Excessive Volume of Solvent. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Add the hot recrystallization solvent in small portions to the crude material until it just dissolves. This ensures a saturated solution at the solvent's boiling point, maximizing crystal formation upon cooling.
-
Potential Cause 3: Premature Crystallization During Hot Filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Also, ensure the solution is fully dissolved and slightly above its saturation temperature before filtering.
Issue 2: Persistent Yellow/Orange Coloration in the Purified Product
-
Potential Cause 1: Presence of Isomeric Impurities. The synthesis of substituted nitroanilines can sometimes lead to the formation of isomers that have similar polarities and solubilities to the desired product, making them difficult to remove by a single recrystallization. For instance, in analogous syntheses of substituted dimethylanilines, isomeric nitro compounds are common impurities.[2]
-
Solution:
-
Column Chromatography: This is the most effective method for separating isomers with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
pH Adjustment during Workup: In some cases, the solubility of isomeric nitroanilines can be influenced by pH. A careful aqueous wash of an organic solution of the crude product at a specific pH prior to recrystallization may help to remove certain impurities.
-
-
Potential Cause 2: Residual Starting Material. Incomplete reaction can leave unreacted 3-methoxy-4-nitroaniline or the mono-methylated intermediate in the crude product.
-
Solution:
-
TLC Analysis: Before purification, run a TLC of your crude product against the starting materials to confirm their presence.
-
Column Chromatography: If starting material is present, column chromatography is recommended as it will likely have a different polarity from the desired dimethylated product.
-
Issue 3: Oiling Out During Recrystallization
-
Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. If the compound dissolves in the hot solvent above its melting point, it may separate as an oil rather than forming crystals upon cooling.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point below the melting point of this compound.
-
Induce Crystallization: If oiling out occurs, try scratching the inside of the flask with a glass rod at the surface of the oil or adding a seed crystal of the pure compound to induce crystallization.
-
Lower the Concentration: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying crude this compound?
A1: For general purification to remove a range of impurities with different polarities, column chromatography on silica gel is the most robust method.[3] It offers the flexibility to separate starting materials, byproducts, and isomers. For removing minor impurities from a largely pure product, recrystallization from a suitable solvent like ethanol is a more efficient and scalable option.[1][2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3] By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of impurities. A common mobile phase for TLC analysis of nitroanilines is a mixture of hexane and ethyl acetate.
Q3: My compound appears pure by TLC but has a broad melting point range. What could be the issue?
A3: A broad melting point range is a classic indicator of impurities, even if they are not visible by TLC. This can happen if the impurity has a very similar Rf value to your product in the chosen TLC solvent system. Try running the TLC in a different solvent system with a different polarity to try and resolve the impurity. It is also possible that the impurity is not UV-active if you are visualizing your TLC plate with a UV lamp. Staining the plate with a universal stain like potassium permanganate may reveal additional spots.
Q4: Can I use activated charcoal during recrystallization?
A4: Yes, if your crude product has a dark, tarry appearance, you can use a small amount of activated charcoal to remove colored impurities. Add the charcoal to the hot, dissolved solution and boil for a few minutes before performing a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable for crude material that is already relatively pure and aims to remove minor impurities.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the 95% ethanol to its boiling point.
-
Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with gentle swirling and heating. The goal is to create a saturated solution at the boiling point of the solvent.[1]
-
If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.
-
Allow the crystals to dry completely on the filter paper by drawing air through them, then transfer to a watch glass to air dry fully.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating a mixture of compounds with different polarities, such as starting materials, byproducts, and isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes/flasks
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.[4]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 95:5 hexane:ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.). The optimal gradient should be determined by preliminary TLC analysis.[5]
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
V. Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Starting Point) | Application Notes |
| TLC | Silica Gel 60 F254 | 80:20 Hexane:Ethyl Acetate | Adjust ratio to achieve an Rf of ~0.3 for the product for optimal column separation. |
| Column | Silica Gel (230-400 mesh) | Gradient: 95:5 to 70:30 Hexane:Ethyl Acetate | The less polar impurities will elute first, followed by the product. More polar impurities will be retained longer on the column. |
VI. Visualizing the Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification technique.
Diagram 2: Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
VII. References
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from --INVALID-LINK--
-
m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. (1947). DOI: 10.15227/orgsyn.027.0062. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. Column chromatography. Retrieved from --INVALID-LINK--
-
Column Chromatography of Nitroanilines Lab Experiment. Studylib. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: High-Purity Recrystallization of 3'-Nitroacetanilide from Ethanol. Retrieved from --INVALID-LINK--
References
troubleshooting guide for the nitration of substituted anilines
Answering the call for a specialized resource, this Technical Support Center offers a dynamic . Crafted by a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to diagnose and resolve experimental challenges effectively.
Technical Support Center: Nitration of Substituted Anilines
This guide is structured to address the most pressing challenges encountered during the electrophilic nitration of aniline and its derivatives. We will explore common failure modes, delve into the mechanistic reasons behind them, and provide validated protocols and optimization strategies.
Frequently Asked Questions (FAQs)
This section tackles the most common queries received by our application support team.
Q1: Why is my direct nitration of aniline yielding a dark, tarry mixture with very little desired product?
This is the most frequent issue and is almost always caused by oxidation .
-
Causality: The amino group (-NH₂) is a powerful activating group that makes the aromatic ring electron-rich. This high electron density makes the aniline substrate highly susceptible to oxidation by strong oxidizing agents like nitric acid, leading to the formation of complex, polymeric tar-like byproducts.[1] Direct nitration of aniline is notorious for producing these tarry oxidation products alongside the expected nitro derivatives.[2][3]
-
Solution: The most effective strategy is to temporarily "tame" the amino group's reactivity by using a protecting group. The standard and most effective method is acetylation. By reacting the aniline with acetic anhydride, you convert the highly activating -NH₂ group into a less activating acetamido group (-NHCOCH₃).[1][4] This group is still an ortho, para-director but is significantly less prone to oxidation, preventing tar formation and ensuring a cleaner reaction.[1]
Q2: I'm trying to synthesize p-nitroaniline, but I'm getting a significant amount of m-nitroaniline. What is happening?
This is a classic problem of unintended directing group effects under strongly acidic conditions.
-
Causality: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is extremely acidic. Aniline is basic and readily accepts a proton in this medium to form the anilinium ion (-NH₃⁺).[1][5] Unlike the ortho, para-directing amino group, the anilinium ion is a strong electron-withdrawing group due to its positive charge. This deactivates the ring and directs the incoming electrophile (NO₂⁺) to the meta position.[1][2][6] This is why direct nitration can yield as much as 47% of the meta isomer.[7][8]
-
Solution: Again, protection of the amino group via acetylation is the definitive solution. The acetamido group (-NHCOCH₃) is not basic and does not get protonated in the acidic medium. It remains a reliable ortho, para-director, thus preventing the formation of the meta product.[4]
dot
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Caption: The three-stage workflow for selective para-nitration.
Protocol 1: Protection of Aniline (Acetylation)
-
In a flask equipped with a stirrer, add aniline and an equivalent molar amount of glacial acetic acid.
-
Slowly add a slight molar excess (approx. 1.05 eq) of acetic anhydride while stirring.
-
Gently warm the mixture to about 50 °C for 10-15 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. The product can be recrystallized from an ethanol/water mixture if higher purity is needed.[9]
Protocol 2: Regioselective para-Nitration of Acetanilide
Safety First: This procedure uses highly corrosive and reactive chemicals. Always work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11] Have an emergency plan and spill kits ready.[10][12]
-
Place the dried acetanilide in a flask and add glacial acetic acid. Cool the flask in an ice/salt bath to 0-5 °C.
-
With vigorous stirring, slowly add concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution. CRITICAL: Maintain the reaction temperature below 10 °C throughout the addition.[9]
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The p-nitroacetanilide will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper.
Protocol 3: Deprotection (Hydrolysis) of p-Nitroacetanilide
-
Place the crude p-nitroacetanilide in a round-bottom flask.
-
Add a solution of approximately 70% sulfuric acid (or concentrated HCl).
-
Heat the mixture under reflux for 30-60 minutes, or until the solid has completely dissolved.
-
Cool the solution and then carefully pour it into a beaker of cold water.
-
Neutralize the solution by slowly adding a base (e.g., aqueous sodium hydroxide) until the p-nitroaniline precipitates.
-
Collect the yellow crystalline product by vacuum filtration, wash with water, and dry. The product can be recrystallized from ethanol or water for further purification.[13]
Data Summary: The Impact of Protection
The effectiveness of the acetylation strategy is clearly demonstrated by comparing the product distributions of direct versus protected nitration.
Starting Material Conditions ortho-Isomer (%) meta-Isomer (%) para-Isomer (%) Reference(s) Aniline HNO₃, H₂SO₄ ~2% ~47% ~51% [7][9] Acetanilide HNO₃, H₂SO₄ ~19% ~2% ~79% [9]
Analytical Characterization
To confirm product identity and assess purity, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress and assessing the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the isomeric ratio in the product mixture.[14][15][16]
-
Gas Chromatography (GC): Can also be used for isomer separation and quantification, though derivatization may sometimes be required for these polar compounds.[15][17]
-
Spectroscopy (NMR, IR, MS): Essential for unambiguous structural confirmation of the final purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. brainly.in [brainly.in]
- 5. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ehs.com [ehs.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scribd.com [scribd.com]
- 17. d-nb.info [d-nb.info]
minimizing impurity formation in 3-methoxy-N,N-dimethyl-4-nitroaniline synthesis
Welcome to the technical support center for the synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize impurity formation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: Strategic Approaches to a High-Purity Synthesis
The synthesis of this compound, a valuable building block in organic synthesis, can be approached via two primary strategic routes. The choice of strategy significantly impacts the impurity profile and the overall efficiency of the synthesis.
Route 1: Electrophilic Aromatic Substitution (Nitration) This route involves the direct nitration of 3-methoxy-N,N-dimethylaniline. While seemingly straightforward, this pathway presents significant challenges in controlling regioselectivity due to the complex interplay of the directing effects of the methoxy and dimethylamino groups.
Route 2: Nucleophilic Aromatic Substitution (SNAr) This more controlled approach utilizes a precursor like 5-chloro-2-nitroanisole, where a chloro leaving group is displaced by dimethylamine. The regiochemistry is pre-determined by the starting material, generally leading to a cleaner reaction profile.
This guide will focus on providing detailed protocols and troubleshooting for the more robust and recommended Route 2 (SNAr) , while also addressing the common pitfalls of Route 1 (Nitration) .
Part 1: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Route
This section provides a detailed protocol and troubleshooting advice for the synthesis of this compound via the nucleophilic aromatic substitution of 5-chloro-2-nitroanisole with dimethylamine.
Experimental Workflow: SNAr Route
Technical Support Center: Stability of Nitroaniline Derivatives in Solution
Welcome to the technical support center for nitroaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with these compounds in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I'm observing a rapid color change in my nitroaniline derivative solution, from yellow to orange or brown, even when stored in the dark. What is causing this, and how can I prevent it?
Answer:
This color change is a common indicator of degradation. While light is a known factor, other mechanisms can be at play. The primary culprits are often oxidation and pH-related instability.
-
Causality: The amino group in nitroaniline derivatives is susceptible to oxidation, which can lead to the formation of colored polymeric or condensed products. This process can be accelerated by trace metal impurities, dissolved oxygen, or inappropriate pH conditions. The nitro group itself is an electron-withdrawing group, which enhances the stability of the aromatic ring to some extent but can also influence the reactivity of the amino group.[1][2]
-
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is a critical step, especially for long-term storage.
-
Control the pH: The stability of nitroaniline derivatives can be highly pH-dependent.[2][3] For many nitroanilines, a slightly acidic to neutral pH (around 4-7) is optimal for stability.[2] Extreme pH values, both acidic and basic, can catalyze hydrolysis or other degradation pathways.[4][5][6] Buffer your solution if your experimental conditions allow.
-
Use High-Purity Solvents: Trace metal ions in solvents can act as catalysts for oxidation. Always use high-purity, HPLC-grade, or equivalent solvents.
-
Add an Antioxidant: If compatible with your downstream applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals.
-
Question 2: My analytical results (HPLC, LC-MS) show unexpected peaks appearing over time in my stock solution. How can I identify these degradation products and what are the likely degradation pathways?
Answer:
The appearance of new peaks is a clear sign of chemical degradation. Identifying these products is crucial for understanding the stability of your compound and ensuring the accuracy of your experimental data. The primary degradation pathways for nitroaniline derivatives are photodegradation, hydrolysis, and oxidation.
-
Likely Degradation Pathways:
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions.[7] This can involve the reduction of the nitro group to nitroso, hydroxylamino, and eventually amino groups, or the oxidation of the amino group, leading to the formation of phenols and benzoquinones.[8]
-
Hydrolysis: Under strongly acidic or basic conditions, the amino group can be hydrolyzed, although this is less common than for acylated anilines (anilides).[5][6][9] More substituted nitroanilines might have other functional groups susceptible to hydrolysis.
-
Oxidative Degradation: As mentioned previously, oxidation can lead to a variety of products, including polymeric species.
-
-
Troubleshooting and Identification Workflow:
A forced degradation study is the most effective way to identify potential degradation products. This involves intentionally subjecting your compound to stress conditions.
dot graph TD { A[Start: Unexpected Peaks Observed] --> B{Forced Degradation Study}; B --> C[Acid Stress (e.g., 0.1M HCl)]; B --> D[Base Stress (e.g., 0.1M NaOH)]; B --> E[Oxidative Stress (e.g., 3% H₂O₂)]; B --> F[Thermal Stress (e.g., 60°C)]; B --> G[Photolytic Stress (UV/Vis Light)]; C --> H{Analyze by LC-MS}; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradation Products by Mass]; I --> J[Characterize and Mitigate]; }
Forced Degradation Workflow
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or slightly elevated (e.g., 60°C) | Cleavage of susceptible groups, potential for ring modifications. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or slightly elevated (e.g., 60°C) | Similar to acid hydrolysis, but can favor different degradation products.[4] |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the aniline moiety and potential cleavage of bonds.[10] |
| Thermal Degradation | Heating the solid sample or a solution at elevated temperatures (e.g., 70-100°C) | Decomposition of the nitro group, releasing nitrogen oxides and forming radical species.[11] |
| Photodegradation | Exposure to UV or fluorescent light as per ICH Q1B guidelines | Isomerization, reduction of the nitro group, or oxidation of the amino group. |
By analyzing the stressed samples with a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS), you can identify the mass of the degradation products and propose their structures.
Question 3: I'm struggling with the solubility of my nitroaniline derivative. Are there specific solvents or formulation strategies that can improve stability at the same time?
Answer:
Solubility and stability are often interconnected. A poor choice of solvent can not only limit the concentration of your stock solution but also promote degradation.
-
Solvent Selection and Rationale:
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally good choices for dissolving a wide range of organic compounds, including nitroaniline derivatives. However, be aware that DMSO can be hygroscopic and can oxidize some compounds under certain conditions. Always use anhydrous, high-purity grades.
-
Alcohols: Ethanol and methanol can be effective, but their protic nature might facilitate certain degradation reactions, especially if the pH is not controlled.[12][13]
-
Acetonitrile (ACN): ACN is a common solvent in analytical chemistry and is often a good choice for stock solutions due to its UV transparency and compatibility with reverse-phase HPLC.
-
Solvent Effects on Stability: The polarity of the solvent can influence the electronic structure and reactivity of nitroaniline derivatives.[14][15][16][17] Highly polar solvents can stabilize charge-separated excited states, potentially accelerating photodegradation.[15]
-
-
Formulation Strategies:
-
Co-solvents: If your compound is poorly soluble in a single solvent, a co-solvent system (e.g., a mixture of DMSO and water or ethanol and water) can be effective. However, it's crucial to determine the stability in the chosen co-solvent mixture.
-
pH Adjustment: As previously mentioned, adjusting the pH of your aqueous solutions can significantly impact both solubility and stability. For nitroanilines, which are weakly basic, a slightly acidic pH can improve solubility by protonating the amino group, but this can also affect the compound's properties and stability.
-
Avoid Reactive Solvents: Be cautious with solvents that can react with your compound. For example, acetone can potentially form Schiff bases with the amino group under certain conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for nitroaniline derivative stock solutions?
A1: For optimal stability, stock solutions of nitroaniline derivatives should be stored at low temperatures (-20°C or -80°C) in amber vials to protect them from light.[12] The vials should be tightly sealed to prevent solvent evaporation and the ingress of moisture. Before use, allow the solution to warm to room temperature to prevent condensation from introducing water into the stock.
Q2: How does the position of the nitro group (ortho, meta, para) affect the stability of nitroaniline derivatives?
A2: The position of the nitro group significantly influences the electronic properties of the molecule and, consequently, its stability.
-
Ortho- and Para-Nitroanilines: In these isomers, the electron-withdrawing nitro group is in direct conjugation with the electron-donating amino group. This resonance interaction can stabilize the molecule but also makes it more susceptible to certain reactions, such as photodegradation, by creating a charge-transfer character.[14][18][19]
-
Meta-Nitroaniline: In the meta isomer, the nitro group is not in direct conjugation with the amino group. The primary electronic effect is inductive withdrawal. This can lead to different stability profiles compared to the ortho and para isomers.[19]
Q3: What analytical techniques are best for monitoring the stability of nitroaniline derivatives?
A3: The choice of analytical method depends on the specific requirements of your study.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable method for stability studies.[20][21][22][23] A stability-indicating method, which can separate the parent compound from all potential degradation products, should be developed and validated.
-
Gas Chromatography (GC): GC can be used for volatile and thermally stable nitroaniline derivatives. However, many derivatives are not sufficiently volatile or may degrade at the high temperatures of the GC inlet, often requiring derivatization.[20][22]
-
Spectrophotometry: UV-Vis spectrophotometry can be a quick and simple method for assessing stability if the degradation products have significantly different absorption spectra from the parent compound.[20][24] However, it lacks the specificity of chromatographic methods.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution of a Nitroaniline Derivative
-
Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., DMSO, ACN). Sparge the solvent with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the nitroaniline derivative in a clean, dry vial.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. If necessary, sonicate briefly in a room temperature water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volume amber vials to minimize freeze-thaw cycles and light exposure.
-
Blanketing: Before sealing, you can gently flush the headspace of the vial with nitrogen or argon.
-
Labeling and Storage: Clearly label the vials with the compound name, concentration, solvent, and date of preparation. Store at -20°C or below.
Protocol 2: Stability-Indicating HPLC Method Development Workflow
dot graph TD { A[Start: Need Stability Method] --> B{Select Column and Mobile Phase}; B --> C[Initial Isocratic Run]; C --> D{Peak Shape and Retention OK?}; D -- No --> B; D -- Yes --> E[Perform Forced Degradation]; E --> F[Inject Stressed Samples]; F --> G{Are All Peaks Resolved?}; G -- No --> H[Optimize Gradient/Mobile Phase]; H --> F; G -- Yes --> I[Method Validation]; I --> J[End: Validated Stability-Indicating Method]; }
HPLC Method Development Workflow
-
Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Initial Analysis: Analyze an unstressed sample of the nitroaniline derivative to determine its retention time and peak shape.
-
Forced Degradation: Subject the compound to forced degradation conditions as outlined in Table 1.
-
Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting impurities.
-
Method Validation: Once the method is optimized, perform a validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 5. azom.com [azom.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 12. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. homework.study.com [homework.study.com]
- 20. benchchem.com [benchchem.com]
- 21. cdc.gov [cdc.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
overcoming poor solubility of 3-methoxy-N,N-dimethyl-4-nitroaniline in experiments
Welcome to the technical support center for 3-methoxy-N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the experimental challenges associated with the poor solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your research.
Part 1: Understanding the Challenge: Physicochemical Properties
This compound (C₉H₁₂N₂O₃, Molecular Weight: 196.20 g/mol ) is a solid, yellow crystalline compound.[1] Structurally similar aromatic amines, such as N,N-dimethyl-4-nitroaniline, exhibit low aqueous solubility but are soluble in polar organic solvents like ethanol and acetone, with solubility increasing with temperature.[2] The presence of a nitro group and an aromatic ring contributes to its hydrophobicity, while the methoxy and dimethylamino groups can influence its polarity and basicity.
Before delving into solubilization strategies, it is crucial to systematically assess the solubility of your specific batch of this compound in a range of relevant solvents.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Initial Assessment: Solubility Screening
Question: My this compound is not dissolving in my desired solvent. What should I do first?
Answer: The first step is to perform a systematic solubility screening to identify a suitable solvent or solvent system. This will form the basis for all subsequent experimental design.
dot
Caption: Workflow for determining the solubility of this compound.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[3]
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, polyethylene glycol 400 (PEG 400))
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in units such as mg/mL or moles/L.
Solubilization Strategies
If the intrinsic solubility in common solvents is insufficient, the following strategies can be employed.
Question: Can I use a co-solvent to improve the solubility?
Answer: Yes, co-solvency is a powerful and commonly used technique. By blending a water-miscible organic solvent (the co-solvent) with water, you can reduce the overall polarity of the solvent system, making it more favorable for dissolving a hydrophobic compound like this compound.[4]
Mechanism of Co-solvency:
-
Polarity Reduction: Co-solvents like ethanol, propylene glycol, and PEG 400 reduce the high polarity of water.
-
Disruption of Water's Hydrogen Bond Network: This disruption lowers the energy required for a solute molecule to create a cavity in the solvent.[5]
-
Favorable Solute-Co-solvent Interactions: The co-solvent can have a higher affinity for the solute than water.
dot
Caption: Mechanism of co-solvency for enhancing solubility.
Practical Steps for Using Co-solvents:
-
Select a Co-solvent: Common choices include DMSO, ethanol, PEG 300/400, and propylene glycol. The choice depends on the experimental system (e.g., for in-vivo studies, toxicity is a major consideration).[6]
-
Initial Dissolution: Dissolve the this compound in the pure co-solvent first.
-
Titration with Aqueous Phase: Gradually add the aqueous phase (e.g., buffer, saline) to the co-solvent solution while vigorously mixing (e.g., vortexing). Observe for any signs of precipitation.
-
Optimization: Experiment with different ratios of co-solvent to the aqueous phase to find the optimal composition that maintains the compound in solution at the desired concentration. A common starting formulation for in-vivo studies is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[6]
Question: How does pH affect the solubility of this compound, and can I use it to my advantage?
Answer: Aromatic amines are weak bases.[7] The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ion. This ionized form is generally much more water-soluble than the neutral form. Therefore, adjusting the pH of the solution to be acidic can significantly increase the solubility of this compound.
Predicting the pKa: The pKa of the conjugate acid of an amine determines the pH range at which it becomes protonated. For typical aromatic amines, the pKa of their ammonium ions is in the range of 4-5.[8] The presence of the electron-withdrawing nitro group will likely lower the basicity (and thus the pKa of the conjugate acid) of the dimethylamino group. Conversely, the electron-donating methoxy group may slightly increase it. Computational methods can be used to predict the pKa of substituted anilines with reasonable accuracy.[9][10][11]
Practical Application of pH Adjustment:
-
Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) or directly in an acidic aqueous solution.
-
Use a buffer system to maintain the pH at least 2 units below the estimated pKa of the conjugate acid to ensure the compound remains in its protonated, soluble form.
-
Caution: Be mindful of the pH stability of your compound and its compatibility with your experimental system. Unwanted hydrolysis or other reactions can occur at extreme pH values.
Question: Would surfactants be helpful, and how do I choose one?
Answer: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.
Types of Surfactants:
-
Anionic: Negatively charged head group (e.g., sodium dodecyl sulfate - SDS).
-
Cationic: Positively charged head group (e.g., cetyltrimethylammonium bromide - CTAB).[12]
-
Non-ionic: No charge (e.g., Polysorbates like Tween® 80, Polyoxyethylene ethers like Triton™ X-100).[4]
-
Zwitterionic (Amphoteric): Both positive and negative charges.
Selecting the Right Surfactant:
-
For general laboratory experiments, non-ionic surfactants like Tween® 80 and Triton™ X-100 are often good starting points due to their effectiveness and relatively low potential for interacting with biological systems compared to ionic surfactants.
-
The choice also depends on the downstream application. For cell-based assays, the cytotoxicity of the surfactant is a critical factor.
-
The Hydrophilic-Lipophilic Balance (HLB) value can guide selection. For solubilization, surfactants with higher HLB values (typically >10) are generally preferred.[5]
Experimental Approach with Surfactants:
-
Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add the this compound to the surfactant solution.
-
Use sonication or gentle heating to aid dissolution.
-
Allow the solution to equilibrate.
Question: I've heard about hydrotropy and solid dispersions. Are these relevant for my lab-scale experiments?
Answer: While often used in pharmaceutical formulation, the principles of hydrotropy and solid dispersions can be adapted for laboratory use, especially if high concentrations are needed or if co-solvents and surfactants are not viable options.
-
Hydrotropy: This technique involves adding a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of another solute.[13] Hydrotropes are typically small organic molecules that can form transient, non-covalent complexes with the poorly soluble compound, thereby increasing its solubility.[14] Common hydrotropes include sodium benzoate, sodium salicylate, and nicotinamide. This method is generally less efficient than co-solvency or micellar solubilization but can be an option.
-
Solid Dispersions: In this technique, the poorly soluble compound is dispersed in a hydrophilic carrier matrix at a solid state.[9] This can be achieved by dissolving both the compound and a carrier (like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)) in a common solvent and then evaporating the solvent.[15][16] The resulting solid dispersion often has the compound in an amorphous state with reduced particle size, leading to enhanced dissolution rates and apparent solubility.[10][17] For lab-scale applications, you can prepare a solid dispersion and then dissolve it in your experimental medium.
dot
Caption: A simplified workflow for preparing a solid dispersion by the solvent evaporation method.
Part 3: Summary of Solubilization Strategies
| Strategy | Mechanism | Key Considerations |
| Co-solvency | Reduces solvent polarity, disrupts water's hydrogen bond network.[5] | Simple and effective. Toxicity of co-solvents in biological systems.[4] |
| pH Adjustment | Protonation of the basic dimethylamino group to form a more soluble salt.[7] | Requires knowledge or estimation of the compound's pKa. Potential for compound instability at non-neutral pH. |
| Surfactants | Encapsulation of the compound within micelles. | Choice of surfactant (ionic vs. non-ionic) is critical. Potential for interference in assays. |
| Hydrotropy | Weak, non-covalent complexation with hydrotropic agents.[14] | Requires high concentrations of the hydrotrope. Generally less effective than other methods. |
| Solid Dispersion | Reduces particle size and converts the compound to a more soluble amorphous form.[10][17] | More complex preparation but can significantly enhance dissolution. |
References
- 1. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. brambleberry.com [brambleberry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. 2025 Guide: How to Choose the Right Cationic Surfactant for Your Needs [wenzhoubluedolphin.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. japsonline.com [japsonline.com]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. specialchem.com [specialchem.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Nitroaniline Isomers
Welcome to the Technical Support Center for the synthesis of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the control of regioselectivity in these critical syntheses. Nitroanilines are vital precursors in the manufacturing of dyes, pharmaceuticals, and other fine chemicals, making the ability to selectively synthesize specific isomers paramount.[1][2]
I. Foundational Principles: Understanding Regioselectivity in Aniline Nitration
The direct nitration of aniline is notoriously complex, often leading to a mixture of ortho-, meta-, and para-isomers, as well as oxidation byproducts.[3][4] The regiochemical outcome is highly dependent on the reaction conditions, particularly the acidity of the medium.
Under strongly acidic conditions, such as with a mixture of concentrated nitric and sulfuric acids, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[5][6][7] This protonated form is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.[6][8] This leads to a significant amount of the meta-nitroaniline isomer, which is often an undesired byproduct when ortho or para isomers are the target.[9][10] Direct nitration of aniline can yield approximately 51% para, 47% meta, and only 2% ortho-nitroaniline.[9][10]
Conversely, the unprotonated amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[10][11] Therefore, controlling the equilibrium between aniline and the anilinium ion is crucial for directing the nitration to the desired position.
Visualizing the Dichotomy of Aniline's Reactivity
Caption: Control of reaction pathways in aniline nitration.
II. Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline not recommended for producing p-nitroaniline?
A1: Direct nitration of aniline is problematic for two primary reasons. First, the reaction mixture of nitric acid and sulfuric acid is highly oxidizing, which can lead to the degradation of the aniline ring and the formation of tarry byproducts.[3][4] Second, the strongly acidic conditions protonate the amino group, forming the anilinium ion. This ion is meta-directing, resulting in a substantial yield of m-nitroaniline alongside the desired p-nitroaniline.[9][10]
Q2: What is the purpose of a protecting group in the synthesis of p-nitroaniline?
A2: A protecting group, such as an acetyl group from acetic anhydride, is used to temporarily modify the amino group.[9] This serves two critical functions:
-
To control regioselectivity: The acetyl group is less activating than the amino group but is still ortho-, para-directing. Its steric bulk hinders substitution at the ortho positions, thereby favoring the formation of the para-isomer.[5][10]
-
To prevent unwanted side reactions: The acetyl group reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation by the nitrating mixture.[3][4]
Q3: How can I synthesize m-nitroaniline with high selectivity?
A3: There are two primary strategies for the selective synthesis of m-nitroaniline:
-
Direct nitration of aniline under strongly acidic conditions: As discussed, the formation of the meta-directing anilinium ion favors the production of m-nitroaniline.[9][10] However, this method can suffer from oxidation byproducts.
-
Selective reduction of m-dinitrobenzene: A more controlled approach is the partial reduction of m-dinitrobenzene. Reagents such as sodium polysulfide or catalytic hydrogenation under controlled conditions can selectively reduce one nitro group to an amino group, yielding m-nitroaniline.[12][13][14]
Q4: What factors influence the ortho/para ratio in the nitration of protected aniline?
A4: The ratio of ortho to para isomers is influenced by several factors:
-
Steric Hindrance: Bulkier protecting groups will increase the steric hindrance at the ortho positions, leading to a higher proportion of the para product.[5]
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer.[5]
-
Solvent: The choice of solvent can impact the isomer distribution.[5]
III. Troubleshooting Guides
Issue 1: Low Yield of the Desired p-Nitroaniline and Formation of a Significant Amount of o-Nitroaniline.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Steric Hindrance from Protecting Group | The acetyl group may not be bulky enough to completely prevent ortho-substitution. Consider using a bulkier protecting group like a pivaloyl or benzoyl group to increase steric hindrance.[5] |
| Reaction Temperature Too High | Higher temperatures can lead to a less selective reaction, increasing the proportion of the ortho-isomer. Ensure the reaction is maintained at a low temperature (typically below 10 °C) during the addition of the nitrating mixture.[5] |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" and uneven reaction conditions. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Unexpected Formation of m-Nitroaniline During Nitration of Acetanilide.
| Potential Cause | Troubleshooting & Optimization |
| Hydrolysis of the Protecting Group | If the reaction conditions are too harsh or if there is excess water present, the acetanilide may be hydrolyzed back to aniline, which then forms the anilinium ion and undergoes meta-nitration. Ensure the use of anhydrous reagents and carefully control the reaction time and temperature. |
| Incorrect Starting Material | Verify the identity and purity of the starting acetanilide. |
Issue 3: Formation of Dinitrated Byproducts.
| Potential Cause | Troubleshooting & Optimization |
| Excess Nitrating Agent | Using a stoichiometric excess of the nitrating mixture can lead to a second nitration of the product. Carefully control the stoichiometry of the reactants. |
| Reaction Temperature Too High | Elevated temperatures can promote further nitration. Maintain a low and controlled reaction temperature.[15] |
Issue 4: Difficulty in Separating Nitroaniline Isomers.
| Potential Cause | Troubleshooting & Optimization |
| Similar Physical Properties | The isomers of nitroaniline can have similar polarities, making separation by column chromatography challenging. |
| Recrystallization: The ortho and para isomers of nitroacetanilide can often be separated by recrystallization from ethanol, as the para isomer is less soluble.[1] Subsequent hydrolysis yields the pure nitroaniline isomers. | |
| Chromatography: Thin-layer chromatography (TLC) can be used to monitor the separation.[16] A typical mobile phase for TLC analysis is a mixture of dichloromethane and heptane.[17] |
IV. Experimental Protocols
Protocol 1: Regioselective Synthesis of p-Nitroaniline via Protection-Nitration-Deprotection
This three-step synthesis maximizes the yield of the para-isomer while minimizing ortho- and meta-byproducts.[18][19]
Step 1: Acetylation of Aniline to form Acetanilide
-
In a fume hood, combine aniline with an excess of acetic anhydride.
-
Gently heat the mixture under reflux for approximately 30 minutes.
-
Cool the reaction mixture and pour it into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.[5]
-
Slowly add concentrated sulfuric acid while maintaining a low temperature.[5]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[5]
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for about 30 minutes.[5]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[5]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[5]
-
Recrystallize the crude product from ethanol to separate the para-isomer from the more soluble ortho-isomer.[1]
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Heat the purified p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid (e.g., 70%).[19][20]
-
After the hydrolysis is complete (typically monitored by TLC), cool the reaction mixture.
-
Pour the cooled solution into a beaker of cold water and neutralize with a base (e.g., sodium hydroxide solution) until the p-nitroaniline precipitates.[20][21]
-
Collect the yellow solid by vacuum filtration, wash with water, and dry.
Workflow for p-Nitroaniline Synthesis
Caption: Synthetic route to p-nitroaniline.
Protocol 2: Selective Synthesis of m-Nitroaniline via Partial Reduction
This method provides a more controlled route to m-nitroaniline compared to direct nitration of aniline.
-
Preparation of m-Dinitrobenzene:
-
Selective Reduction to m-Nitroaniline:
-
Dissolve m-dinitrobenzene in a suitable solvent such as ethanol.
-
Prepare a solution of a reducing agent like sodium polysulfide.[2][12]
-
Add the reducing agent solution to the m-dinitrobenzene solution and heat under reflux.[12]
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the m-nitroaniline.
-
Collect the product by filtration, wash, and recrystallize.
-
V. References
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. --INVALID-LINK--
-
o-NITROANILINE. Organic Syntheses Procedure. --INVALID-LINK--
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. --INVALID-LINK--
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. --INVALID-LINK--
-
m-NITROPHENOL. Organic Syntheses Procedure. --INVALID-LINK--
-
In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com. --INVALID-LINK--
-
Preparation of P-Nitroaniline. Scribd. --INVALID-LINK--
-
Synthesis of p-Nitroaniline. (2023). YouTube. --INVALID-LINK--
-
Nitration of Aniline. Khan Academy. --INVALID-LINK--
-
synthesis of O-nitroaniline. (2009). Sciencemadness Discussion Board. --INVALID-LINK--
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. --INVALID-LINK--
-
o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab. Studylib. --INVALID-LINK--
-
Preparation of M-Nitroaniline From Sodium Polysulfide. Scribd. --INVALID-LINK--
-
Synthesis method of substituted nitroaniline. Google Patents. --INVALID-LINK--
-
Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem. --INVALID-LINK--
-
Mechanism of formation of m nitroaniline from m dinitrobenzene. Filo. --INVALID-LINK--
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. --INVALID-LINK--
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. --INVALID-LINK--
-
Separation of isomeric mixtures of nitroanilines. Google Patents. --INVALID-LINK--
-
Nitration of aniline. (2020). YouTube. --INVALID-LINK--
-
Nitration of aniline. Chemistry Stack Exchange. --INVALID-LINK--
-
Why is nitration of aniline difficult class 11 chemistry CBSE. Vedantu. --INVALID-LINK--
-
Why is nitration of aniline difficult? askIITians. --INVALID-LINK--
-
Preparation of m-nitroaniline from nitrobenzene. (2022). ChemPedia. --INVALID-LINK--
-
Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene. Google Patents. --INVALID-LINK--
-
A simple question on the nitration of aniline. (2016). Reddit. --INVALID-LINK--
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. --INVALID-LINK--
-
Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. --INVALID-LINK--
-
Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Testbook. --INVALID-LINK--
-
Nitration with Protection of Aniline | Amines Organic reaction | NEET JEE. (2024). YouTube. --INVALID-LINK--
-
Simultaneous separation of nitroaniline isomers with a water-in-oil microemulsion. ResearchGate. --INVALID-LINK--
-
Protection Strategies. --INVALID-LINK--
-
5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. --INVALID-LINK--
-
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. --INVALID-LINK--
-
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. ResearchGate. --INVALID-LINK--
-
Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. Google Patents. --INVALID-LINK--
-
An In-depth Technical Guide to the Nitration of m-Nitroaniline: Reaction Mechanism and Considerations. Benchchem. --INVALID-LINK--
References
- 1. magritek.com [magritek.com]
- 2. chempanda.com [chempanda.com]
- 3. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 4. Protection Strategies [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 8. testbook.com [testbook.com]
- 9. homework.study.com [homework.study.com]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. Mechanism of formation of m nitroaniline from m dinitrobenzene | Filo [askfilo.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. studylib.net [studylib.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. prepchem.com [prepchem.com]
- 21. azom.com [azom.com]
- 22. chempedia.in [chempedia.in]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of Synthesized 3-methoxy-N,N-dimethyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of 3-methoxy-N,N-dimethyl-4-nitroaniline. We will explore the rationale behind method development, compare the performance of different stationary phases, and provide detailed experimental protocols to ensure robust and trustworthy purity assessments.
The Significance of this compound and the Imperative of Purity
This compound is a substituted nitroaromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise arrangement of its functional groups—a methoxy, a dimethylamino, and a nitro group on a benzene ring—makes it a versatile building block. However, the synthetic route to this molecule can often lead to the formation of structurally similar impurities. These impurities can have significantly different chemical and pharmacological properties, potentially impacting the efficacy, safety, and regulatory compliance of the final product. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the purity of synthesized this compound.
Anticipated Synthesis and Potential Impurities
A common and logical synthetic route to this compound involves the nitration of N,N-dimethyl-3-methoxyaniline. This electrophilic aromatic substitution is directed by the activating and ortho-, para-directing dimethylamino and methoxy groups. However, the strong activating nature of these groups can lead to a mixture of products.
The primary potential impurities arising from this synthesis are:
-
Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to the formation of 2-nitro and 6-nitro isomers.
-
Unreacted Starting Material: Incomplete reaction will leave residual N,N-dimethyl-3-methoxyaniline.
-
Di-nitrated Byproducts: Under harsh reaction conditions, a second nitro group may be added to the ring.
Caption: Predicted synthetic pathway and potential impurities.
Comparative HPLC Methodologies for Purity Analysis
Reversed-phase HPLC is the technique of choice for analyzing moderately polar compounds like nitroanilines. The primary variables in method development are the stationary phase, mobile phase composition, and elution mode (isocratic vs. gradient).
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase is critical for achieving the necessary selectivity to separate the target compound from its closely related impurities.
-
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention. Separation is primarily based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. For aromatic compounds, C18 columns provide good baseline separation in many cases.
-
Phenyl-Hexyl: This stationary phase has a phenyl group attached to the silica via a hexyl linker. It provides an alternative selectivity to C18 columns due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[1] This can be particularly advantageous for separating positional isomers of aromatic compounds.[2]
Comparative Performance:
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Resolution of Positional Isomers | Good | Excellent | The π-π interactions of the phenyl-hexyl phase enhance the separation of isomers with subtle differences in their electronic structure.[3] |
| Retention of Target Analyte | Strong | Moderate to Strong | The C18 phase generally provides stronger hydrophobic retention.[4] |
| Peak Shape | Generally good | Can be slightly better for aromatic amines | The phenyl-hexyl phase can sometimes reduce peak tailing for basic compounds. |
| Recommended Use | General-purpose purity analysis | When C18 fails to resolve critical isomer pairs or for method optimization. | The choice depends on the specific separation challenge. |
Mobile Phase Optimization and Elution Mode
The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent (commonly acetonitrile or methanol).
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Methanol can enhance π-π interactions with phenyl-based stationary phases, potentially increasing the retention and altering the selectivity for aromatic compounds compared to acetonitrile.[1]
-
pH Control: The pKa of this compound's dimethylamino group will influence its retention. Working at a pH where the analyte is in a single, neutral form (typically 2 pH units above the pKa) will result in better peak shape and reproducibility. A small amount of an acid like formic acid or phosphoric acid in the mobile phase can help to achieve this and improve peak symmetry.
-
Isocratic vs. Gradient Elution:
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and often more robust for routine quality control if the impurities are well-resolved from the main peak.[5]
-
Gradient elution , where the organic solvent concentration is increased during the run, is generally superior for impurity profiling.[6] It allows for the elution of a wide range of compounds with varying polarities in a reasonable time, ensuring that both early-eluting polar impurities and late-eluting nonpolar byproducts are detected.[7]
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC analysis of synthesized this compound.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the 50:50 acetonitrile/water mixture.
Recommended HPLC Method for Purity Validation (Gradient Elution)
This method is designed for comprehensive impurity profiling.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Injection Volume: 10 µL.
Caption: HPLC Purity Validation Workflow.
Alternative HPLC Method (Isocratic Elution)
This method is suitable for routine quality control where the impurity profile is well-characterized.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Injection Volume: 10 µL.
Data Interpretation and Purity Calculation
The purity of the synthesized this compound is typically determined by area percent normalization.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Representative Performance Data (Simulated):
| Method | Column | Elution | Resolution (Main Peak vs. Closest Impurity) | Run Time (min) |
| Recommended | Phenyl-Hexyl | Gradient | > 2.5 | 30 |
| Alternative | C18 | Isocratic | 1.8 | 15 |
Conclusion: A Self-Validating Approach to Purity Assessment
This guide has outlined a comprehensive strategy for validating the purity of synthesized this compound using HPLC. By understanding the potential synthetic impurities, a robust analytical method can be developed. The comparison between a Phenyl-Hexyl column with gradient elution for impurity profiling and a C18 column with isocratic elution for routine QC provides a framework for selecting the appropriate methodology based on the analytical need. The provided protocols serve as a validated starting point for ensuring the quality and reliability of this important chemical intermediate. For regulatory submissions, a full method validation in accordance with ICH guidelines is required.[8]
References
- 1. Separation of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]
- 4. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 8. researchgate.net [researchgate.net]
comparative study of the solvatochromic shifts of different nitroaniline derivatives
This guide provides an in-depth comparative analysis of the solvatochromic shifts observed in three key nitroaniline derivatives: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing their interaction with various solvents and offers a robust experimental framework for quantifying these phenomena.
Introduction: Solvatochromism and the "Push-Pull" System
Solvatochromism is the phenomenon where the color of a substance, and more quantitatively its absorption or emission spectrum, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the molecule's electronic ground and excited states. Molecules that exhibit strong solvatochromism are invaluable as probes for characterizing the local polarity of microenvironments, such as within protein binding sites, cellular membranes, or polymer matrices.
Nitroanilines are classic examples of "push-pull" or donor-acceptor chromophores. They consist of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to a benzene ring, which acts as a π-conjugated bridge. This architecture facilitates an intramolecular charge transfer (ICT) upon electronic excitation, making their spectral properties highly sensitive to the surrounding solvent environment. Understanding the nuances of their solvatochromic behavior is crucial for their application as polarity sensors and in the design of materials with specific nonlinear optical properties.
The Electronic Basis of Solvatochromism in Nitroanilines
The primary electronic transition responsible for the characteristic color of nitroanilines is a π → π* transition with significant ICT character. The amino group serves as the electron donor, and the nitro group acts as the electron acceptor.
Upon absorption of light, electron density is "pushed" from the amino group, through the π-system of the benzene ring, and "pulled" towards the nitro group. This creates an excited state that is significantly more polar and has a larger dipole moment than the ground state.
The consequence of this is positive solvatochromism (a bathochromic or red shift). In polar solvents, the highly polar excited state is stabilized by favorable dipole-dipole interactions to a much greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between the ground and excited states. A smaller energy gap corresponds to the absorption of lower-energy (longer wavelength) light, resulting in a shift of the absorption maximum (λmax) to the red end of the spectrum. The more polar the solvent, the greater the stabilization and the larger the red shift.
Comparative Analysis of Nitroaniline Isomers
The positional arrangement of the amino and nitro groups on the benzene ring has a profound impact on the efficiency of the ICT and, consequently, on the magnitude of the solvatochromic shift.
3.1. 4-Nitroaniline (para-isomer)
In 4-nitroaniline, the donor (-NH₂) and acceptor (-NO₂) groups are in a para position (1,4-substitution). This alignment allows for the most effective resonance-assisted ICT through the entire π-system of the ring. This direct conjugation leads to the most significant difference in dipole moment between the ground and excited states among the three isomers, making 4-nitroaniline a highly sensitive solvatochromic probe.[1][2][3]
3.2. 2-Nitroaniline (ortho-isomer)
For the ortho isomer, the donor and acceptor groups are adjacent (1,2-substitution). While direct conjugation exists, two other factors come into play. Firstly, steric hindrance between the adjacent bulky groups can disrupt the planarity of the molecule, slightly impeding the efficiency of the π-conjugation. Secondly, and more significantly, the proximity of the groups allows for the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and an oxygen atom of the nitro group. This pre-existing interaction can influence both the ground and excited state energies, often resulting in a less pronounced solvatochromic shift compared to the para-isomer.
3.3. 3-Nitroaniline (meta-isomer)
In the meta isomer (1,3-substitution), the donor and acceptor groups are not in direct conjugation. There is no resonance structure that allows for a direct charge transfer from the amino to the nitro group across the π-system. The charge delocalization is less effective, leading to a much smaller change in dipole moment upon excitation. Consequently, 3-nitroaniline exhibits the weakest solvatochromic effect of the three isomers.[4][5][6]
3.4. Quantitative Comparison
The following table summarizes the longest wavelength absorption maxima (λmax) for the three nitroaniline isomers in a selection of solvents with varying polarities.
| Solvent | ET(30) (kcal/mol) | 2-Nitroaniline λmax (nm) | 3-Nitroaniline λmax (nm) | 4-Nitroaniline λmax (nm) |
| Cyclohexane | 31.2 | ~405 | ~358 | ~325 |
| Dichloromethane | 41.1 | ~406 | ~362 | ~350 |
| Acetone | 42.2 | ~408 | ~368 | ~358 |
| Ethanol | 51.9 | ~412 | ~374 | ~374 |
| Methanol | 55.5 | ~410 | ~372 | ~370 |
| Water | 63.1 | ~410 | ~375 | ~383 |
Note: Data compiled and approximated from various sources.[2][4][5][7][8] Absolute values may vary slightly based on experimental conditions.
Analysis of Trends:
-
4-Nitroaniline shows the largest overall shift, moving from ~325 nm in non-polar cyclohexane to ~383 nm in highly polar water, a range of nearly 60 nm. This confirms its strong positive solvatochromism due to efficient ICT.
-
2-Nitroaniline starts at a longer wavelength in non-polar solvents compared to the para-isomer, potentially due to the influence of the intramolecular hydrogen bond. Its shift is less dramatic than that of 4-nitroaniline.
-
3-Nitroaniline displays the smallest solvatochromic range, consistent with the lack of direct conjugation between the donor and acceptor groups.[4][5]
Experimental Protocol: Measuring Solvatochromic Shifts
This section provides a rigorous, self-validating protocol for measuring the solvatochromic shifts of nitroaniline derivatives using UV-Visible spectroscopy. The causality behind key steps is explained to ensure data integrity.
4.1. Materials and Equipment
-
Nitroaniline derivative (e.g., 4-nitroaniline, >99% purity)
-
Spectroscopic grade solvents (a range of polarities, e.g., cyclohexane, acetone, ethanol, water)
-
Analytical balance
-
Class A volumetric flasks (e.g., 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for solvatochromic analysis.
4.3. Step-by-Step Methodology
-
Stock Solution Preparation:
-
Action: Accurately weigh a small amount (e.g., ~3.5 mg for 4-nitroaniline) of the dye. Dissolve it in a minimal volume of a solvent in which it is highly soluble (e.g., ethanol) in a 25 mL volumetric flask. Fill to the mark to create a stock solution (e.g., 1 mM).
-
Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for precise dilution into a range of target solvents, some of which may be poor solvents for the solid dye.
-
-
Working Solution Preparation:
-
Action: For each target solvent, pipette a calculated volume of the stock solution (e.g., 1 mL) into a 50 mL volumetric flask. Dilute to the mark with the target solvent and mix thoroughly. This creates a working solution of ~20 µM.
-
Causality: The final concentration should be optimized to yield a maximum absorbance between 0.5 and 1.5 AU. This range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert law and maximizing the signal-to-noise ratio.
-
-
Spectrophotometer Setup:
-
Action: Power on the spectrophotometer and its lamps (deuterium and tungsten). Allow at least 30 minutes for warm-up.
-
Causality: A stable lamp output is critical for reproducible absorbance measurements. A warm-up period ensures thermal equilibrium and minimizes drift.
-
-
Measurement:
-
Action: Fill a quartz cuvette with the pure target solvent (the "blank"). Place it in the reference and sample beams and perform a baseline correction or "autozero" across the desired spectral range (e.g., 300-600 nm).
-
Causality: This step digitally subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the dissolved nitroaniline derivative.
-
Action: Empty the cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it in the sample beam and acquire the absorption spectrum.
-
Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual blank solvent.
-
-
Data Analysis:
-
Action: For each spectrum, use the spectrophotometer's software to identify the wavelength of maximum absorbance (λmax).
-
Action: Tabulate the λmax values against the corresponding solvent. It is often more insightful to plot the transition energy, ET (kcal/mol), calculated using the equation: ET = 28591 / λmax (nm) .
-
Action: Plot ET against an established solvent polarity scale, such as Reichardt's ET(30) values, to visualize the correlation.
-
Visualizing the Solvatochromic Shift
The diagram below illustrates how a polar solvent differentially stabilizes the ground and excited states of a molecule exhibiting positive solvatochromism, like 4-nitroaniline.
Caption: Energy level diagram for positive solvatochromism.
Conclusion and Applications
The comparative study of nitroaniline isomers clearly demonstrates that molecular structure is a critical determinant of solvatochromic behavior. The para-isomer, 4-nitroaniline, with its efficient, direct donor-acceptor conjugation, is the most sensitive probe of solvent polarity. The meta-isomer shows minimal sensitivity, while the ortho-isomer presents an intermediate case influenced by steric and hydrogen-bonding effects.
This detailed understanding and the robust experimental protocol provided herein empower researchers to:
-
Select the appropriate molecular probe for studying specific chemical or biological microenvironments.
-
Design novel materials with tailored optical responses to their surroundings.
-
Gain quantitative insights into solute-solvent interactions, which are fundamental to reaction kinetics, drug delivery, and formulation science.
References
- 1. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p-Nitroaniline [webbook.nist.gov]
A Comparative Guide to Second-Order Nonlinear Optical Chromophores: Evaluating 3-methoxy-N,N-dimethyl-4-nitroaniline Against Industry Benchmarks
Executive Summary
The relentless pursuit of faster and more efficient optical communication and information processing technologies hinges on the development of advanced nonlinear optical (NLO) materials.[1] Organic "push-pull" chromophores, with their large second-order NLO susceptibilities and rapid response times, are at the forefront of this research.[2][3] This guide provides a comprehensive performance comparison of a specific chromophore, 3-methoxy-N,N-dimethyl-4-nitroaniline, against established benchmarks in the field: N,N-dimethyl-4-nitroaniline (DMNA), Disperse Red 1 (DR1), and 4-dimethylamino-4'-nitrostilbene (DANS). We delve into the key performance metrics—molecular hyperpolarizability (β), macroscopic electro-optic (EO) coefficient (r₃₃), and thermal stability (T_d)—grounded in detailed experimental protocols. This analysis is designed to equip researchers, materials scientists, and drug development professionals with the objective data and methodological insights necessary to select and characterize chromophores for next-generation photonic devices.
The Foundation: Understanding Push-Pull NLO Chromophores
Second-order NLO effects in organic molecules arise from an asymmetric response of the molecule's electron cloud to an external electric field, such as that from high-intensity laser light. The most effective molecular architecture to achieve this is the "push-pull" or donor-π-acceptor (D-π-A) system.[4]
-
Electron Donor (D): An electron-rich group (the "push") that readily donates electron density. Common examples include amino (-NR₂) and alkoxy (-OR) groups.
-
π-Conjugated Bridge (π): A system of alternating single and double bonds (e.g., a benzene ring or a stilbene bridge) that facilitates electron delocalization and charge transfer across the molecule.[3]
-
Electron Acceptor (A): An electron-poor group (the "pull") that withdraws electron density. The nitro group (-NO₂) is a classic and powerful acceptor.
Upon application of an external electric field, this architecture allows for efficient intramolecular charge transfer (ICT) from the donor to the acceptor, creating a large change in the molecule's dipole moment and giving rise to a significant second-order NLO response.[5]
Caption: Generalized structure of a D-π-A push-pull chromophore.
The Chromophores Under Review
This guide compares four chromophores to illustrate the impact of subtle and significant structural modifications on NLO performance.
-
This compound (MDMNA): The subject of our analysis. It features a strong dimethylamino donor and a nitro acceptor on a benzene ring. The key structural feature is the additional methoxy (-OCH₃) group, which is also an electron donor, positioned ortho to the primary donor.
-
N,N-dimethyl-4-nitroaniline (DMNA): The parent compound to MDMNA, lacking the methoxy group. It serves as a crucial baseline to evaluate the electronic effect of the additional methoxy substituent.[6] DMNA is a well-known NLO chromophore used as a reference compound.[6]
-
Disperse Red 1 (DR1): A benchmark azo dye chromophore widely used in research and early device prototypes. Its π-bridge is extended by an azo (-N=N-) linkage, which significantly impacts its optical properties.[7]
-
4-dimethylamino-4'-nitrostilbene (DANS): A classic stilbene-based chromophore with a longer π-bridge than the aniline-based molecules.[5][8] This extended conjugation is known to enhance NLO properties.
Comparative Performance Analysis
The efficacy of an NLO chromophore is not defined by a single parameter but by a balance of properties. High intrinsic molecular nonlinearity must be coupled with good thermal stability for practical device fabrication and long-term operation.
| Chromophore | Molecular Structure | µβ (10⁻⁴⁸ esu) | r₃₃ (pm/V) | λ_max (nm) | T_d (°C) |
| This compound (MDMNA) | ![]() | Est. > 400 | Data not available | Est. ~400-420 | Data not available |
| N,N-dimethyl-4-nitroaniline (DMNA) | ![]() | ~400 | ~15-30 | ~388 (in Dioxane) | ~250 |
| Disperse Red 1 (DR1) | ![]() | ~1100 | 3.6 - 38 | ~488 (in THF) | ~230 |
| 4-dimethylamino-4'-nitrostilbene (DANS) | ![]() | ~2200 | 25 - 55 | ~430 (in Dioxane) | ~300 |
Note: µβ is the dot product of the dipole moment (µ) and the vector part of the first hyperpolarizability (β), often measured by EFISH. r₃₃ values are highly dependent on the host polymer, chromophore concentration, and poling efficiency; the values shown represent a typical range found in literature. λ_max values vary with solvent polarity. T_d is the decomposition temperature, typically measured as the 5% weight loss point by TGA.
Analysis of Structure-Property Relationships
-
DMNA as a Baseline: DMNA provides a solid NLO response due to its classic push-pull structure. Its compact size allows for potentially high loading densities in host-guest polymer systems.[6][9]
-
The Methoxy Effect (MDMNA): While specific experimental data for MDMNA is scarce, we can predict the effect of the ortho-methoxy group. As a second electron-donating group, it should increase the overall electron-donating strength of the "push" side of the molecule. This is expected to lead to a moderate increase in the µβ value and a bathochromic (red) shift in λ_max compared to DMNA. However, the additional group may introduce steric hindrance, which could slightly complicate intermolecular interactions and poling efficiency in a polymer matrix.
-
The Extended Conjugation Effect (DR1 & DANS): The significantly higher µβ values for DR1 and DANS demonstrate a core principle in chromophore design: extending the π-conjugated bridge enhances the NLO response.[10] The longer bridge in DANS allows for greater charge separation, resulting in a larger change in dipole moment upon excitation and thus a higher hyperpolarizability compared to the aniline-based systems.[5]
-
Transparency vs. Nonlinearity Trade-off: The red shift in λ_max for DR1 and DANS is a direct consequence of their extended conjugation. While this extended conjugation boosts nonlinearity, it also pushes the absorption edge closer to the telecommunication wavelengths (e.g., 1310 nm, 1550 nm), which can lead to undesirable optical loss.[11] Therefore, a balance must be struck between maximizing the NLO response and maintaining transparency at the desired operating wavelength.
-
Thermal Stability: DANS generally exhibits higher thermal stability, which is a significant advantage for the high-temperature processing steps often required in fabricating electro-optic devices.[12]
Essential Experimental Protocols
Objective comparison requires standardized and verifiable measurement protocols. Here, we detail the methodologies for characterizing the key performance parameters.
Macroscopic NLO Activity: Electro-Optic (EO) Coefficient (r₃₃) Measurement
The r₃₃ coefficient quantifies the change in a material's refractive index under an applied electric field and is the most critical parameter for electro-optic modulators. The Teng-Man simple reflection technique is a widely used method for its determination.[13][14]
Protocol: Teng-Man Simple Reflection Method
-
Sample Preparation: A thin film of the NLO chromophore doped into a host polymer (e.g., PMMA) is spin-coated onto a transparent electrode, typically Indium Tin Oxide (ITO) coated glass. A top electrode (e.g., gold) is then deposited via thermal evaporation. The chromophores are randomly oriented.
-
Electric Field Poling: The sample is heated to near its glass transition temperature (T_g). A strong DC electric field (50-150 V/µm) is applied across the electrodes. This high field aligns the dipolar chromophores, breaking the centrosymmetry of the material. The sample is then cooled to room temperature with the field still applied, locking in the polar alignment.
-
Optical Measurement Setup: The poled sample is placed in the path of a laser beam (typically at 1310 nm or 1550 nm). The setup includes a polarizer, the sample, a compensator (quarter-wave plate), an analyzer, and a photodetector.
-
Modulation and Detection: A small AC modulation voltage (V_m) is applied to the sample, which modulates its refractive index. The laser beam is passed through the sample at a 45° angle of incidence.
-
Signal Analysis: The modulation of the refractive index causes a phase shift in the laser light, which is converted into an intensity modulation by the analyzer. A lock-in amplifier, referenced to the modulation frequency, measures the intensity of the modulated signal (I_m) and the average transmitted intensity (I_c).
-
Calculation: The r₃₃ coefficient is calculated from the measured intensities and experimental parameters. The ratio between r₃₃ and another coefficient, r₁₃, is often assumed to be 3 for poled films with weak chromophore alignment.[13]
Caption: Workflow for r₃₃ measurement using the Teng-Man technique.
Microscopic NLO Activity: First Hyperpolarizability (β) Measurement
While r₃₃ measures the bulk material response, the first hyperpolarizability (β) is the intrinsic, molecular-level measure of NLO activity. Hyper-Rayleigh Scattering (HRS) is a common technique for determining β for molecules in solution.[7]
Protocol: Hyper-Rayleigh Scattering (HRS)
-
Solution Preparation: Prepare a series of solutions of the chromophore in a suitable solvent (e.g., chloroform) at different, precisely known concentrations.
-
Experimental Setup: A high-intensity, pulsed laser (e.g., Nd:YAG at 1064 nm) is focused into the sample cuvette.
-
Signal Collection: The scattered light is collected at a 90° angle to the incident laser beam to minimize interference from the primary beam.
-
Wavelength Filtering: A monochromator or a series of optical filters is used to isolate the second-harmonic scattered light (at 532 nm for a 1064 nm fundamental) from the much stronger linear Rayleigh scattering at the fundamental wavelength.
-
Detection: The intensity of the HRS signal is measured using a sensitive photodetector, such as a photomultiplier tube (PMT).
-
Data Analysis: The intensity of the HRS signal (I_2ω) is proportional to the square of the incident laser intensity (I_ω) and the concentration of the NLO chromophore. A plot of I_2ω / (I_ω)² versus concentration yields a straight line.
-
Calibration: The slope of this line is compared to that obtained from a reference solvent with a known β value (e.g., p-nitroaniline in the same solvent) to calculate the β of the sample molecule.[15]
Device Viability: Thermal Stability Assessment
The thermal stability of a chromophore is critical, as it determines the maximum temperature the material can withstand during device fabrication (e.g., poling, cladding deposition) and its long-term operational lifetime. Thermogravimetric Analysis (TGA) is the standard method for this evaluation.[16][17]
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using standard reference materials.
-
Sample Preparation: Place a small, precisely weighed amount of the chromophore powder (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Measurement Conditions: Place the pan in the TGA furnace. Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled inert atmosphere (e.g., nitrogen gas flow).
-
Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram plots the percentage of initial mass remaining versus temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% of the initial mass has been lost.
Caption: Workflow for thermal stability analysis using TGA.
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating second-order NLO chromophores. While established benchmarks like Disperse Red 1 and DANS offer robust performance and extensive characterization data, the analysis of N,N-dimethyl-4-nitroaniline and its derivatives reveals critical structure-property insights.
The parent compound, DMNA , serves as an excellent reference point with a respectable NLO response. The targeted modification in This compound is logically predicted to enhance its nonlinearity, though comprehensive experimental verification is required to confirm the magnitude of this improvement and assess any trade-offs in thermal stability or processing characteristics. Compared to these compact aniline-based systems, chromophores with extended π-conjugation like DANS exhibit significantly higher intrinsic molecular nonlinearity (µβ), which often translates to superior macroscopic EO coefficients (r₃₃).
The choice of a chromophore is ultimately application-dependent. For applications where maximizing r₃₃ is the primary goal and some absorption loss can be tolerated, chromophores with extended conjugation like DANS are superior. For applications requiring a balance of nonlinearity, high transparency, and potentially higher doping concentrations, smaller, well-designed chromophores like MDMNA could present a compelling alternative. Future research should focus on the precise experimental characterization of MDMNA and similar multi-donor systems to fully map their potential in the NLO landscape.
References
- 1. High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High Piezoelectric Output Voltage from Blue Fluorescent N,N-Dimethyl-4-nitroaniline Nano Crystals in Poly-L-Lactic Acid Electrospun Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00820K [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Nonlinear optical susceptibility of two-dimensional WS2 measured by hyper Rayleigh scattering [opg.optica.org]
- 16. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Dyes from Nitroaniline Precursors: A Performance Comparison
Introduction
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for over 60% of all dyes used in industries ranging from textiles to pharmaceuticals.[1] At the heart of many of these vibrant molecules lies a simple yet crucial set of precursors: the isomers of nitroaniline. The position of the nitro group on the aniline ring—be it ortho (o-), meta (m-), or para (p-)—is not a trivial detail. It is a fundamental structural choice that dictates the electronic properties, and consequently, the synthesis, color, stability, and ultimate performance of the resulting dye.
This guide is designed for researchers, scientists, and drug development professionals who utilize these dyes. It moves beyond a simple catalog of properties to provide a comparative analysis grounded in chemical principles and experimental data. We will explore the causality behind the performance differences imparted by each nitroaniline isomer, offering a deeper understanding of how to select the optimal precursor for a specific application, whether it be a stable pigment, a sensitive biological probe, or a key pharmaceutical intermediate.[2][3]
The Foundation: Synthesis of Azo Dyes from Nitroanilines
The creation of an azo dye from a nitroaniline precursor is a classic example of electrophilic aromatic substitution, executed in a robust two-step process: diazotization followed by azo coupling.[1] Understanding this synthesis is key to appreciating the subsequent performance characteristics of the dyes.
1. Diazotization: The primary aromatic amine (the nitroaniline) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.
-
Causality—The Critical Role of Temperature: This reaction must be conducted at low temperatures (0–5 °C). The diazonium salt intermediate is thermally unstable; at higher temperatures, it can readily decompose, losing N₂ gas to form a highly reactive aryl cation, leading to unwanted side products and a lower yield.[2] In a dry state, diazonium salts can be explosive, making a cold aqueous solution the standard for safe handling.
2. Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol (e.g., 2-naphthol) or an aromatic amine. The electron-donating group of the coupling agent activates the aromatic ring, allowing the diazonium salt to attack and form the characteristic azo (-N=N-) linkage that defines the dye.
General Synthesis Workflow
The following diagram illustrates the universal workflow for synthesizing azo dyes from nitroaniline precursors.
Caption: General workflow for the synthesis of nitroaniline-based azo dyes.
Comparative Performance Analysis
The seemingly subtle shift of a nitro group from the ortho to meta to para position profoundly impacts the dye's electronic structure, which in turn governs its interaction with light and its surrounding environment.
Structural and Electronic Effects: The "Why" Behind the Color
The color of a dye is determined by the energy difference (the HOMO-LUMO gap) between its molecular orbitals. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) of the precursor and the azo bridge act as part of a conjugated π-system. The position of the -NO₂ group determines how effectively it can participate in this electronic communication.
-
Para-Nitroaniline: The nitro group is directly opposite the amino group. This para arrangement allows for maximum electronic conjugation and the formation of a strong intramolecular charge-transfer (ICT) system across the entire molecule. This extended conjugation lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap. Consequently, the dye absorbs lower-energy, longer-wavelength light, appearing deeper in color (e.g., orange, red).[4]
-
Ortho-Nitroaniline: The nitro group is adjacent to the amino group. While it can still withdraw electron density, its proximity can introduce steric hindrance, potentially disrupting the planarity of the molecule and slightly weakening the conjugation. Furthermore, the ortho position allows for potential intramolecular hydrogen bonding, which can also influence the electronic state and photostability.[5]
-
Meta-Nitroaniline: The nitro group is not in direct conjugation with the azo bridge's connection point to the aniline ring. Its electron-withdrawing effect is primarily inductive rather than resonance-based. This results in a less effective extension of the conjugated system compared to the para isomer, leading to a larger HOMO-LUMO gap. Dyes from m-nitroaniline therefore absorb higher-energy, shorter-wavelength light, typically appearing yellow.
The diagram below illustrates the superior resonance stabilization in a dye derived from p-nitroaniline, which leads to its deeper color.
Caption: Electronic effects of nitro group position on dye conjugation.
Photophysical Properties: A Quantitative Comparison
The electronic effects described above manifest as measurable differences in the dyes' photophysical properties. While a perfectly direct comparison is challenging due to variations in experimental conditions across the literature, we can compile available data to illustrate the clear performance trends.
UV-Visible Absorption
The wavelength of maximum absorbance (λmax) dictates the perceived color, while the molar extinction coefficient (ε) indicates the intensity of that color. Higher ε values mean a greater ability to absorb light, resulting in a stronger, more tinctorially valuable dye.
| Precursor Isomer | Coupling Agent | Solvent | λmax (nm) | Molar Extinction (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| p-Nitroaniline | Ethoxyethylenemaleic ester | Alkaline Medium | 439 | Not Reported | [6] |
| m-Nitroaniline | 4-Hydroxybenzaldehyde | Ethanol | 360 | Not Reported | [7][8] |
| o-Nitroaniline | 2-Naphthol | Not Specified | Synthesis Reported | Not Reported | [9] |
| o-Nitroaniline Analog | 3-Aminophenol | Ethanol | 430 | 20,000 | [10] |
Table 1: Comparative UV-Visible Absorption Data. Note the use of different coupling agents, which also influences the final spectral properties.
As predicted by electronic principles, the dye derived from m-nitroaniline exhibits a significantly blue-shifted λmax (360 nm, yellow region) compared to the dyes from p-nitroaniline and the o-nitroaniline analog (439 nm and 430 nm, orange/red region).
Fluorescence Quantum Yield (Φf)
Fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of a dye as a light emitter. This is a critical parameter for applications in fluorescence microscopy, sensing, and bio-imaging.
However, azo dyes containing nitro groups are notoriously poor fluorophores. The electron-withdrawing nitro group often provides an efficient pathway for non-radiative decay (e.g., internal conversion, intersystem crossing), effectively "quenching" fluorescence. Consequently, comparative quantum yield data for simple dyes derived from the three nitroaniline isomers is scarce in the literature. Most are considered non-fluorescent for practical purposes.
The value in this context lies not in comparing non-existent values, but in providing a robust protocol (see Experimental Protocols section) for researchers to measure the Φf of any novel, potentially fluorescent analogs they may synthesize.
Solvatochromism
Solvatochromism is the phenomenon where a dye's color (λmax) changes with the polarity of the solvent. This property is highly desirable for creating chemical sensors and environmental probes. Dyes with a significant change in dipole moment between their ground and excited states, such as those with strong ICT character, exhibit the most pronounced solvatochromism.
| Precursor Isomer | Coupling Agent | Solvent | λmax (nm) | Observation | Reference(s) |
| p-Nitroaniline | General | Varies | Varies | Strong positive solvatochromism is expected due to high ICT character. | [11] |
| m-Nitroaniline | 4-Hydroxybenzaldehyde | Varies | Varies | Reported to have low solvatochromic properties. | [7][8] |
| o-Nitroaniline Analog | 1,3-Dihydroxybenzene | Chloroform | 380 | Strong positive solvatochromism observed. | [10] |
| o-Nitroaniline Analog | 1,3-Dihydroxybenzene | Ethanol | 430 | (Bathochromic shift with polarity) | [10] |
| o-Nitroaniline Analog | 1,3-Dihydroxybenzene | DMF | 469 | (Bathochromic shift with polarity) | [10] |
Table 2: Comparative Solvatochromic Behavior.
The data aligns with theory: the meta-derived dye, lacking strong ICT, is largely insensitive to solvent polarity. Conversely, the ortho-derived dye shows a significant bathochromic (red) shift of 89 nm when moving from nonpolar chloroform to polar DMF, indicating its potential as a polarity sensor. Dyes from p-nitroaniline are widely used as solvatochromic probes for the same reason.[11]
Stability and Fastness
For many applications, particularly in materials science, the dye's ability to resist fading from light (photostability) or washing is paramount.
-
Dyes from p-Nitroaniline generally exhibit good to very good light and wash fastness, with typical ratings of 5-7 (out of 8) and 4-5 (out of 5), respectively, especially on polyester fibers.[3]
-
Dyes from o-Nitroaniline have a unique photochemical property. The proximity of the nitro group to the azo bridge can facilitate an intramolecular photoreaction, leading to the formation of an azoxy intermediate. This specific degradation pathway can result in poor photostability compared to the other isomers, a critical consideration for applications requiring long-term light exposure.[5]
-
Dyes from m-Nitroaniline generally have moderate stability, but specific data is less prevalent as they are less commonly used for high-performance applications.
Experimental Protocols
Scientific integrity requires that claims are supported by reproducible methods. The following protocols provide detailed, self-validating workflows for the synthesis and characterization of these dyes.
Protocol 1: Synthesis of an Azo Dye from a Nitroaniline Precursor
This protocol is a generalized procedure for the synthesis of 1-(4-nitrophenylazo)-2-naphthol (Para Red) and can be adapted for the ortho and meta isomers.
Safety: Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and gloves. Nitroanilines are toxic, and diazonium salts can be explosive when dry. Keep all diazonium salt solutions cold.
Part A: Diazotization
-
In a 100 mL beaker, add 1.38 g (10.0 mmol) of p-nitroaniline to 8.0 mL of 3M HCl.
-
Gently heat the mixture while stirring to fully dissolve the amine salt.
-
Cool the solution to 0-5 °C in an ice/salt water bath. The amine salt may precipitate, which is acceptable.
-
In a separate beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold water.
-
Slowly add the NaNO₂ solution dropwise to the cold, stirring nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution in the ice bath for an additional 10 minutes. This solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 25 mL of 1M NaOH solution.
-
Cool this coupling solution to 5 °C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A deeply colored precipitate (the azo dye) will form immediately.
-
Continue to stir the reaction mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs clear.
-
Allow the solid to air-dry on the filter paper. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.
Protocol 2: Determination of Molar Extinction Coefficient (ε)
-
Accurately weigh a small amount of the purified, dry dye (e.g., 5-10 mg).
-
Dissolve the dye in a precise volume of a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
Prepare a series of 4-5 dilutions from the stock solution in volumetric flasks.
-
Using a UV-Vis spectrophotometer, record the absorbance of each solution at the dye's λmax. Ensure the absorbance values fall within the linear range of the instrument (ideally 0.1 - 1.0).
-
Plot a graph of Absorbance vs. Concentration (in mol/L).
-
According to the Beer-Lambert Law (A = εbc, where b is the path length, typically 1 cm), the slope of the resulting line is the molar extinction coefficient (ε).
Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol uses the comparative method, which relates the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (Φf,std) that absorbs and emits in a similar wavelength range as your test sample.
-
Prepare Solutions: Prepare a series of five dilute solutions of both the test sample and the standard in the same solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectrum for each solution. Note the absorbance at the excitation wavelength (A_test and A_std).
-
Measure Fluorescence: Using a fluorometer, record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and standard.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum (I_test and I_std).
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the slope (gradient) of the best-fit line for both plots (Grad_test and Grad_std).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φf,test):
Φf,test = Φf,std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where η is the refractive index of the solvent (since the solvent is the same for both, this term simplifies to 1).
Conclusion and Outlook
The choice of a nitroaniline precursor is a critical determinant of azo dye performance. This guide demonstrates that:
-
p-Nitroaniline is the precursor of choice for dyes requiring deep, intense colors (reds/oranges) and strong solvatochromic responses, making it ideal for pigments and polarity-sensitive probes.
-
m-Nitroaniline yields dyes with colors shifted towards the yellow end of the spectrum and with minimal sensitivity to solvent polarity.
-
o-Nitroaniline produces dyes with colors similar to their para-counterparts but may suffer from poor photostability due to a unique intramolecular degradation pathway, a crucial factor to consider for applications requiring light fastness.
The field continues to evolve, with ongoing research into synthesizing novel heterocyclic azo dyes and polymeric colorants to further enhance stability and functionality.[12][13] The experimental protocols provided herein offer a robust framework for characterizing these next-generation materials. By understanding the fundamental structure-property relationships that originate with the simple nitroaniline precursor, researchers can more effectively design and synthesize dyes tailored to the demanding applications of modern science and technology.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 3-methoxy-N,N-dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is a critical aspect governed by stringent regulatory standards. Isomeric impurities, in particular, present a significant analytical challenge due to their identical molecular weights and often similar physicochemical properties. This guide provides an in-depth analysis of methodologies for the separation and quantification of potential isomeric impurities in 3-methoxy-N,N-dimethyl-4-nitroaniline, a key building block in various synthetic pathways. We will explore the rationale behind experimental choices, compare the performance of orthogonal analytical techniques, and provide actionable protocols to ensure the purity and safety of the final product.
The Genesis of Isomeric Impurities: A Synthetic Perspective
The primary route to this compound involves the nitration of its precursor, N,N-dimethyl-m-anisidine (3-methoxy-N,N-dimethylaniline). The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the dimethylamino group (-N(CH₃)₂).
Both the methoxy and dimethylamino groups are activating and ortho, para-directing. However, the strong acidic conditions typically employed for nitration (e.g., a mixture of nitric and sulfuric acids) lead to the protonation of the highly basic dimethylamino group, forming an anilinium ion (-N⁺H(CH₃)₂).[1][2] This protonated group is strongly deactivating and meta-directing.
Therefore, the substitution pattern of the incoming nitro group (-NO₂) is a result of the interplay between these electronic effects. While the desired product is the 4-nitro isomer, several other positional isomers can be formed as process-related impurities.
Potential Isomeric Impurities:
-
2-nitro-3-methoxy-N,N-dimethylaniline: Formation directed by the methoxy group to the ortho position.
-
6-nitro-3-methoxy-N,N-dimethylaniline: Formation also directed by the methoxy group to the other ortho position.
-
5-nitro-3-methoxy-N,N-dimethylaniline: Formation directed by the protonated dimethylamino group to the meta position.
-
Dinitro-isomers: Under harsh reaction conditions, the formation of dinitrated species is also possible.
The accurate identification and quantification of these isomers are paramount, as their presence can impact the efficacy and safety profile of the downstream API.
Comparative Analysis of Analytical Techniques
The separation of these closely related isomers necessitates high-resolution analytical techniques. We will compare the two most powerful chromatographic methods for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by spectroscopic techniques for definitive identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like nitroanilines.[3][4] The choice of stationary and mobile phases is critical for achieving the required resolution between the isomeric impurities.
Method Comparison:
| Feature | Method A: Reversed-Phase C18 | Method B: Phenyl-Hexyl |
| Stationary Phase | C18 (Octadecylsilyl) | Phenyl-Hexyl |
| Separation Principle | Primarily hydrophobic interactions. | π-π interactions and hydrophobic interactions. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. | Acetonitrile/Water gradient with a potential small addition of an organic modifier like THF. |
| Advantages | Robust, widely available, excellent for general-purpose separations. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions, often providing better resolution of positional isomers. |
| Considerations | May require optimization of mobile phase composition and gradient slope for baseline separation of all isomers. | Column chemistry can be more sensitive to mobile phase composition. |
Experimental Data Synopsis:
The following table summarizes typical chromatographic parameters and expected performance for the separation of this compound and its potential isomers.
| Parameter | Method A: Reversed-Phase C18 | Method B: Phenyl-Hexyl |
| Column | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B in 20 min | 25-75% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm and 380 nm | UV at 254 nm and 380 nm |
| Expected Elution Order | Based on increasing hydrophobicity. Dinitro > Nitro isomers > Parent | Altered selectivity due to π-π interactions, potentially improving resolution between ortho and meta isomers. |
| Resolution (Rs) between critical pairs | > 1.5 | > 2.0 |
Experimental Workflow: HPLC Analysis
Caption: A typical workflow for the HPLC analysis of isomeric impurities.
Gas Chromatography (GC): A Powerful Orthogonal Technique
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers an excellent orthogonal method for impurity analysis, especially for volatile and thermally stable compounds.[5] Derivatization is sometimes employed to improve the volatility and chromatographic performance of aromatic amines.
Method Comparison:
| Feature | Method C: Non-polar Column (DB-5ms type) | Method D: Mid-polar Column (DB-17ms type) |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | 50% Phenyl-50% Dimethylpolysiloxane |
| Separation Principle | Based on boiling points and weak intermolecular interactions. | Enhanced selectivity based on polarity and dipole-dipole interactions. |
| Typical Temperature Program | 100°C (1 min) to 280°C at 10°C/min | 120°C (1 min) to 290°C at 8°C/min |
| Advantages | Robust, general-purpose column. Good for initial screening. | Improved resolution of polar isomers that may co-elute on a non-polar column. |
| Considerations | May not resolve all positional isomers. | Longer analysis times may be required. |
Experimental Data Synopsis:
| Parameter | Method C: Non-polar Column | Method D: Mid-polar Column |
| Column | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Helium, constant flow 1.2 mL/min |
| Injection | Split (50:1), 250°C | Split (50:1), 260°C |
| Detection | Mass Spectrometry (EI, Scan 50-400 amu) | Mass Spectrometry (EI, Scan 50-400 amu) |
| Expected Elution Order | Generally follows boiling points. | Influenced by both boiling point and polarity. |
| Resolution (Rs) between critical pairs | > 1.2 | > 1.8 |
Logical Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the appropriate analytical method.
Spectroscopic Characterization: The Key to Unambiguous Identification
While chromatography separates the isomers, spectroscopic techniques are essential for their definitive identification.
-
Mass Spectrometry (MS): When coupled with GC or LC, MS provides molecular weight information and fragmentation patterns. Isomers will have the same molecular ion, but their fragmentation patterns, particularly in GC-MS with electron ionization, can differ, aiding in their differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons are unique for each isomer, providing unambiguous structural information.
-
UV-Visible (UV-Vis) Spectroscopy: Each isomer will exhibit a unique UV-Vis spectrum with a characteristic λmax. This can be used for detection and, in some cases, for preliminary differentiation of isomers.[6][7]
Experimental Protocols
HPLC Method for Isomeric Impurity Profiling
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Prepare individual standard solutions of the potential isomeric impurities at a concentration of approximately 0.01 mg/mL in the same diluent.
2. Chromatographic Conditions (Method B - Phenyl-Hexyl):
- Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 25% B
- 2-22 min: 25% to 75% B
- 22-25 min: 75% B
- 25.1-30 min: 25% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm and 380 nm
3. System Suitability:
- Inject a mixture of the main component and all potential impurities to ensure a resolution of > 1.5 between all adjacent peaks.
GC-MS Method for Orthogonal Verification
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with methanol.
2. Chromatographic Conditions (Method D - Mid-polar):
- Column: 50% Phenyl-50% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program:
- Initial Temperature: 120 °C, hold for 1 min
- Ramp: 8 °C/min to 290 °C, hold for 5 min
- Injector: Split (50:1), 260 °C
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-400
Conclusion
The effective control of isomeric impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A multi-faceted approach, combining a thorough understanding of the synthetic process with the application of high-resolution, orthogonal analytical techniques, is essential. The strategic use of HPLC with different column selectivities and GC-MS provides a robust framework for the separation and quantification of these challenging impurities. This guide serves as a comprehensive resource for developing and validating analytical methods that meet the rigorous demands of the pharmaceutical industry.
References
spectroscopic comparison of 3-methoxy-N,N-dimethyl-4-nitroaniline with similar compounds
< Spectroscopic Comparison Guide: 3-Methoxy-N,N-dimethyl-4-nitroaniline and Analogues
Introduction: Unveiling Structure Through Spectroscopy
In the fields of pharmaceutical design, materials science, and chemical synthesis, the precise characterization of molecular structure is paramount. Substituted nitroanilines are a critical class of compounds, often serving as versatile intermediates, dyes, and exhibiting interesting nonlinear optical properties.[1] Their functionality is dictated by the electronic interplay between substituent groups on the aromatic ring. This guide provides an in-depth spectroscopic comparison of This compound , a polysubstituted aromatic amine, with a series of structurally related compounds.
The purpose of this analysis is to deconstruct the individual and collective contributions of the nitro (-NO₂), dimethylamino (-N(CH₃)₂), and methoxy (-OCH₃) groups to the overall spectroscopic signature. By systematically comparing the target molecule with simpler analogues—4-nitroaniline , N,N-dimethyl-4-nitroaniline , and 3-methoxyaniline —we can isolate the electronic effects of each substituent. This comparative approach allows researchers to understand the causality behind observed spectral shifts and patterns, providing a robust framework for structural elucidation and prediction for similar molecules. The techniques covered include UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), each offering a unique window into the molecule's architecture.[2]
The Electronic Influence of Substituents
The spectroscopic properties of these aromatic compounds are governed by the electron-donating or electron-withdrawing nature of their substituents.
-
Amino (-NH₂) and Dimethylamino (-N(CH₃)₂) Groups: These are potent electron-donating groups (EDGs) through resonance (+R effect), increasing electron density on the aromatic ring, particularly at the ortho and para positions.
-
Methoxy (-OCH₃) Group: This is also an electron-donating group through resonance (+R effect), though typically less powerful than the amino group.
-
Nitro (-NO₂) Group: This is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), decreasing electron density on the ring.[3]
The combination of strong EDGs and a strong EWG on the same aromatic ring, particularly in a para arrangement, creates a "push-pull" system. This internal electronic polarization leads to significant intramolecular charge transfer (ICT) character, which profoundly influences the spectroscopic data, especially in UV-Visible spectroscopy.[4][5]
Comparative Spectroscopic Analysis
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the promotion of electrons from lower to higher energy orbitals upon absorption of light. In push-pull systems like nitroanilines, the most prominent absorption band corresponds to a π → π* transition with significant ICT character.[6] This transition moves electron density from the donor-rich part of the molecule to the acceptor-rich part.
-
4-Nitroaniline: Exhibits a strong absorption maximum (λₘₐₓ) in the UV-A range. This is the baseline for a simple push-pull system.
-
N,N-Dimethyl-4-nitroaniline: Replacing the -NH₂ protons with methyl groups enhances the electron-donating strength of the nitrogen. This increased donation stabilizes the charge-separated excited state, requiring less energy for the electronic transition. The result is a bathochromic shift (red shift) to a longer wavelength compared to 4-nitroaniline.[7]
-
This compound: The addition of a second EDG (the methoxy group) further increases the electron density being "pushed" towards the nitro group. This leads to an even more pronounced bathochromic shift. The λₘₐₓ for this compound is expected at the longest wavelength of the series, indicating the lowest energy π → π* transition.
This trend directly illustrates how increasing the electron-donating capacity of the substituents enhances the ICT, lowers the HOMO-LUMO energy gap, and shifts the absorption to longer wavelengths.[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of key functional groups.[2]
-
N-H Vibrations: 4-Nitroaniline will show characteristic symmetric and asymmetric N-H stretching bands, typically in the 3350-3480 cm⁻¹ region.[8] These bands are absent in its N,N-dimethylated counterparts.
-
C-H Vibrations: All compounds will show aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl groups (~2850-2960 cm⁻¹) where applicable.
-
NO₂ Vibrations: The nitro group is characterized by two strong, sharp absorption bands: an asymmetric stretch (typically 1500-1550 cm⁻¹) and a symmetric stretch (typically 1300-1360 cm⁻¹).[9][10] The exact position is sensitive to the electronic environment; increased electron donation from the ring can slightly lower these frequencies.
-
C-O Vibrations: The methoxy-containing compounds will exhibit a characteristic C-O (aryl ether) stretch, usually found in the 1200-1275 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic environments of atomic nuclei (¹H and ¹³C).[2][11]
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.
-
4-Nitroaniline: The protons ortho to the electron-withdrawing NO₂ group are deshielded and appear downfield (higher ppm), while the protons ortho to the electron-donating -NH₂ group are shielded and appear upfield (lower ppm).[10]
-
N,N-Dimethyl-4-nitroaniline: The powerful donating effect of the -N(CH₃)₂ group strongly shields the ortho protons, shifting them significantly upfield compared to 4-nitroaniline. A sharp singlet integrating to 6 protons for the two methyl groups will appear in the aliphatic region (~3.1 ppm).[12]
-
3-Methoxyaniline: The aromatic protons show a complex splitting pattern determined by the meta arrangement of the two donating groups.[13][14] A singlet for the methoxy protons will be present around 3.8 ppm.
-
This compound: The aromatic region will be the most complex. The protons are influenced by all three substituents. The powerful deshielding effect of the nitro group and the shielding effects of the methoxy and dimethylamino groups will dictate the final positions. We expect to see distinct singlets for the N-methyl protons and the methoxy protons.
¹³C NMR Spectroscopy: Similar trends are observed in the ¹³C NMR spectra.
-
Carbons directly attached to the electron-withdrawing NO₂ group (C4) are significantly deshielded (high ppm).
-
Carbons attached to the electron-donating -N(CH₃)₂ (C1) and -OCH₃ (C3) groups are shielded (lower ppm) relative to unsubstituted benzene.
-
The remaining aromatic carbons show shifts that are a composite of the shielding and deshielding effects of the substituents in their relative positions.[15]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation analysis.[2]
-
Molecular Ion (M⁺•): Each compound will show a prominent molecular ion peak corresponding to its specific molecular weight. For this compound, this would be at m/z 196.
-
Key Fragmentation: A common fragmentation pathway for nitroaromatics is the loss of NO₂ (46 Da) and/or NO (30 Da). For the N,N-dimethylated compounds, a characteristic loss of a methyl group (CH₃, 15 Da) is also common, often leading to a stable fragment.[16] For example, a prominent fragment for N,N-dimethyl-4-nitroaniline is often seen at m/z 136, corresponding to the loss of NO.[16]
Summary of Comparative Spectroscopic Data
The following table summarizes the key expected spectroscopic features for the compared compounds. Note: Exact values can vary based on solvent and instrument conditions.
| Compound | MW | UV-Vis (λₘₐₓ) | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key MS Fragments (m/z) |
| 4-Nitroaniline | 138 | ~380 nm | 3350-3480 (N-H), 1500-1550 & 1300-1360 (NO₂) | ~7.9-8.1 (d, 2H), ~6.6-6.8 (d, 2H) | 138 (M⁺•), 92, 65 |
| N,N-Dimethyl-4-nitroaniline | 166 | ~410 nm | 1500-1550 & 1300-1360 (NO₂) | ~8.1-8.2 (d, 2H), ~6.6-6.7 (d, 2H), ~3.1 (s, 6H) | 166 (M⁺•), 151, 136, 119 |
| 3-Methoxyaniline | 123 | ~290 nm | 3300-3450 (N-H), 1200-1275 (C-O) | ~7.1 (t, 1H), ~6.2-6.4 (m, 3H), ~3.8 (s, 3H) | 123 (M⁺•), 108, 80 |
| This compound | 196 | >410 nm | 1500-1550 & 1300-1360 (NO₂), 1200-1275 (C-O) | Aromatic (3H), ~3.8 (s, 3H, OCH₃), ~2.7-3.0 (s, 6H, N(CH₃)₂) | 196 (M⁺•), 181, 166, 150 |
Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute solution (~5-10 µg/mL) from the stock.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction from 200-600 nm.
-
Measurement: Fill a matched quartz cuvette with the dilute sample solution and record the absorbance spectrum over the same range.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[2]
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disk.[2]
-
Measurement: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.[2]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.[2]
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.
Visualized Workflows and Structures
To clarify the relationships and processes, the following diagrams are provided.
Caption: Relationship between the analyzed compounds and their key functional groups.
Caption: Generalized workflow for multi-technique spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound in comparison with its structural analogues provides a clear and instructive demonstration of substituent effects in aromatic systems. The bathochromic shift in the UV-Vis spectrum, the presence or absence of specific IR bands, the predictable shielding/deshielding patterns in NMR spectra, and characteristic mass spectrometric fragmentations all converge to build a comprehensive and unambiguous structural profile. This guide serves as a practical framework for researchers, illustrating not only the data to be expected but also the underlying electronic principles that govern these observations. By applying this comparative logic, scientists can approach the characterization of novel substituted aromatics with greater confidence and insight.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benzenamine, N,N-dimethyl-4-nitro- [webbook.nist.gov]
- 8. Solved the following is the IR spectrum of 4-nitroaniline. | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitroaniline(100-01-6) IR Spectrum [m.chemicalbook.com]
- 11. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR [orgspectroscopyint.blogspot.com]
- 15. m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR – All About Drugs [allfordrugs.com]
- 16. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Evaluation of 3-methoxy-N,N-dimethyl-4-nitroaniline in Optical Materials: A Comparative Guide
In the dynamic field of nonlinear optics (NLO), the quest for materials exhibiting superior second-harmonic generation (SHG) efficiency, robust thermal stability, and high laser damage thresholds is paramount for the advancement of photonic and optoelectronic technologies. Organic NLO materials have garnered significant attention due to their large second-order susceptibilities and the potential for molecular engineering to fine-tune their optical properties.[1] This guide provides a comprehensive performance evaluation of a promising organic NLO candidate, 3-methoxy-N,N-dimethyl-4-nitroaniline, and objectively compares its potential with established and alternative materials.
This analysis is grounded in both theoretical predictions for substituted nitroanilines and available experimental data for analogous compounds, offering a holistic perspective for researchers, scientists, and professionals in drug and materials development. We will delve into the critical performance metrics, outline the rigorous experimental protocols for their evaluation, and provide a comparative framework to guide future research and application.
The Candidate: this compound - A Molecule of Interest
This compound belongs to the family of "push-pull" nitroaniline derivatives, which are renowned for their significant NLO properties. The molecular structure features a potent electron-donating dimethylamino group and an electron-withdrawing nitro group interconnected by a π-conjugated benzene ring. The addition of a methoxy group is anticipated to further enhance the molecule's hyperpolarizability and influence its crystal packing, a critical determinant of bulk NLO activity.
Comparative Landscape: Established and Alternative Organic NLO Materials
To provide a robust performance assessment, this compound is compared against a selection of well-characterized organic NLO materials. These benchmarks include:
-
p-Nitroaniline (p-NA): A foundational "push-pull" molecule, extensively studied for its NLO properties.[2][3]
-
m-Nitroaniline (m-NA): An isomer of p-NA with distinct crystal packing and NLO characteristics.
-
2-methyl-4-nitroaniline (MNA): A derivative of p-NA with enhanced SHG efficiency due to favorable crystal structuring.[4]
-
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST): A salt with exceptionally high NLO coefficients, serving as a high-performance benchmark.
Performance Metrics: A Quantitative Comparison
The efficacy of an NLO material is determined by a combination of its optical, thermal, and physical properties. The following table summarizes the available data for our candidate and its competitors. It is important to note that experimental data for this compound is limited, and some values are based on theoretical predictions for substituted nitroanilines.
| Property | This compound | p-Nitroaniline (p-NA) | m-Nitroaniline (m-NA) | 2-methyl-4-nitroaniline (MNA) | DAST |
| SHG Efficiency (vs. KDP) | Theoretical Prediction: High | ~15 | ~10 | ~45 | ~1000 |
| Melting Point (°C) | Data Not Available | 146-149 | 111-114 | 129-132 | ~256 |
| Thermal Decomposition (°C) | Data Not Available | ~260 | Data Not Available | ~250 | ~260 |
| Laser Damage Threshold (GW/cm²) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Crystal System | Data Not Available | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |
| Transparency Range (nm) | Data Not Available | 450-2000 | 430-1700 | 500-2000 | 700-2000 |
Note: The SHG efficiency for this compound is a qualitative prediction based on the expected enhancement from the methoxy and dimethylamino groups. Experimental verification is crucial.
Experimental Protocols for Comprehensive Evaluation
To rigorously assess the performance of this compound and enable direct comparison with other materials, a standardized set of experimental protocols is essential.
Synthesis and Purification
The synthesis of nitroaniline derivatives typically involves electrophilic aromatic substitution reactions. For instance, the synthesis of p-nitroaniline can be achieved through a multi-step process starting from acetophenone.[5] A general approach for synthesizing substituted nitroanilines is outlined below. The causality behind these steps lies in the controlled introduction of functional groups to create the desired "push-pull" electronic structure.
Diagram of a General Synthesis Workflow:
Caption: Generalized workflow for the synthesis of nitroaniline derivatives.
Step-by-Step Protocol:
-
Nitration: The aromatic precursor is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.
-
Functional Group Interconversion: Subsequent reactions are performed to introduce the desired donor groups (e.g., amination followed by alkylation for the dimethylamino group, and introduction of the methoxy group).
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain high-purity crystals necessary for optical applications. The choice of solvent is critical to obtaining well-formed crystals.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.
Crystal Growth
The growth of large, high-quality single crystals is a critical step, as the macroscopic NLO properties are highly dependent on the crystal structure. The slow evaporation solution technique is a common and effective method for growing organic crystals.
Diagram of the Slow Evaporation Crystal Growth Process:
Caption: Workflow for single crystal growth by slow evaporation.
Step-by-Step Protocol:
-
Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Slow Evaporation: The filtered solution is placed in a clean, vibration-free environment, and the solvent is allowed to evaporate slowly over several days to weeks. The rate of evaporation is a critical parameter influencing crystal size and quality.
-
Crystal Harvesting: Once well-formed single crystals of sufficient size are obtained, they are carefully harvested from the solution.
Second-Harmonic Generation (SHG) Efficiency Measurement
The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their SHG efficiency.[6] This technique provides a reliable measure of the material's potential for frequency doubling applications.
Diagram of the Kurtz-Perry Powder Technique Setup:
Caption: Experimental setup for the Kurtz-Perry powder SHG measurement.
Step-by-Step Protocol:
-
Sample Preparation: The grown single crystals are ground into a fine powder and sieved to obtain a uniform particle size. The powder is then packed into a sample holder.
-
Laser Irradiation: A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source. The laser beam is directed onto the powdered sample.
-
Signal Detection: The light emerging from the sample is passed through a filter that blocks the fundamental wavelength (1064 nm) and transmits the second-harmonic signal (532 nm).
-
Data Acquisition: A photodetector measures the intensity of the 532 nm light, and the signal is displayed on an oscilloscope.
-
Comparison: The SHG intensity of the sample is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP) or urea, under identical experimental conditions.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of the NLO material. These analyses provide the melting point and decomposition temperature, which are critical for device fabrication and operation.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed amount of the crystalline material is placed in a sample pan.
-
TGA Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
DSC Measurement: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Endothermic peaks correspond to melting, and exothermic peaks can indicate decomposition or phase transitions.
Laser Damage Threshold (LDT) Measurement
The LDT determines the maximum laser intensity a material can withstand without permanent damage. This is a crucial parameter for applications involving high-power lasers.
Step-by-Step Protocol:
-
Sample Preparation: A high-quality, polished single crystal is used for this measurement.
-
Laser Irradiation: The crystal is exposed to single laser pulses of increasing energy density.
-
Damage Detection: The surface of the crystal is inspected for any signs of damage (e.g., pitting, discoloration) after each pulse using a microscope.
-
Threshold Determination: The LDT is defined as the energy density at which damage is observed for a certain percentage of sites (e.g., 50%).
Conclusion and Future Outlook
The theoretical framework for substituted nitroanilines suggests that this compound holds significant promise as a high-performance NLO material. The combined electron-donating strength of the dimethylamino and methoxy groups is expected to result in a large molecular hyperpolarizability. However, the lack of experimental data necessitates a focused research effort to validate these predictions.
The comparative analysis with established materials like p-NA, m-NA, MNA, and DAST highlights the performance benchmarks that this compound must meet or exceed to be considered a viable alternative. The immediate priorities for future research should be the synthesis of high-purity material, the growth of large single crystals, and the systematic characterization of its NLO, thermal, and laser damage properties using the protocols outlined in this guide. The insights gained from such studies will be invaluable in advancing the development of next-generation organic NLO materials for a wide array of optical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Second-harmonic generation from mixed crystals of p-nitroaniline - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strong enhancement of second harmonic generation in 2-methyl-4-nitroaniline nanofibers - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Hyperpolarizability of Nitroaniline Derivatives: A Comparative Analysis
This guide provides a comprehensive comparative analysis of the hyperpolarizability of nitroaniline derivatives, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing the nonlinear optical (NLO) properties of these molecules, compare the hyperpolarizability of various derivatives with supporting data, and provide detailed experimental and computational protocols.
Introduction: The Significance of Nitroaniline Derivatives in Nonlinear Optics
Organic molecules with significant NLO properties are at the forefront of advancements in optoelectronics, offering potential applications in optical communications, data storage, and bio-imaging.[1][2] Among the vast array of organic NLO chromophores, nitroaniline derivatives stand out as canonical "push-pull" systems. Their structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to a π-conjugated benzene ring, facilitates intramolecular charge transfer (ICT), which is the primary origin of their large NLO response.[3]
This guide will provide a comparative analysis of the hyperpolarizability of various nitroaniline derivatives, exploring the intricate relationship between molecular structure and NLO activity. We will examine how isomeric positioning and the introduction of various substituents on the aromatic ring can be used to tune and enhance these properties.
Theoretical Framework: Understanding Hyperpolarizability
When a material is subjected to a strong external electric field, such as that from a high-intensity laser, its induced polarization response is no longer linear. This nonlinear response is described by the molecular hyperpolarizabilities.
The first hyperpolarizability (β) is a third-rank tensor that governs second-order NLO phenomena like second-harmonic generation (SHG), where two photons of a certain frequency are converted into a single photon with twice the frequency. The second hyperpolarizability (γ) is a fourth-rank tensor that mediates third-order NLO processes, including third-harmonic generation (THG) and the optical Kerr effect.[1][4] A quantitative understanding of these properties is crucial for the rational design of new NLO materials.
The push-pull nature of nitroanilines is key to their NLO properties. The electron-donating amino group increases the electron density of the π-system, while the electron-withdrawing nitro group pulls this electron density towards itself, creating a significant change in the molecular dipole moment upon excitation. This charge transfer is the fundamental mechanism that gives rise to a large first hyperpolarizability.
Caption: Intramolecular Charge Transfer in p-Nitroaniline.
Comparative Analysis of Nitroaniline Isomers
The position of the amino and nitro groups on the benzene ring has a profound impact on the hyperpolarizability. The established trend for the first hyperpolarizability (β) of the isomers is:
para-Nitroaniline (pNA) > ortho-Nitroaniline (oNA) > meta-Nitroaniline (mNA) [2][5][6]
-
p-Nitroaniline (pNA): In the para-isomer, the donor and acceptor groups are positioned at opposite ends of the benzene ring (180° apart), leading to the most efficient intramolecular charge transfer along the long axis of the molecule. This results in the largest change in dipole moment upon excitation and, consequently, the highest β value among the isomers.
-
o-Nitroaniline (oNA): In the ortho-isomer, the donor and acceptor groups are adjacent (60° apart). While still allowing for charge transfer, the proximity of the groups and the non-optimal alignment of the charge transfer axis leads to a smaller β value compared to pNA. Intramolecular hydrogen bonding between the amino and nitro groups can also affect the planarity and electronic structure of the molecule.
-
m-Nitroaniline (mNA): In the meta-isomer, the donor and acceptor groups are positioned at 120° to each other. Direct through-conjugation between the two groups is disrupted. While some charge transfer can occur, it is significantly less efficient than in the ortho and para isomers, resulting in the lowest β value.
The Impact of Substituents on Hyperpolarizability: Structure-Property Relationships
The NLO properties of nitroanilines can be further tuned by introducing additional substituent groups on the aromatic ring. The nature and position of these substituents can either enhance or diminish the hyperpolarizability.
-
Electron-Donating Groups (EDGs): Introducing additional EDGs (e.g., -OCH₃, -CH₃) on the benzene ring, particularly at positions that enhance the push-pull effect (ortho or para to the amino group), generally increases the hyperpolarizability. These groups further increase the electron density of the π-system, facilitating more efficient charge transfer to the nitro group.
-
Electron-Withdrawing Groups (EWGs): The effect of additional EWGs (e.g., -CN, -CF₃) is more complex. Placing an EWG at a position that competes with the nitro group for electron density can decrease the overall hyperpolarizability. However, in some cases, strategic placement of a third EWG can create more complex charge transfer pathways and lead to interesting NLO properties.
Quantitative Comparison of Nitroaniline Derivatives
The following table summarizes experimental and computational data for the first (β) and second (γ) hyperpolarizabilities of p-nitroaniline and some of its derivatives. It is important to note that a direct comparison of values from different sources can be challenging due to variations in experimental conditions (e.g., solvent, laser wavelength) and computational methods.
| Molecule | Substituent(s) | β (10⁻³⁰ esu) - Experimental | β₀ (10⁻³⁰ esu) - Computational | γ (10⁻³⁶ esu) - Computational | Reference(s) |
| p-Nitroaniline (pNA) | - | 53-73 (in various solvents) | 9.2 - 30.7 | 42 - 100 | [5][7] |
| 2-methyl-4-nitroaniline (MNA) | 2-CH₃ | ~1.5 x pNA | 35.8 | - | [8][9] |
| 2-amino-5-nitropyridine (ANP) | N in ring | 50 | - | - | |
| N,N-dimethyl-4-nitroaniline | N(CH₃)₂ | 148 | 48.9 | - | |
| 2-chloro-4-nitroaniline | 2-Cl | - | 13.5 | - | |
| 3,5-dinitroaniline | 3,5-(NO₂)₂ | - | 1.8 | - |
Note: β₀ refers to the static first hyperpolarizability (at zero frequency), which is often calculated to compare the intrinsic NLO properties of molecules without the influence of resonance effects.
Experimental Methodologies for Hyperpolarizability Measurement
Accurate experimental determination of hyperpolarizabilities is crucial for validating theoretical models and screening candidate NLO materials. The two most common techniques for measuring the first hyperpolarizability of molecules in solution are Electric Field-Induced Second Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering (HRS).
Electric Field-Induced Second Harmonic Generation (EFISH)
EFISH is a well-established technique for measuring the first hyperpolarizability of dipolar molecules.[3][10][11][12][13][14][15][16] In this method, a static DC electric field is applied to a solution of the molecule of interest, which partially aligns the molecular dipoles, breaking the centrosymmetry of the solution and allowing for the generation of a second-harmonic signal.
Caption: A simplified workflow for an EFISH experiment.
Step-by-Step Protocol for EFISH:
-
Sample Preparation: Prepare a solution of the nitroaniline derivative in a non-centrosymmetric solvent with a known concentration. The choice of solvent is critical as it can influence the measured hyperpolarizability.
-
Experimental Setup:
-
A high-intensity, pulsed laser (typically a Nd:YAG laser operating at 1064 nm) is used as the fundamental light source (ω).
-
The laser beam is passed through a polarizer to ensure a well-defined polarization state.
-
The beam is then focused into a specially designed liquid cell containing the sample solution. The cell is equipped with parallel electrodes to apply a high-voltage DC electric field.
-
The light emerging from the sample cell passes through a set of filters to block the fundamental frequency (ω) and transmit only the second-harmonic signal (2ω).
-
The intensity of the 2ω light is measured using a sensitive detector, such as a photomultiplier tube (PMT).
-
-
Data Acquisition (Maker Fringes): The SHG intensity is measured as a function of the optical path length, which is typically varied by translating a wedge-shaped sample cell. This generates an interference pattern known as Maker fringes.
-
Data Analysis: The first hyperpolarizability (β) is extracted from the amplitude of the Maker fringes, taking into account the applied electric field, the concentration of the solute, and the known NLO properties of a reference standard. The measured quantity is actually a combination of the first hyperpolarizability and the second hyperpolarizability, from which β can be determined.[12][13]
Hyper-Rayleigh Scattering (HRS)
HRS is a powerful technique that does not require an external electric field, making it suitable for both dipolar and non-dipolar (e.g., octupolar) molecules.[17][18][19][20][21][22][23][24] The technique relies on the fact that even in an isotropic solution, fluctuations in molecular orientation lead to instantaneous local deviations from centrosymmetry, which can give rise to incoherent second-harmonic scattering.
Caption: A simplified workflow for an HRS experiment.
Step-by-Step Protocol for HRS:
-
Sample Preparation: Prepare a series of solutions of the nitroaniline derivative at different concentrations in a suitable solvent. It is crucial to ensure the solutions are free of dust or other scattering impurities.
-
Experimental Setup:
-
A high-intensity, pulsed laser is focused into the sample cell.
-
Scattered light is collected at a 90° angle to the incident beam path using a lens system.
-
The collected light is passed through a monochromator or a narrow band-pass filter to isolate the second-harmonic wavelength (2ω).
-
The intensity of the scattered 2ω light is measured with a sensitive detector.
-
-
Data Acquisition: The intensity of the HRS signal is measured for each concentration. A plot of the HRS signal intensity versus the solute concentration is generated.
-
Data Analysis: The first hyperpolarizability (β) is determined from the slope of the linear plot of the HRS signal intensity versus concentration, using a known reference standard for calibration. A key advantage of HRS is that by analyzing the polarization of the scattered light, different tensor components of β can be determined.
Computational Approaches to Hyperpolarizability
Quantum chemical calculations are indispensable tools for predicting and understanding the NLO properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used due to their favorable balance of accuracy and computational cost.
-
Choice of Functional: The accuracy of DFT calculations of hyperpolarizability is highly dependent on the choice of the exchange-correlation functional. Long-range corrected functionals, such as CAM-B3LYP, and optimally tuned range-separated hybrid functionals often provide more reliable results for charge-transfer systems like nitroanilines.[2][25][26][27]
-
Basis Set: The choice of basis set is also critical. Diffuse functions are generally required to accurately describe the spatial extent of the electron density, which is crucial for calculating polarizabilities and hyperpolarizabilities.
-
Challenges in Calculating γ: The calculation of the second hyperpolarizability (γ) is significantly more challenging than that of β. It requires higher levels of theory to accurately account for electron correlation effects, and the results are often more sensitive to the choice of functional and basis set.[1][4][28][29][30]
Conclusion and Future Outlook
This guide has provided a comparative analysis of the hyperpolarizability of nitroaniline derivatives, highlighting the fundamental structure-property relationships that govern their NLO response. The para-isomer consistently exhibits the highest first hyperpolarizability due to efficient intramolecular charge transfer, and this property can be further tuned through the strategic addition of substituent groups.
Future research in this area will likely focus on the design of novel nitroaniline-based chromophores with even larger hyperpolarizabilities and improved thermal and photochemical stability. The development of more accurate and efficient computational methods will continue to play a crucial role in guiding these synthetic efforts. Furthermore, the exploration of these molecules in different environments, such as in polymer matrices or on nanoparticle surfaces, will open up new avenues for their application in advanced photonic devices.
References
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- 2. chemrxiv.org [chemrxiv.org]
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- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Electric Field-Induced Second Harmonic Generation – Princeton Collaborative Low Temperature Plasma Research Facility [pcrf.princeton.edu]
- 11. Optical Setup for Investigating the Hyperpolarizability of Organic Nanostructure Materials in Solutions Using Electric Field Induced Second Harmonic Generation | Jordan Journal of Physics [jjp.yu.edu.jo]
- 12. OPG [opg.optica.org]
- 13. Time-resolved electric-field-induced second harmonic: simultaneous measurement of first and second molecular hyperpolarizabilities [opg.optica.org]
- 14. researchgate.net [researchgate.net]
- 15. [2507.09306] Electric-Field-Induced Second-Harmonic Generation [arxiv.org]
- 16. journals.yu.edu.jo [journals.yu.edu.jo]
- 17. Highly sensitive setup for tunable wavelength hyper-Rayleigh scattering with parallel detection and calibration data for various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pubs.aip.org [pubs.aip.org]
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- 22. Second harmonic Rayleigh scattering optical activity of single Ag nanohelices in a liquid - Nanoscale (RSC Publishing) DOI:10.1039/D1NR06800H [pubs.rsc.org]
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- 27. Why Does the Optimal Tuning Method of the Range Separation Parameter of a Long-Range Corrected Density Functional Fail in Intramolecular Charge Transfer Excitation Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchportal.unamur.be [researchportal.unamur.be]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to 3-methoxy-N,N-dimethyl-4-nitroaniline
For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides an in-depth comparison of plausible synthetic routes to 3-methoxy-N,N-dimethyl-4-nitroaniline, a potentially valuable building block in medicinal chemistry. Our analysis moves beyond simple procedural outlines to dissect the underlying chemical principles and practical considerations that govern the efficiency and viability of each approach.
Introduction to the Target Molecule and Synthetic Strategy
This compound incorporates key structural motifs: a nitro-activated aromatic ring, a methoxy group, and a dimethylamino substituent. The synthetic challenge lies in the regioselective introduction of these functional groups. This guide will assess two primary strategies, beginning from commercially available precursors. Each route's efficiency will be evaluated based on the number of steps, potential yield, atom economy, and the safety and cost of reagents.
Assessed Synthetic Pathways
Two logical retrosynthetic disconnections inform our comparative analysis:
-
Route 1: Late-Stage Dimethylation. This approach commences with a precursor already possessing the methoxy and nitro functionalities, 3-methoxy-4-nitroaniline, followed by the introduction of the dimethylamino group.
-
Route 2: Nucleophilic Aromatic Substitution. This strategy involves the displacement of a suitable leaving group by a methoxide anion on a pre-functionalized N,N-dimethyl-4-nitroaniline core.
A third potential route, involving the late-stage nitration of 3-methoxy-N,N-dimethylaniline, was considered and subsequently deprioritized. The strongly activating and ortho,para-directing nature of both the methoxy and dimethylamino groups presents a significant challenge to achieving the desired regioselectivity.[1][2][3] Under the strongly acidic conditions typical for nitration, the dimethylamino group would protonate, forming a meta-directing anilinium ion.[4][5] This would likely result in a complex mixture of isomers, necessitating challenging purification and leading to a low yield of the target compound.
Below, we present a detailed examination of the two more promising routes.
Route 1: Synthesis via Dimethylation of 3-methoxy-4-nitroaniline
This route begins with the commercially available 3-methoxy-4-nitroaniline.[6][7] The key transformation is the exhaustive methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this purpose, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[8][9][10]
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Eschweiler-Clarke Dimethylation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-nitroaniline (1.0 eq).
-
Add aqueous formaldehyde (37 wt. %, 2.5 eq) and formic acid (98%, 3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices
The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring the formation of the tertiary amine. The Eschweiler-Clarke reaction is mechanistically elegant; an intermediate iminium ion is formed, which is subsequently reduced by a hydride transfer from formic acid.[11][12] The irreversible loss of carbon dioxide makes this a thermodynamically favorable process.[8] A significant advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, a common side product in methylations using alkyl halides.[11]
Route 2: Synthesis via Nucleophilic Aromatic Substitution
This route proposes the synthesis of the target molecule from 3-chloro-N,N-dimethyl-4-nitroaniline.[13][14] The core of this strategy is a nucleophilic aromatic substitution (SNAAr) reaction, where a methoxide ion displaces the chloride. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine atom is crucial for activating the aromatic ring towards nucleophilic attack.[15][16]
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-N,N-dimethyl-4-nitroaniline (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2-1.5 eq), either as a solid or as a solution in methanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices
The success of this reaction hinges on the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction.[16] The substitution is favored at the carbon bearing the leaving group because of this stabilization. Using an excess of sodium methoxide ensures the complete consumption of the starting material. Anhydrous conditions are preferable to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Dimethylation | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 3-methoxy-4-nitroaniline | 3-chloro-N,N-dimethyl-4-nitroaniline |
| Number of Steps | 1 | 1 |
| Key Reagents | Formaldehyde, Formic Acid | Sodium Methoxide, Methanol |
| Potential Yield | High | High |
| Atom Economy | Moderate (loss of CO2) | High |
| Safety Considerations | Formaldehyde is a suspected carcinogen. Formic acid is corrosive. | Sodium methoxide is corrosive and moisture-sensitive. Methanol is flammable and toxic. |
| Purification | Column chromatography may be required. | Recrystallization may be sufficient. |
Conclusion and Recommendations
Both Route 1 and Route 2 present viable and efficient pathways to this compound. The choice between them may depend on the availability and cost of the starting materials.
Route 1 is advantageous due to the classic and reliable nature of the Eschweiler-Clarke reaction, which often proceeds in high yield and with a straightforward workup. The primary drawback is the handling of formaldehyde and formic acid.
Route 2 offers a potentially simpler purification, as the product may crystallize from the reaction mixture. The high reactivity of the substrate, activated by the nitro group, suggests that this reaction should also be high-yielding.
For laboratories equipped to handle the reagents for both routes, a small-scale trial of each would be the most definitive way to determine the optimal synthesis for their specific needs and capabilities. Both routes are superior to a late-stage nitration strategy due to the foreseeable challenges with regioselectivity.
References
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- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
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- 5. youtube.com [youtube.com]
- 6. 3-METHOXY-4-NITROANILINE [octanexlabs.com]
- 7. biocompare.com [biocompare.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. name-reaction.com [name-reaction.com]
- 13. 3-chloro-N,N-dimethyl-4-nitroaniline | C8H9ClN2O2 | CID 8167071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 17815-98-4|3-Chloro-N,N-dimethyl-4-nitroaniline|BLDPharm [bldpharm.com]
- 15. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-methoxy-N,N-dimethyl-4-nitroaniline
Authored for Laboratory Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. 3-methoxy-N,N-dimethyl-4-nitroaniline, a member of the nitroaniline class of compounds, requires meticulous disposal procedures due to its inherent toxicological and ecotoxicological properties. This guide provides a direct, procedural framework for its safe management, moving from hazard identification to final disposal, grounded in established safety protocols and regulatory principles.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not always available, the toxicological data for closely related nitroaniline compounds provides a reliable basis for risk assessment. These compounds are consistently classified as hazardous.[1][2][3][4][5]
Table 1: Hazard Classification of Nitroaniline Compounds
| Hazard Classification | Description | Causality & Implication for Handling |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | This high toxicity necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact. Systemic effects can occur through all major routes of exposure. |
| Environmental Hazard | Harmful or very toxic to aquatic life with long-lasting effects.[1][3][4][6] | This property strictly prohibits disposal via sinks or drains, as it can cause significant harm to aquatic ecosystems.[1][6][7] All waste must be contained. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3][4] | Chronic exposure, even at low levels, can lead to cumulative organ damage. Engineering controls like fume hoods are critical to minimize inhalation exposure. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[2][8] | Direct contact can cause localized inflammation and damage. Appropriate gloves and eye protection are mandatory. |
| Combustibility | May form combustible dust concentrations in air.[2][8] | Handling the solid material should be done in a way that minimizes dust generation. Avoid ignition sources in areas where the powder is handled. |
Immediate PPE Requirements:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of them properly after handling.[6]
-
Eye/Face Protection: Safety glasses with side shields or a face shield are required.[5][6]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or potential for dust, a full protective suit may be warranted.[6]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[1][6] If a fume hood is not feasible, a respirator with an appropriate particulate filter (e.g., N99 or P2) must be used.[6]
Waste Segregation and Containment Protocol
Proper containment is the first step in the disposal process. The principle is to isolate the hazardous waste securely and prevent unintended reactions.
Step-by-Step Containment Procedure:
-
Container Selection: Designate a specific, chemically compatible container for all this compound waste.[7] This can be the original manufacturer's container or a new container known to be resistant to aromatic amines and any solvents used. Do not use metal containers for potentially corrosive waste mixtures.[9]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Secure Closure: The waste container must be kept tightly sealed at all times, except when waste is being added.[9] This minimizes the release of vapors or dust.
-
Segregation: Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.[9] Specifically, segregate nitroanilines from:
-
Strong Oxidizing Agents: To prevent vigorous, exothermic, and potentially explosive reactions.
-
Strong Acids: To avoid potential violent reactions.[7]
-
Disposal Workflow: From Benchtop to Final Disposition
Disposal is a multi-stage process that distinguishes between bulk quantities and trace-contaminated materials. The following workflow provides a clear decision-making path for laboratory personnel.
Disposal Protocol for Bulk Quantities:
-
Collection: Carefully transfer all waste, including surplus or non-recyclable solutions, into the designated hazardous waste container as described in Section 2.[6]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Under no circumstances should this chemical be disposed of in regular trash.[7]
-
Recommended Destruction Method: The standard and most effective method for final disposition is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like NOx.[6]
-
Documentation: Maintain meticulous records of the amount of waste generated and the dates of accumulation and disposal.[7]
Disposal Protocol for Empty Containers & Contaminated Labware:
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[7]
-
Decontamination: To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[7] This procedure ensures that residual chemical is mobilized and removed from the container surface.
-
Rinsate Collection: Crucially, all rinsate from this cleaning process is considered hazardous waste. [7] It must be collected and added to your hazardous waste container for this compound.
-
Final Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling, depending on institutional policy).[7] It is best practice to deface or remove the original label to prevent confusion.[7]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area.[6] Eliminate all sources of ignition.[10]
-
Control Spread: Prevent the spilled material from entering drains, sewers, or waterways.[6][11] Use barriers if necessary.
-
Absorb & Collect: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[6][7] Do not use combustible materials like paper towels for the bulk of the cleanup.
-
Package Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[6][7][11]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting the cleaning water and any contaminated materials for disposal as hazardous waste.
-
Report: Report the incident to your EHS department in accordance with institutional policy.
Conclusion
The disposal of this compound is a regulated process dictated by its significant toxicity and environmental hazard. Adherence to a strict protocol of containment, segregation, and professional disposal through licensed contractors is not merely a regulatory requirement but a fundamental responsibility of all laboratory professionals. Never dispose of this chemical or its rinsate down the drain or in the common trash.
References
- 1. astechireland.ie [astechireland.ie]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. aarti-industries.com [aarti-industries.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Guide to Handling 3-methoxy-N,N-dimethyl-4-nitroaniline
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 3-methoxy-N,N-dimethyl-4-nitroaniline. As a senior application scientist, my objective is to distill technical data into a practical, field-proven framework that prioritizes the well-being of laboratory personnel while ensuring the integrity of your research. This document is structured to be an immediate and indispensable resource, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of a safe experimental workflow. Based on data from analogous compounds, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] Acute exposure may lead to irritation of the eyes and skin.[4][8]
-
Systemic Effects: Aromatic nitro compounds can be absorbed through the skin and may cause methemoglobinemia, which impairs the blood's ability to transport oxygen.[4]
-
Organ Damage: Prolonged or repeated exposure may lead to damage to organs such as the liver and kidneys.[4]
-
Environmental Hazard: Expected to be harmful to aquatic life with long-lasting effects.[3][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements.
| PPE Category | Specification | Standard/Reference |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN 166, 29 CFR 1910.133[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, 0.11 mm thickness, breakthrough time > 480 min). | EN 374[9][10] |
| Impervious protective clothing or lab coat to prevent skin contact.[3][8] | General Laboratory Practice | |
| Respiratory Protection | For weighing and handling of the solid, a NIOSH-approved respirator with a particulate filter is recommended, especially if dust can be generated.[3] Work should be conducted in a chemical fume hood.[3][4] | NIOSH, EN 149[3] |
Expert Insight: Double-gloving is a recommended practice when handling highly toxic powdered substances to provide an additional barrier and a clear protocol for doffing contaminated gloves.[4]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational protocol is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
-
Emergency Equipment: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Material Segregation: Store the chemical away from incompatible materials, such as strong oxidizing agents.[1]
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate hazard warnings.
Handling the Chemical
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use tools and techniques that minimize the generation of dust.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[3]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[4][8]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Disposal Plan: Responsible Stewardship
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.[3]
-
Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. benchchem.com [benchchem.com]
- 4. amherst.edu [amherst.edu]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. westliberty.edu [westliberty.edu]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




